5-Chloro-1-pentanol
描述
Structure
3D Structure
属性
IUPAC Name |
5-chloropentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c6-4-2-1-3-5-7/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBJCKDOZLTTDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063744 | |
| Record name | 1-Pentanol, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5259-98-3 | |
| Record name | 5-Chloro-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5259-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloropentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005259983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloropentanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pentanol, 5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Pentanol, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-1-PENTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VP4W35EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-1-pentanol (CAS: 5259-98-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1-pentanol, with the CAS number 5259-98-3, is a bifunctional linear alcohol and organochloride. This unique structure, featuring a primary alcohol at one terminus and a chlorine atom at the other, renders it a versatile building block in organic synthesis. Its distinct reactive sites allow for selective and sequential chemical transformations, making it a valuable intermediate in the synthesis of a wide array of molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, safety and handling information, and detailed experimental protocols for the synthesis and key reactions of this compound.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a mild, characteristic chlorinated odor.[1] It is slightly soluble in water but soluble in organic solvents like DMSO and methanol.[2][3] Key quantitative properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5259-98-3 | [2][3][4][5] |
| Molecular Formula | C₅H₁₁ClO | [2][3][4] |
| Molecular Weight | 122.59 g/mol | [2][4] |
| Boiling Point | 107 °C | [2][3] |
| 182.8 °C at 760 mmHg | ||
| Density | 1.06 g/cm³ | [2][3] |
| Refractive Index | 1.454 | [2] |
| Flash Point | 102-103°C/8mm | [2][3] |
| pKa | 15.12 ± 0.10 (Predicted) | [2] |
| Water Solubility | Slightly soluble | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
Spectroscopic Data
Characterization of this compound is achieved through various spectroscopic techniques. The following data provides key identifiers for this compound.
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks/Shifts | Reference |
| ¹H NMR (CDCl₃) | δ 3.67 (m, 2H), 3.55 (t, J=6.5 Hz, 2H), 1.82 (pentet, J=7 Hz, 2H), 1.4-1.7 (m, 4H), 1.37 (m, 1H) | [2] |
| ¹³C NMR (CDCl₃) | δ 62.4, 45.0, 32.4, 31.9, 23.2 | [2] |
| Infrared (IR) (Thin Film) | 3330 (broad peak, O-H), 2945, 2875 (C-H), 1455, 1440, 1075 (C-O), 725, 655 (C-Cl) cm⁻¹ | [2] |
| Mass Spectrometry (MS) (70 eV) | m/z 106, 104 (M⁺ - H₂O), 93, 91, 69, 68 (100%), 67, 57, 56, 55 | [2] |
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All procedures should be performed in a well-ventilated fume hood.
Table 3: GHS Hazard Information for this compound
| Pictograms | GHS07 (Exclamation Mark), GHS06 (Skull and Crossbones)[2] |
| Signal Word | Warning[2] |
| Hazard Statements | H301: Toxic if swallowedH302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physicianP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the hydrolysis of 5-chloropentyl acetate (B1210297).
Experimental Protocol: Hydrolysis of 5-Chloropentyl Acetate
Materials:
-
5-Chloropentyl acetate
-
2N aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous potassium carbonate
Procedure:
-
In a suitable flask, mix 5-chloropentyl acetate (33.9 g, 0.21 mol) with 95% ethanol (75 mL) and 2N aqueous NaOH (90 mL).[2]
-
Shake the mixture until it becomes homogeneous and allow it to stand at room temperature for several hours.[2]
-
Remove the ethanol by distillation under reduced pressure.[2]
-
Extract the residue with diethyl ether (3 x 150 mL).[2]
-
Dry the combined ether extracts over anhydrous potassium carbonate.[2]
-
Remove the solvent under reduced pressure.[2]
-
Purify the crude product by distillation to yield this compound as a colorless oil.[2]
Key Reactions and Experimental Protocols
The dual functionality of this compound allows for a variety of chemical transformations at either the hydroxyl or the chloro group.
Nucleophilic Substitution Reactions
The chlorine atom serves as a good leaving group, readily undergoing Sₙ2 reactions with various nucleophiles.[6]
This reaction forms an ether by reacting the chloroalkane with an alkoxide.
Experimental Protocol: Synthesis of a 5-Alkoxy-1-pentanol (General Procedure)
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous alcohol (e.g., ethanol, methanol)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add the desired alcohol to the anhydrous solvent.
-
Cool the solution in an ice bath and add sodium hydride portion-wise to form the alkoxide.
-
Once the hydrogen evolution ceases, add a solution of this compound in the anhydrous solvent dropwise to the alkoxide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
References
physical properties of 5-Chloro-1-pentanol
An In-depth Technical Guide to the Physical Properties of 5-Chloro-1-pentanol
This guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for property determination, and a logical workflow for physical property analysis.
Core Physical Properties
This compound is a colorless to pale yellow liquid at room temperature with a mild, characteristic odor.[1][2] It is an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][4][5] The molecule contains both a primary alcohol functional group and a chloroalkane moiety, making it polar and reactive in nucleophilic substitution reactions.[1]
Quantitative Data Summary
The following table summarizes the key based on available data.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁ClO | [3][4][6][7] |
| Molecular Weight | 122.59 g/mol | [4][5][8] |
| 122.595 g/mol | [3] | |
| 122.60 g/mol | [6][7] | |
| Appearance | Colorless to almost colorless clear liquid | [9][10] |
| Boiling Point | 182.8 °C at 760 mmHg | [3] |
| 99 °C at 18 mmHg | [9][10] | |
| 107 °C at 10 torr | [1] | |
| 102-103 °C at 8 mmHg | [4][5] | |
| Density | 1.06 g/cm³ (at 20°C) | [4][9][10] |
| 1.021 g/cm³ | [3] | |
| 1.060 g/mL | [11] | |
| Refractive Index | 1.45 (at 20°C) | [9][10] |
| 1.454 | [1][3][4][5] | |
| Solubility | Slightly soluble in water | [3][4][5] |
| Sparingly soluble in DMSO and Methanol | [3][4] | |
| Flash Point | 83 °C | [9][10] |
| 83.2 °C | [1][3] |
Experimental Protocols
The following sections detail generalized methodologies for determining the key physical properties of a liquid compound such as this compound.
Determination of Boiling Point (Micro Method)
This method is suitable when only a small volume of the sample is available.[12]
Apparatus:
-
Small test tube (e.g., 150mm diameter)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Stirrer (optional)
Procedure:
-
Place approximately 0.5 mL of this compound into the small test tube.[12]
-
Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the liquid.
-
Heat the apparatus gently and stir if possible.[12]
-
Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube. Record this temperature.
Determination of Density
The density of a liquid can be determined by accurately measuring its mass and volume.[13][14]
Apparatus:
-
Pycnometer or a graduated cylinder
-
Analytical balance
Procedure:
-
Measure and record the mass of a clean, dry pycnometer or graduated cylinder.[13][14]
-
Fill the pycnometer or graduated cylinder with this compound to a known volume.
-
Measure and record the combined mass of the container and the liquid.[13][14]
-
Calculate the mass of the liquid by subtracting the mass of the empty container from the combined mass.[13][14]
-
Calculate the density using the formula: Density = Mass / Volume.[14]
Determination of Refractive Index
An Abbe refractometer is commonly used for measuring the refractive index of a liquid.[15]
Apparatus:
-
Abbe refractometer
-
Dropper
-
Solvent for cleaning (e.g., acetone (B3395972) or ethanol)
-
Soft tissue
Procedure:
-
Ensure the prism of the refractometer is clean and dry.
-
Using a dropper, place a few drops of this compound onto the surface of the prism.[15]
-
Close the prism and allow the liquid to spread evenly.
-
Look through the eyepiece and adjust the focus until the crosshairs are sharp.
-
Rotate the knob to bring the boundary line between the light and dark fields into view.
-
Adjust the compensator to eliminate any color fringes and sharpen the boundary line.[15]
-
Align the boundary line precisely with the center of the crosshairs.[15]
-
Read the refractive index value from the scale.
-
Clean the prism thoroughly with a suitable solvent and soft tissue after the measurement.[15]
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid sample.
Caption: A logical workflow for the determination of key physical properties of a liquid chemical.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. 5-Chloropentanol | 5259-98-3 [chemicalbook.com]
- 5. This compound, 95% | Fisher Scientific [fishersci.ca]
- 6. scbt.com [scbt.com]
- 7. This compound [oakwoodchemical.com]
- 8. This compound | C5H11ClO | CID 78915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 5259-98-3 | TCI AMERICA [tcichemicals.com]
- 10. This compound | 5259-98-3 | TCI Deutschland GmbH [tcichemicals.com]
- 11. This compound [stenutz.eu]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. quora.com [quora.com]
- 14. How to Calculate the Density of a Liquid - Oreate AI Blog [oreateai.com]
- 15. scribd.com [scribd.com]
An In-depth Technical Guide to the Physical Properties of 5-Chloro-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling point and density of 5-Chloro-1-pentanol (CAS No: 5259-98-3). The document outlines its key physical properties, detailed experimental protocols for their determination, and a logical workflow for property verification.
Section 1: Physical Properties of this compound
This compound is a colorless to pale yellow liquid that serves as an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Accurate knowledge of its physical properties, such as boiling point and density, is crucial for process design, reaction optimization, and safety assessments.
The boiling point and density of this compound have been reported across various sources. These values are summarized in the table below. It is important to note that the boiling point is highly dependent on the ambient pressure.
| Physical Property | Reported Value(s) | Conditions |
| Boiling Point | 182.8 °C[3] | at 760 mmHg |
| 99 °C[4] | at 18 mmHg | |
| 107 °C[1][5] | at 10 torr (mmHg) | |
| 102-103 °C[5] | at 8mm (mmHg) | |
| 35-37 °C[5] | at 0.02 mmHg | |
| Density | 1.021 g/cm³[3] | Not specified |
| 1.06 g/cm³[1][5][6] | Not specified | |
| 1.06 g/mL | at 20/20 °C (Specific Gravity)[4] |
Section 2: Experimental Protocols
The following sections detail standard methodologies for the experimental determination of the boiling point and density of a liquid compound like this compound.
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2][7] Several methods can be employed for its determination, with the choice often depending on the sample volume available.
A. Micro-Boiling Point Determination (Thiele Tube Method)
This method is suitable for small sample volumes (less than 0.5 mL).[8]
-
Apparatus: Thiele tube, thermometer, small test tube (e.g., fusion tube), capillary tube (sealed at one end), heating oil (e.g., paraffin (B1166041) oil), and a heat source.[7][8]
-
Procedure:
-
Add a small amount of this compound to the small test tube.
-
Place the capillary tube, with its open end downwards, into the test tube containing the sample.
-
Attach the test tube to the thermometer and place the assembly into the Thiele tube containing heating oil.[8]
-
Gently heat the side arm of the Thiele tube.[9]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed, then remove the heat.
-
The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube as the apparatus cools.[8][9]
-
B. Simple Distillation Method
This method is suitable when a larger volume of the liquid (at least 5 mL) is available and also serves as a purification step.[2][8]
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.[8]
-
Procedure:
-
Place the this compound sample and a few boiling chips into the distillation flask.
-
Set up the simple distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.[8]
-
Begin heating the flask.
-
Record the temperature at which the liquid is actively boiling and a stable ring of condensate is observed on the thermometer. This stable temperature is the boiling point.[9]
-
It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point varies with pressure.[2]
-
Density is defined as the mass of a substance per unit volume.[10]
A. Using a Graduated Cylinder and Balance
This is a straightforward method for determining density.
-
Apparatus: Graduated cylinder, electronic balance.
-
Procedure:
-
Measure the mass of a clean, dry graduated cylinder.[11]
-
Add a known volume of this compound to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.[11]
-
Measure the combined mass of the graduated cylinder and the liquid.[11]
-
Subtract the mass of the empty graduated cylinder to find the mass of the liquid.
-
Calculate the density using the formula: Density = Mass / Volume.
-
For improved accuracy, it is recommended to perform multiple measurements and average the results.[11]
-
B. Using a Digital Density Meter
This method offers high precision and is suitable for routine measurements, often following standards like ASTM D4052.[3][10]
-
Apparatus: Digital density meter.
-
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions, typically using deionized water and air.
-
Introduce a small volume of the this compound sample into the oscillating U-tube of the density meter.[5][10]
-
The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass and calculates the density.[10]
-
Ensure the sample is free of air bubbles, as these can significantly affect the accuracy of the measurement.[5]
-
Section 3: Workflow for Physical Property Verification
The following diagram illustrates a logical workflow for the determination and verification of the physical properties of a chemical compound like this compound.
Caption: Workflow for the determination and verification of physical properties.
References
- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 5. store.astm.org [store.astm.org]
- 6. phillysim.org [phillysim.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. knowledge.reagecon.com [knowledge.reagecon.com]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of 5-Chloro-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Chloro-1-pentanol in water and various organic solvents. Due to the limited availability of precise quantitative data for this specific compound, this guide presents the available qualitative information, supplemented with quantitative data for structurally similar compounds to provide a robust understanding of its solubility profile. Furthermore, detailed experimental protocols for determining the solubility of this compound are provided, enabling researchers to generate precise quantitative data for their specific applications.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical and biological systems. It is primarily governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. For a molecule like this compound, which possesses both a polar hydroxyl (-OH) group and a nonpolar chloropentyl chain, its solubility is a balance between these two competing characteristics. The hydroxyl group can participate in hydrogen bonding with polar solvents like water, while the alkyl halide chain favors interactions with nonpolar organic solvents.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility Description |
| Water | Slightly soluble |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble |
| Methanol | Sparingly soluble |
To provide a more quantitative context, the solubility of two structurally related compounds, 1-pentanol (B3423595) and 1-chloropentane (B165111), is presented below. These compounds represent the parent alcohol and the corresponding alkyl halide, respectively, and offer insights into the expected solubility behavior of this compound.
Table 2: Quantitative Solubility of Structurally Similar Compounds
| Compound | Solvent | Solubility at 25°C ( g/100 mL) | Molar Solubility (mol/L) |
| 1-Pentanol | Water | 2.2[1] | ~0.25 |
| 1-Chloropentane | Water | 0.0197[2][3] | ~0.0018 |
The presence of the hydroxyl group in 1-pentanol significantly increases its water solubility compared to 1-chloropentane due to hydrogen bonding.[4][5][6] this compound, containing both a hydroxyl group and a chloroalkyl chain, is expected to have a water solubility that is lower than 1-pentanol but higher than 1-chloropentane. The chlorine atom, being electronegative, adds some polarity to the alkyl chain, but its effect is less pronounced than that of the hydroxyl group in promoting water solubility.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in both aqueous and organic solvents. These protocols are adapted from standard laboratory procedures for solubility testing of liquid organic compounds.[7][8][9][10][11][12]
Protocol 1: Qualitative Determination of Miscibility
This method provides a rapid assessment of whether this compound is miscible, partially miscible, or immiscible in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, acetone, dichloromethane)
-
Small test tubes with stoppers
-
Pipettes
Procedure:
-
Add 1 mL of the solvent to a clean, dry test tube.
-
Add 1 mL of this compound to the same test tube.
-
Stopper the test tube and shake vigorously for 30 seconds.
-
Allow the mixture to stand for 5 minutes and observe.
-
Observation:
-
Miscible: A single, clear liquid phase is observed.
-
Immiscible: Two distinct liquid layers are present.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.
-
Protocol 2: Quantitative Determination of Solubility via the Shake-Flask Method
This widely used method determines the thermodynamic solubility of a compound.[13][14][15][16][17]
Materials:
-
This compound
-
Solvent of interest
-
Glass flasks with airtight stoppers
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a glass flask. The presence of a separate, undissolved phase of this compound should be visible.
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the flask to stand undisturbed for at least 24 hours in a temperature-controlled environment to allow for the separation of the two phases.
-
Alternatively, for faster separation, transfer an aliquot of the mixture to a centrifuge tube and centrifuge at a high speed until clear separation of the layers is achieved.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the solvent phase (the supernatant) without disturbing the undissolved this compound layer.
-
Prepare a series of standard solutions of this compound in the solvent of known concentrations.
-
Analyze the collected sample and the standard solutions using a calibrated analytical method, such as GC-FID.
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the collected sample.
-
-
Data Presentation:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantitative determination of the solubility of this compound using the shake-flask method.
Caption: Workflow for Quantitative Solubility Determination.
References
- 1. 1-Pentanol - Wikipedia [en.wikipedia.org]
- 2. 1-Chloropentane - Wikipedia [en.wikipedia.org]
- 3. 1-Chloropentane | 543-59-9 | TCI AMERICA [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. store.astm.org [store.astm.org]
- 8. researchgate.net [researchgate.net]
- 9. studylib.net [studylib.net]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Procedure 1. To test the solubility of a liquid in a | Chegg.com [chegg.com]
- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 14. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. enamine.net [enamine.net]
- 17. dissolutiontech.com [dissolutiontech.com]
1H NMR and 13C NMR spectroscopic data of 5-Chloro-1-pentanol
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-1-pentanol
This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the chemical shifts and coupling constants, outlines the experimental protocols for data acquisition, and presents a visual representation of the spectral assignments.
Spectroscopic Data Presentation
The ¹H and ¹³C NMR data for this compound are summarized in the tables below. The assignments correspond to the following chemical structure and numbering scheme:
Cl—CH₂—CH₂—CH₂—CH₂—CH₂—OH (5) (4) (3) (2) (1)
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 3.67 | multiplet | 2H, H-1 | |
| 3.55 | triplet | 6.5 | 2H, H-5 |
| 1.82 | pentet | 7.0 | 2H, H-4 |
| 1.4-1.7 | multiplet | 4H, H-2, H-3 | |
| 1.37 | multiplet | 1H, OH |
Data acquired in CDCl₃ at 200 MHz.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 62.4 | C-1 |
| 45.0 | C-5 |
| 32.4 | C-2 |
| 31.9 | C-4 |
| 23.2 | C-3 |
Data acquired in CDCl₃ at 22.5 MHz.[1]
Experimental Protocols
The following section describes a standard methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). For referencing the spectra, CDCl₃ containing a small amount of tetramethylsilane (B1202638) (TMS) is typically used.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: The spectra can be acquired on a standard NMR spectrometer, for instance, a 200 MHz or higher field strength instrument.
-
Tuning and Shimming: The instrument's probe is tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity is optimized by shimming on the sample.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is used.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 10-15 ppm is appropriate.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 200-220 ppm is standard.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integration: For ¹H NMR, the relative areas of the peaks are integrated to determine the proton ratios.
Visualization of NMR Assignments
The following diagram illustrates the correlation between the chemical structure of this compound and its characteristic ¹H and ¹³C NMR chemical shifts.
References
An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 5-Chloro-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 5-Chloro-1-pentanol. It includes detailed experimental protocols, data interpretation, and visual representations of molecular fragmentation and analytical workflows to support research and development activities.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals key vibrational modes characteristic of its structure.
Characteristic IR Absorption Data
The infrared spectrum of this compound is characterized by the presence of a prominent hydroxyl (O-H) stretching band and various C-H and C-O stretching and bending vibrations. The key absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| ~3330 | Strong, Broad | O-H | Stretching |
| ~2940 | Strong | C-H (sp³) | Asymmetric Stretching |
| ~2860 | Strong | C-H (sp³) | Symmetric Stretching |
| ~1450 | Medium | C-H | Bending (Scissoring) |
| ~1060 | Strong | C-O | Stretching |
| ~730 | Medium | C-Cl | Stretching |
Interpretation of the IR Spectrum
The most notable feature in the IR spectrum of this compound is the broad, strong absorption band observed at approximately 3330 cm⁻¹. This is indicative of the O-H stretching vibration of the alcohol functional group, with the broadening resulting from intermolecular hydrogen bonding. The strong absorptions around 2940 cm⁻¹ and 2860 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the C-H bonds in the pentyl chain, respectively. A medium-intensity band around 1450 cm⁻¹ corresponds to the scissoring (bending) vibration of the CH₂ groups. The strong peak at approximately 1060 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol. Finally, the medium-intensity absorption around 730 cm⁻¹ is assigned to the C-Cl stretching vibration.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and structural features through the analysis of its fragmentation pattern.
Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound exhibits a series of fragment ions. The molecular ion peak (M⁺) is expected at m/z 122 (for ³⁵Cl) and 124 (for ³⁷Cl), reflecting the isotopic abundance of chlorine, although it may be of low intensity. The most significant peaks are summarized below.
| m/z | Relative Intensity | Proposed Fragment Ion |
| 124 | Low | [C₅H₁₁³⁷ClO]⁺ |
| 122 | Low | [C₅H₁₁³⁵ClO]⁺ |
| 104 | Medium | [M - H₂O]⁺ |
| 87 | Medium | [M - Cl]⁺ |
| 70 | High | [C₅H₁₀]⁺ |
| 55 | Very High (Base Peak) | [C₄H₇]⁺ |
| 42 | High | [C₃H₆]⁺ |
| 31 | Medium | [CH₂OH]⁺ |
Note: Relative intensities are approximate and can vary depending on the instrument and experimental conditions.
Fragmentation Pattern of this compound
The fragmentation of this compound in an electron ionization mass spectrometer is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes various fragmentation processes.
A key fragmentation pathway for primary alcohols is the alpha-cleavage, which for this compound would lead to the formation of the [CH₂OH]⁺ ion at m/z 31. Another common fragmentation for alcohols is the loss of a water molecule (H₂O), resulting in a peak at m/z 104. The loss of the chlorine atom gives rise to a fragment at m/z 87. The base peak at m/z 55 is likely due to the formation of a stable cyclic carbocation or a rearranged alkenyl cation. The peak at m/z 70 can be attributed to the loss of HCl from the molecular ion followed by rearrangement.
Caption: Fragmentation pathway of this compound in Mass Spectrometry.
Experimental Protocols
The following are detailed methodologies for the IR and MS analysis of this compound.
Infrared Spectroscopy Protocol
-
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has undergone its self-check and calibration procedures.
-
Sample Preparation: As this compound is a liquid, the neat liquid can be analyzed. Place one drop of the sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Cell Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.
-
Spectrum Acquisition: Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Data Collection: Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Background Subtraction: A background spectrum of the clean salt plates should be acquired and automatically subtracted from the sample spectrum by the instrument software.
-
Data Processing: Process the resulting spectrum to identify the wavenumbers of the major absorption bands.
Mass Spectrometry Protocol
-
Instrument Preparation: Prepare the Gas Chromatograph-Mass Spectrometer (GC-MS) system. Ensure the carrier gas (typically helium) is flowing at the appropriate rate.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC injection port.
-
Chromatographic Separation: The sample is vaporized and carried onto the GC column. A suitable temperature program is used to separate the analyte from any impurities.
-
Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion and major fragment ions.
Experimental and Analytical Workflow
The overall workflow for the IR and mass spectrometry analysis of this compound involves a series of sequential steps from sample preparation to data interpretation.
Caption: Experimental workflow for IR and MS analysis.
5-Chloro-1-pentanol chemical structure and IUPAC name
An In-depth Technical Guide to 5-Chloro-1-pentanol
For professionals in research, scientific, and drug development fields, this compound is a versatile bifunctional molecule. Its unique structure, possessing both a primary alcohol and a primary alkyl chloride, makes it a valuable intermediate in various organic syntheses. This guide provides a comprehensive overview of its chemical structure, properties, and a key synthetic protocol.
Chemical Structure and IUPAC Name
This compound is an organic compound featuring a five-carbon aliphatic chain. A chlorine atom is attached to one end of the chain (carbon 5), while a hydroxyl group (-OH) is attached to the other end (carbon 1). This dual functionality allows for selective chemical modifications at either end of the molecule.
The standard IUPAC name for this compound is 5-chloropentan-1-ol .[1][2][3] Its chemical formula is C₅H₁₁ClO.[1][3][4][5]
Physicochemical Properties
The properties of this compound make it suitable for a range of applications in organic synthesis, including the production of pharmaceuticals and agrochemicals.[3][4][6] The quantitative data for this compound are summarized in the table below.
| Property | Value | Citations |
| CAS Number | 5259-98-3 | [4][6][7][8] |
| Molecular Formula | C₅H₁₁ClO | [1][3][4][5] |
| Molecular Weight | 122.59 g/mol | [1][2][3][4] |
| Appearance | Colorless clear liquid | [4][9] |
| Boiling Point | 182.8 °C at 760 mmHg | [4][9] |
| Density | 1.021 g/cm³ | [4][9] |
| Refractive Index | 1.454 | [4][6][9] |
| Flash Point | 83.2 °C | [4][9] |
| Water Solubility | Slightly soluble | [3][4][9] |
| Solubility | Sparingly soluble in DMSO and Methanol | [4][6] |
| InChI Key | DCBJCKDOZLTTDW-UHFFFAOYSA-N | [3][8] |
| Canonical SMILES | C(CCO)CCCl | [4] |
Synthetic Protocol: Synthesis from 5-Chloropentyl Acetate (B1210297)
A common laboratory-scale synthesis of this compound involves the hydrolysis of 5-chloropentyl acetate.[6] This method is efficient and yields the desired product in high purity.
Experimental Methodology
The following protocol is adapted from established literature procedures.[6]
-
Reaction Setup : In a suitable reaction vessel, 5-chloropentyl acetate (33.9 g, 0.21 mol) is combined with 95% ethanol (B145695) (75 mL) and a 2N aqueous solution of sodium hydroxide (B78521) (90 mL).
-
Homogenization : The mixture is shaken until a homogeneous solution is achieved.
-
Reaction : The solution is allowed to stand at room temperature for several hours to facilitate the hydrolysis of the ester.
-
Solvent Removal : Following the reaction, the ethanol is removed from the mixture by distillation under reduced pressure.
-
Extraction : The remaining aqueous residue is extracted three times with diethyl ether (3 x 150 mL) to isolate the product.
-
Drying and Concentration : The combined ether extracts are dried over anhydrous potassium carbonate. The solvent is then removed under reduced pressure.
-
Purification : The final product, this compound, is obtained as a colorless oil through distillation. This procedure has a reported yield of 84%.[6]
Key Reactions and Applications
The bifunctional nature of this compound allows for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.
-
Nucleophilic Substitution : The chlorine atom serves as a good leaving group, readily undergoing substitution reactions with various nucleophiles.[7]
-
Esterification/Etherification : The hydroxyl group can be converted to esters or ethers.[7]
-
Oxidation : The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid.[7]
-
Intramolecular Cyclization : In the presence of a base such as sodium hydride, this compound undergoes an intramolecular Williamson ether synthesis to form tetrahydropyran.[9][10]
This versatility makes it a valuable precursor in the synthesis of amidoalkylindoles, which are selective cannabinoid 2 receptor agonists with potential therapeutic applications.[11]
Workflow for the Synthesis of this compound
The following diagram illustrates the workflow for the synthesis of this compound from 5-chloropentyl acetate.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | C5H11ClO | CID 78915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. This compound, 95% | Fisher Scientific [fishersci.ca]
- 4. This compound|lookchem [lookchem.com]
- 5. scbt.com [scbt.com]
- 6. 5-Chloropentanol | 5259-98-3 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 5259-98-3 [sigmaaldrich.com]
- 9. This compound|Organic Synthesis Intermediate [benchchem.com]
- 10. Solved When this compound is place in sodium hydride, | Chegg.com [chegg.com]
- 11. usbio.net [usbio.net]
A Comprehensive Technical Guide to the Safe Handling of 5-Chloro-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the hazards and essential safety precautions for handling 5-Chloro-1-pentanol (CAS No: 5259-98-3). The information is compiled and synthesized from authoritative safety data sheets and chemical databases to ensure research and development activities are conducted with the utmost safety.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling. The primary hazards are associated with its toxicity and irritant properties.[1][2][3] It is also designated as a combustible liquid.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |
| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin (As per some sources) |
| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled (As per some sources) |
| Flammable Liquids | 4 | Warning | H227: Combustible liquid (As per some sources) |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. Note that some specific quantitative data, such as flash point and boiling point, are not consistently reported across all sources.
| Property | Value |
| CAS Number | 5259-98-3 |
| Molecular Formula | C₅H₁₁ClO |
| Molecular Weight | 122.59 g/mol |
| Appearance | Colorless Liquid |
| Specific Gravity | 1.06 g/cm³ |
| Solubility | Slightly soluble in water.[4] |
| Purity | >90.0% (GC) or 97%[5] |
| Boiling Point/Range | No data available |
| Flash Point | No information available |
| Autoignition Temperature | No information available |
Experimental Protocols: Safe Handling and Storage
While specific experimental protocols for the use of this compound are application-dependent, the following protocols for safe handling, storage, and disposal are mandatory for all laboratory work.
Engineering Controls and Personal Protective Equipment (PPE)
A risk assessment should precede any handling of this chemical. The following workflow outlines the necessary control measures.
Caption: Risk assessment and control hierarchy for this compound.
Mandatory PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[2] Gloves should be inspected prior to use and replaced if damaged.
-
Skin and Body Protection: A lab coat or long-sleeved clothing is required.[2] Ensure all skin is covered.
-
Respiratory Protection: Not required under normal conditions with adequate ventilation.[1] For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.
General Handling and Hygiene
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][2]
-
Ensure eyewash stations and safety showers are readily accessible.[6]
Storage Protocol
-
Store in a well-ventilated place and keep the container tightly closed.[1][2]
-
Some sources indicate the material is moisture or air-sensitive; therefore, storage under dry conditions is recommended.[2]
-
For long-term stability, some suppliers recommend refrigerated storage (2-8°C).[5]
-
Keep away from heat, sparks, open flames, and hot surfaces.[6]
Spill and Disposal Protocol
-
Spill Containment: In case of a spill, ensure adequate ventilation and remove all sources of ignition.[6] Absorb the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel).[2][6]
-
Waste Disposal: this compound and its container must be disposed of as hazardous waste.[1] All disposal activities must be in accordance with approved local, regional, and national waste disposal regulations.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure. The following decision tree outlines the initial response steps.
Caption: Emergency first aid response workflow.
Detailed First Aid Measures:
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person is not breathing, provide artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs or persists, seek medical advice.[1] Contaminated clothing must be removed and washed before reuse.[1]
-
Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[1] If present, remove contact lenses if it is easy to do so and continue rinsing.[1] If eye irritation persists, get medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water.[1] Call a POISON CENTER or doctor if you feel unwell.[1]
Fire and Explosion Hazard Data
-
Flammability: Classified as a combustible liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6][7][8]
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7][9][10] Water mist can be used to cool closed containers.[6][7]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[6]
-
Firefighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Toxicological and Ecological Information
-
Toxicological Information: The primary toxicological concerns are acute toxicity upon ingestion, skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] There is currently no data available regarding mutagenic, reproductive, or carcinogenic effects.[11] The toxicological properties have not been fully investigated.[11]
-
Ecological Information: There is no specific information available regarding the ecological hazards of this compound. It should not be released into the environment.[2]
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C5H11ClO | CID 78915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloropentanol | 5259-98-3 [chemicalbook.com]
- 5. This compound | 5259-98-3 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. nelsonjameson.com [nelsonjameson.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. agilent.com [agilent.com]
- 11. durhamtech.edu [durhamtech.edu]
5-Chloro-1-pentanol: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Chloro-1-pentanol (CAS No. 5259-98-3). Understanding the stability profile of this bifunctional molecule, which contains both a primary alcohol and a primary alkyl chloride, is critical for its effective use as an intermediate in pharmaceutical synthesis and other research applications. This document summarizes key stability data, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.
Executive Summary
This compound is a versatile chemical intermediate. Its stability is influenced by temperature, light, and the presence of incompatible substances, particularly bases. The primary degradation pathway involves an intramolecular SN2 reaction, leading to the formation of tetrahydropyran (B127337). Proper storage in a cool, dark, and dry environment is essential to maintain its purity and integrity over time. This guide provides the necessary technical details to ensure the proper handling and storage of this compound in a research and development setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 5259-98-3 |
| Molecular Formula | C₅H₁₁ClO |
| Molecular Weight | 122.59 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 107 °C at 10 torr[1] |
| Flash Point | 83.2 °C[1] |
| Density | 1.06 g/cm³[1] |
| Solubility | Slightly soluble in water |
Stability Profile
While specific quantitative kinetic data for the degradation of this compound is not extensively available in peer-reviewed literature, its stability can be inferred from its chemical structure and information on analogous compounds. The key factors influencing its stability are temperature, light, and pH (especially basic conditions).
Thermal Stability: this compound is described as being heat-sensitive.[2] At elevated temperatures, thermal decomposition can occur, potentially leading to the release of irritating gases and vapors, including hydrogen chloride.[3]
Photostability: Exposure to light is a condition to avoid during the storage of similar chloroalkanols, such as 6-chloro-1-hexanol, suggesting that this compound may also be sensitive to light-induced degradation.[1][2] Photochemical degradation of short-chain chlorinated paraffins in aqueous solutions can be initiated by hydroxyl radicals.
pH and Hydrolytic Stability: this compound is susceptible to degradation in the presence of bases. The primary degradation pathway under basic conditions is an intramolecular nucleophilic substitution (SN2) reaction, where the alkoxide formed from the deprotonation of the hydroxyl group attacks the carbon bearing the chlorine atom, leading to the formation of tetrahydropyran (THP). This cyclization is a well-known reaction for halohydrins. Strong oxidizing agents are also incompatible with this compound.[4]
A summary of the known stability information is provided in Table 2.
| Condition | Observation | Potential Degradation Products |
| Elevated Temperature | Heat-sensitive; decomposition can occur. | Hydrogen chloride, various organic fragments |
| Exposure to Light | Potentially unstable; recommended to avoid. | Not specifically determined, but likely radical-mediated degradation products. |
| Basic Conditions (e.g., strong bases) | Unstable; undergoes intramolecular cyclization. | Tetrahydropyran, Chloride ions |
| Acidic Conditions | Generally more stable than in basic conditions, but acid-catalyzed dehydration or ether formation could be possible at high temperatures. | Not specifically determined. |
| Oxidizing Conditions | Incompatible with strong oxidizing agents. | Oxidation of the primary alcohol to an aldehyde or carboxylic acid. |
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C or 0-10 °C)[5] | To minimize thermal degradation and slow down potential side reactions. |
| Atmosphere | Sealed in a dry environment.[5] | The compound is moisture-sensitive.[4] |
| Light | Store in a dark place or in an amber container. | To prevent potential photolytic degradation. |
| Container | Tightly sealed, appropriate for chlorinated hydrocarbons (e.g., glass). | To prevent contamination and evaporation. |
| Ventilation | Store in a well-ventilated area.[2] | General safety precaution for chemical storage. |
| Incompatibilities | Store away from strong oxidizing agents and strong bases.[2][4] | To prevent chemical reactions and degradation. |
Signaling Pathways and Degradation Mechanisms
The primary and most well-defined degradation pathway for this compound is its base-promoted intramolecular cyclization to form tetrahydropyran. This reaction proceeds via an intramolecular SN2 mechanism.
Experimental Protocols
Objective: To identify potential degradation products and significant degradation pathways for this compound under various stress conditions.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Suitable analytical column (e.g., C18)
-
HPLC with UV or Mass Spectrometric (MS) detector
-
pH meter
-
Photostability chamber
-
Oven
Experimental Workflow:
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and 1 N HCl. Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and 1 N NaOH. Maintain the samples at room temperature for various time points, as the reaction is expected to be faster.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂. Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period.
-
Thermal Degradation: Expose the solid or liquid sample to dry heat in an oven at a high temperature (e.g., 80 °C) for a defined period. Also, reflux a solution of the compound.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis. Analyze the samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer detector to identify the mass of the degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. Based on the identified structures, propose the degradation pathways.
Conclusion
This compound is a moderately stable compound that requires specific storage conditions to prevent degradation. The primary concerns for its stability are exposure to high temperatures, light, and especially basic conditions, which can lead to intramolecular cyclization to form tetrahydropyran. For researchers, scientists, and drug development professionals, adherence to the recommended storage conditions of refrigeration in a dry, dark, and well-ventilated area is crucial for maintaining the integrity of this important chemical intermediate. The provided framework for a forced degradation study can serve as a starting point for developing a comprehensive understanding of its stability profile in specific applications.
References
A Technical Guide to the Commercial Landscape and Purity of 5-Chloro-1-pentanol
For researchers, scientists, and professionals in drug development, the quality and purity of chemical reagents are paramount. This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 5-Chloro-1-pentanol (CAS No. 5259-98-3), a versatile bifunctional molecule used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1][2][3] This guide outlines major commercial suppliers, typical purity levels, detailed experimental protocols for quality assessment, and a discussion of potential impurities.
Commercial Suppliers and Purity Levels
This compound is readily available from a variety of chemical suppliers, with purities generally ranging from 90% to as high as 99%. The most common analytical method cited by suppliers for purity assessment is Gas Chromatography (GC). Nuclear Magnetic Resonance (NMR) spectroscopy is also frequently used to confirm the compound's structure.
Below is a summary of prominent commercial suppliers and their offered purities for this compound:
| Supplier | Stated Purity | Analytical Method |
| TCI Chemicals | >90.0% | GC |
| Fluorochem | 90% | Not Specified |
| Thermo Scientific™ Chemicals (Alfa Aesar) | ≥94.0%, 95% | GC |
| Lab Pro Inc. | Min. 90.0% | GC |
| Guidechem (various listed) | 95%, 99% | Not Specified |
| GIHI CHEMICALS CO.,LIMITED (various listed) | 98%, 99% | Not Specified |
| LookChem (various listed) | >90.0% | GC |
Experimental Protocols for Quality Assessment
Accurate determination of the purity of this compound is crucial for its application in sensitive research and development settings. The following are detailed methodologies for the two primary analytical techniques used for its quality control: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography (GC) for Purity Determination
Gas chromatography is a robust technique for assessing the purity of volatile compounds like this compound by separating them from potential impurities.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is recommended for its high sensitivity to organic compounds.
-
Column: A polar capillary column, such as a DB-WAX or a similar polyethylene (B3416737) glycol (PEG) phase column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating the polar alcohol from less polar impurities.
-
Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1-2 mL/min).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent like dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.
-
If an internal standard is used for quantification, a known amount of a suitable standard (e.g., n-dodecane) should be added to the sample solution.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. A split injection mode (e.g., 50:1 split ratio) is typically used to prevent column overloading.
-
Temperature Program:
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 200°C.
-
Hold: Hold at 200°C for 5 minutes.
-
-
Detector Temperature: 280°C
-
-
Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve or the internal standard method should be employed.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a highly accurate method for determining the absolute purity of a substance without the need for a calibration curve of the analyte itself.[4]
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
-
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a microbalance.[4]
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.[6]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.6-0.7 mL of Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).[5]
-
Transfer the solution to a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery between scans. A D1 of 30-60 seconds is generally recommended for accurate quantification.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).[4]
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the CH₂-OH protons) and a signal from the internal standard.
-
The purity of this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Potential Impurities in this compound
The purity of this compound can be influenced by its synthetic route. Common methods for its preparation include the partial hydrolysis of 1,5-dichloropentane (B10660) and the ring-opening of tetrahydrofurfuryl alcohol.[1][7] Based on these synthetic pathways, potential impurities may include:
| Potential Impurity | Chemical Formula | Origin |
| 1,5-Dichloropentane | C₅H₁₀Cl₂ | Unreacted starting material or by-product. |
| 1,5-Pentanediol | C₅H₁₂O₂ | Over-hydrolysis of 1,5-dichloropentane or by-product.[8] |
| Tetrahydrofurfuryl alcohol | C₅H₁₀O₂ | Unreacted starting material.[7] |
| Tetrahydropyran | C₅H₁₀O | By-product from the rearrangement of tetrahydrofurfuryl alcohol.[7] |
| 1-Pentanol | C₅H₁₂O | By-product from the hydrogenolysis of tetrahydrofurfuryl alcohol.[7] |
Quality Assessment Workflow
The following diagram illustrates a logical workflow for the quality assessment of commercially supplied this compound.
Caption: Quality Assessment Workflow for this compound.
This comprehensive guide provides researchers and drug development professionals with the necessary information to source, evaluate, and ensure the quality of this compound for their critical applications. By understanding the commercial landscape, employing rigorous analytical methods, and being aware of potential impurities, the integrity and reproducibility of scientific research can be upheld.
References
Synthesis of 5-Chloro-1-pentanol from 5-chloropentyl acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-1-pentanol from its corresponding acetate (B1210297) ester, 5-chloropentyl acetate. This conversion, a fundamental deprotection reaction, is crucial in various synthetic pathways within pharmaceutical and chemical research. The document details the prevalent methodologies, including alkaline, acid-catalyzed, and enzymatic hydrolysis, offering a comparative analysis of these techniques. Detailed experimental protocols and visual workflows are provided to facilitate practical application in a laboratory setting.
Core Synthesis Principles: A Comparative Overview
The hydrolysis of 5-chloropentyl acetate to this compound is a nucleophilic acyl substitution reaction. The choice of method depends on factors such as substrate compatibility with acidic or basic conditions, desired yield, and scalability. Below is a comparative summary of the primary synthetic routes.
| Method | Reagents & Conditions | Typical Yield (%) | Reaction Time | Key Considerations |
| Alkaline Hydrolysis | Sodium Hydroxide (B78521) (NaOH) in Ethanol (B145695)/Water | ~98%[1] | 12 hours[1] | High yield, common lab procedure. Potential for side reactions if other base-sensitive functional groups are present. |
| Acid-Catalyzed Hydrolysis | Dilute mineral acid (e.g., H₂SO₄ or HCl) in excess water | Data not available for this specific substrate. Generally lower yields than alkaline hydrolysis for simple esters. | Variable, typically requires heating. | Reversible reaction; requires a large excess of water to drive to completion.[2] Avoids strong base. |
| Enzymatic Hydrolysis | Lipase (e.g., from Candida antarctica) in a suitable buffer | Data not available for this specific substrate. Can be highly selective and yield near-quantitative conversion under optimal conditions. | Variable (hours to days) | High selectivity, mild reaction conditions (pH and temperature). Enzyme cost and stability can be limiting factors. |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of 5-chloropentyl acetate
This protocol is a widely used and high-yielding method for the synthesis of this compound.
Materials:
-
5-chloropentyl acetate
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), dilute solution for neutralization (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloropentyl acetate in ethanol.
-
Saponification: While stirring, add an aqueous solution of sodium hydroxide to the flask. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material. The reaction is generally left to stir for approximately 12 hours to ensure complete conversion.[1]
-
Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated brine solution. If the aqueous layer is basic, a wash with a dilute HCl solution can be performed to neutralize any remaining NaOH, followed by a water wash.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to obtain the final, pure this compound.
Protocol 2: General Considerations for Acid-Catalyzed Hydrolysis
Materials:
-
5-chloropentyl acetate
-
Dilute sulfuric acid (e.g., 1 M H₂SO₄) or hydrochloric acid
-
Extraction solvent (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: Combine 5-chloropentyl acetate and a large excess of dilute aqueous acid in a round-bottom flask, equipped with a reflux condenser.
-
Heating: Heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Extract the product with a suitable organic solvent.
-
Washing: Wash the organic layer carefully with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash and a brine wash.
-
Drying and Purification: Dry the organic layer, remove the solvent, and purify the product by distillation.
Reaction and Workflow Diagrams
The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of this compound.
References
electrophilic and nucleophilic reactivity of 5-Chloro-1-pentanol
An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 5-Chloro-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile bifunctional molecule featuring both a primary alcohol and a primary alkyl chloride. This unique structure allows for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers.[1] This guide provides a comprehensive overview of the electrophilic and nucleophilic reactivity of this compound, supported by spectroscopic data, generalized experimental protocols, and visual diagrams of key reaction pathways.
Core Reactivity Profile
The reactivity of this compound is dictated by its two functional groups: the hydroxyl (-OH) group and the chloro (-Cl) group. The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. Conversely, the hydroxyl proton is acidic and can be removed by a base, enhancing the nucleophilicity of the resulting alkoxide. The hydroxyl group can also act as a leaving group upon protonation. The carbon atom bonded to the chlorine atom is electrophilic due to the electron-withdrawing nature of chlorine, making it susceptible to nucleophilic attack. The chlorine atom itself is a good leaving group in nucleophilic substitution reactions.
Nucleophilic Reactivity of the Hydroxyl Group
The lone pairs of electrons on the oxygen atom of the hydroxyl group allow this compound to act as a nucleophile. This reactivity is central to the formation of esters and ethers.
Esterification
This compound readily undergoes esterification with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides, typically in the presence of an acid catalyst.
Table 1: Representative Esterification Reaction
| Reactant | Reagent | Catalyst | Product | Typical Yield |
| This compound | Acetic Anhydride (B1165640) | Sulfuric Acid (catalytic) | 5-Chloropentyl acetate | >70% (estimated based on similar reactions) |
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq.) and acetic anhydride (1.1 eq.).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction Conditions: Heat the reaction mixture to reflux for 1-2 hours. The reaction is exothermic.
-
Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by distillation.
Williamson Ether Synthesis
The hydroxyl group of this compound can be deprotonated with a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide can then react with an alkyl halide in a classic Williamson ether synthesis.
Table 2: Representative Intermolecular Williamson Ether Synthesis
| Alkylating Agent | Base | Product |
| Ethyl bromide | Sodium Hydride | 1-Ethoxy-5-chloropentane |
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C.
-
Alcohol Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the NaH suspension. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkyl Halide Addition: Cool the mixture back to 0 °C and add the alkyl halide (e.g., ethyl bromide, 1.1 eq.) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Carefully quench the reaction with water. Separate the layers and extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ether can be purified by column chromatography or distillation.
Electrophilic Reactivity of the Carbon-Chlorine Bond
The carbon atom attached to the chlorine is electrophilic and is a key site for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Table 3: Representative Nucleophilic Substitution Reactions at the C-Cl Bond
| Nucleophile | Reagent | Product |
| Azide (B81097) | Sodium Azide (NaN₃) | 5-Azido-1-pentanol |
| Cyanide | Sodium Cyanide (NaCN) | 6-Hydroxyhexanenitrile |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-(Phenylthio)pentan-1-ol |
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF).
-
Nucleophile Addition: Add sodium azide (1.2 eq.) to the solution.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product can be purified by column chromatography.
Intramolecular Reactivity: Cyclization to Tetrahydropyran (B127337)
The bifunctional nature of this compound allows for an important intramolecular reaction. In the presence of a strong, non-nucleophilic base, the molecule can undergo an intramolecular Williamson ether synthesis to form the six-membered cyclic ether, tetrahydropyran (THP). This reaction is generally kinetically favored over intermolecular reactions, especially at low concentrations.
dot
Caption: Intramolecular cyclization of this compound to tetrahydropyran.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the NaH suspension at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain the crude tetrahydropyran. Further purification can be achieved by fractional distillation.
Other Key Reactions
Oxidation of the Hydroxyl Group
The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid depending on the oxidizing agent used.
Table 4: Oxidation Reactions of this compound
| Oxidizing Agent | Product |
| Pyridinium (B92312) chlorochromate (PCC) | 5-Chloropentanal |
| Potassium permanganate (B83412) (KMnO₄) | 5-Chloropentanoic acid |
-
Reaction Setup: In a round-bottom flask, suspend pyridinium chlorochromate (PCC) (1.5 eq.) in anhydrous dichloromethane (B109758) (DCM).
-
Alcohol Addition: Add a solution of this compound (1.0 eq.) in DCM to the stirred suspension.
-
Reaction Conditions: Stir the mixture at room temperature for several hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium byproducts. Evaporate the solvent to yield the crude aldehyde.
Spectroscopic Data
Table 5: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | δ (ppm): ~3.6 (t, -CH₂OH), ~3.5 (t, -CH₂Cl), ~1.8-1.4 (m, -CH₂CH₂CH₂-) |
| ¹³C NMR | δ (ppm): ~62 (-CH₂OH), ~45 (-CH₂Cl), ~32, ~29, ~23 (-CH₂CH₂CH₂-) |
| IR (cm⁻¹) | ~3300 (broad, O-H stretch), ~2940 (C-H stretch), ~1050 (C-O stretch), ~650 (C-Cl stretch) |
Reaction Pathways and Experimental Workflow
dot
References
5-Chloro-1-pentanol as a bifunctional building block in synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1-pentanol (CAS No: 5259-98-3) is a versatile bifunctional molecule that serves as a valuable building block in a wide array of synthetic applications. Its structure, featuring a primary alcohol at one end of a five-carbon chain and a chlorine atom at the other, allows for selective and sequential reactions, making it a powerful tool for organic chemists. This unique arrangement of functional groups enables its participation in a diverse range of chemical transformations, including nucleophilic substitutions, esterifications, etherifications, oxidations, and intramolecular cyclizations. This guide provides a comprehensive overview of the properties, key reactions, and applications of this compound, with a focus on its utility in pharmaceutical and materials science.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a mild odor.[1] Its bifunctional nature, possessing both a polar hydroxyl group and a reactive alkyl chloride, dictates its solubility and reactivity. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C5H11ClO | [2] |
| Molecular Weight | 122.59 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 107-108 °C at 10 mmHg | [3] |
| Density | 1.061 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.454 | [3] |
| Flash Point | 83.2 °C | |
| Solubility | Slightly soluble in water | [5] |
Table 1: Physicochemical Properties of this compound
Key Synthetic Transformations and Experimental Protocols
The dual functionality of this compound allows for a variety of selective transformations, making it a versatile intermediate in multi-step syntheses.
Williamson Ether Synthesis
The hydroxyl group of this compound can be readily converted to an alkoxide and subsequently reacted with an alkyl halide in a Williamson ether synthesis.[6] Alternatively, the chloro group can be displaced by a phenoxide or another alkoxide. This reaction is highly efficient, particularly under microwave irradiation.[7]
Experimental Protocol: Synthesis of 1-Phenoxy-5-chloropentane
-
Reactants: this compound, phenol (B47542), potassium hydroxide (B78521), and a suitable solvent like dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 equivalent) and potassium hydroxide (1.1 equivalents) in DMF.
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction mixture under reflux or irradiate in a microwave reactor until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Expected Yield: High yields, often exceeding 90%, can be achieved, especially with microwave-assisted synthesis.[7]
Esterification
The primary alcohol of this compound can be esterified with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides, typically in the presence of an acid catalyst.[8][9]
Experimental Protocol: Synthesis of 5-Chloropentyl Acetate
-
Reactants: this compound, acetic anhydride (B1165640), and a catalytic amount of sulfuric acid.
-
Procedure:
-
To a round-bottom flask containing this compound (1.0 equivalent), add acetic anhydride (1.1 equivalents).
-
Carefully add a few drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture gently under reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into a separatory funnel containing water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the product by distillation.
-
-
Expected Yield: Yields for this type of reaction are typically good, often around 70-80%. A similar reaction with 1-pentanol (B3423595) and acetic anhydride yielded 71% of the corresponding ester.[8]
Oxidation
The primary alcohol group of this compound can be oxidized to either an aldehyde (5-chloropentanal) or a carboxylic acid (5-chloropentanoic acid) using appropriate oxidizing agents.[10] Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) favor the formation of the aldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid will yield the carboxylic acid.
Experimental Protocol: Oxidation to 5-Chloropentanoic Acid
-
Reactants: this compound, potassium permanganate (KMnO4), and copper(II) sulfate pentahydrate (CuSO4·5H2O).
-
Procedure:
-
Prepare a powdered mixture of KMnO4 (2.1 equivalents) and CuSO4·5H2O (2.1 equivalents) by grinding them together in a mortar and pestle.
-
In a round-bottom flask, add this compound (1.0 equivalent) followed by the oxidant mixture.
-
Stir the solvent-free mixture at room temperature for approximately 1.5 hours.
-
After the reaction is complete, add water and acidify the mixture with hydrochloric acid.
-
Extract the product with an organic solvent like diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
-
Expected Yield: While a specific yield for this reaction is not reported, the oxidation of 1-pentanol to pentanoic acid under similar conditions proceeds in good yield.
Intramolecular Cyclization
Treatment of this compound with a strong base, such as sodium hydride (NaH), induces an intramolecular Williamson ether synthesis to form tetrahydropyran (B127337) (oxane).[9] This reaction proceeds via the formation of the alkoxide, which then displaces the chloride on the other end of the carbon chain.
Experimental Protocol: Synthesis of Tetrahydropyran
-
Reactants: this compound and sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Heat the reaction mixture to reflux for several hours to ensure complete cyclization.
-
Cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully distill to isolate the volatile tetrahydropyran.
-
-
Expected Yield: This intramolecular cyclization is generally a high-yielding reaction.
Application in Drug Development: Synthesis of Cannabinoid Receptor 2 (CB2) Agonists
This compound is a key intermediate in the synthesis of amidoalkylindoles, a class of compounds that act as selective agonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor primarily expressed on immune cells and is a promising therapeutic target for a variety of inflammatory and neurodegenerative diseases due to its role in modulating immune responses and inflammation.[6]
The synthesis of these agonists often involves the alkylation of an indole (B1671886) derivative with this compound or a derivative thereof. The resulting alcohol can then be further functionalized to introduce the amide portion of the molecule.
Cannabinoid Receptor 2 (CB2) Signaling Pathway
Activation of the CB2 receptor by an agonist initiates a signaling cascade that typically involves the Gαi/o subunit of the G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The Gβγ subunit can activate other pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a role in regulating gene expression related to immune function.
Conclusion
This compound is a highly valuable and versatile bifunctional building block in organic synthesis. Its distinct reactive sites allow for a wide range of chemical transformations, making it an essential intermediate in the synthesis of pharmaceuticals, specialty polymers, and other complex organic molecules. The ability to selectively manipulate either the hydroxyl or the chloro group provides chemists with a powerful tool for designing and executing innovative synthetic strategies. For researchers and professionals in drug development, understanding the reactivity and synthetic potential of this compound is crucial for the efficient construction of novel therapeutic agents.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ester synthesis by esterification [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 6. Solved When this compound is place in sodium hydride, | Chegg.com [chegg.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Solved When this compound is placed in sodium hydride, | Chegg.com [chegg.com]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of Chloro and Hydroxyl Groups
This guide provides a comprehensive analysis of the chemical reactivity of the chloro (–Cl) and hydroxyl (–OH) functional groups. A fundamental understanding of their distinct properties is paramount for designing synthetic routes, developing new chemical entities, and understanding drug-receptor interactions. This document details the core principles governing their reactivity, presents quantitative data, outlines key experimental protocols, and explores their significance in the context of medicinal chemistry.
Core Principles of Reactivity
The disparate reactivity of the chloro and hydroxyl groups stems from fundamental differences in electronegativity, bond strength, and, most critically, leaving group ability.
Electronegativity and Bond Polarity
Both oxygen and chlorine are more electronegative than carbon, resulting in polar C–O and C–Cl bonds. This polarity renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles.[1][2][3] Oxygen is slightly more electronegative than chlorine, which means the C–O bond has a greater dipole moment than the C–Cl bond.[3][4] However, this bond polarity is not the primary determinant of reactivity in nucleophilic substitution reactions.
Bond Strength
The carbon-oxygen (C–O) single bond is significantly stronger than the carbon-chlorine (C–Cl) bond. This higher bond dissociation energy for the C–O bond means that more energy is required to break it, making alcohols inherently less reactive in reactions that involve cleaving this bond.[5]
Leaving Group Ability
The most significant factor differentiating the reactivity of these two groups is their ability to function as a leaving group in substitution and elimination reactions. A good leaving group is a species that is stable on its own after detaching from the substrate.[6] The stability of a leaving group is inversely related to its basicity; weak bases are excellent leaving groups because they are stable in solution and do not readily re-attack the substrate.[6][7][8]
-
Chloro Group (–Cl): The chloride ion (Cl⁻) is the conjugate base of a strong acid, hydrochloric acid (HCl, pKa ≈ -7).[9] This makes Cl⁻ a very weak base and, consequently, an excellent leaving group.[7][8][9]
-
Hydroxyl Group (–OH): The hydroxide (B78521) ion (OH⁻) is the conjugate base of a very weak acid, water (H₂O, pKa ≈ 15.7).[6][9] Therefore, OH⁻ is a strong base, which makes it a very poor leaving group.[7][8][9][10] Strong bases are unstable on their own and have a high propensity to react.[9]
Quantitative Reactivity Data
The following tables summarize key quantitative data that underpin the reactivity differences between the chloro and hydroxyl groups.
Table 1: Average Bond Dissociation Energies
| Bond | Average Bond Dissociation Energy (kJ/mol) |
|---|---|
| C–Cl | ~350[5] |
| C–O | ~380 |
Table 2: Acidity and Basicity of Leaving Groups
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Basicity | Leaving Group Ability |
|---|---|---|---|---|
| Cl⁻ | HCl | ~ -7.0[9] | Very Weak Base | Excellent[6][8] |
| OH⁻ | H₂O | ~ 15.7[6][9] | Strong Base | Poor[6][7][8] |
Key Chemical Transformations
Reactions of the Chloro Group
Alkyl halides are highly versatile precursors in organic synthesis due to the excellent leaving group ability of the halide.[11][12] They readily undergo nucleophilic substitution and elimination reactions.[1][11][13]
Nucleophilic Substitution: This is a characteristic reaction where a nucleophile replaces the chlorine atom.[14] The reaction can proceed through two primary mechanisms: Sₙ1 (unimolecular) and Sₙ2 (bimolecular), depending on the structure of the alkyl halide, the strength of the nucleophile, and the solvent.[14][15]
-
Sₙ2 Reactions: Favored by primary and secondary alkyl halides, strong nucleophiles, and polar aprotic solvents.[14][16]
-
Sₙ1 Reactions: Favored by tertiary alkyl halides, weak nucleophiles, and polar protic solvents.[14][17]
References
- 1. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alcohol Reactivity [www2.chemistry.msu.edu]
- 5. google.com [google.com]
- 6. Khan Academy [khanacademy.org]
- 7. theorango.com [theorango.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. forums.studentdoctor.net [forums.studentdoctor.net]
- 10. quora.com [quora.com]
- 11. ijrpr.com [ijrpr.com]
- 12. Alkyl Halide Explained: Structure, Types, and Reactions [eureka.patsnap.com]
- 13. ocw.uci.edu [ocw.uci.edu]
- 14. web.viu.ca [web.viu.ca]
- 15. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Video: Preparation of Alcohols via Substitution Reactions [jove.com]
A Theoretical Investigation of 5-Chloro-1-pentanol's Molecular Orbitals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1-pentanol is a bifunctional organic molecule featuring both a primary alcohol and an alkyl chloride. This dual reactivity makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and specialty materials. Understanding its electronic structure, specifically the nature of its frontier molecular orbitals, is paramount for predicting its reactivity, stability, and potential interaction pathways. This technical guide outlines the theoretical framework and a detailed computational protocol for calculating and analyzing the molecular orbitals of this compound, providing a foundational methodology for researchers in the field.
Introduction to Molecular Orbital Theory
Molecular Orbital (MO) theory provides a sophisticated model for understanding chemical bonding and electronic structure. It posits that atomic orbitals combine to form molecular orbitals that span the entire molecule. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of principal importance.
-
HOMO: The outermost orbital containing electrons. It acts as an electron donor, and its energy level is related to the molecule's ionization potential. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: The innermost orbital devoid of electrons. It acts as an electron acceptor, and its energy level is related to the electron affinity. Regions of high LUMO density indicate sites for nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
For a molecule like this compound, analyzing the spatial distribution and energy of these frontier orbitals can reveal which functional group (the hydroxyl or the chloro group) is more likely to participate in specific reactions.
Computational Methodologies
The calculation of molecular orbitals is performed using quantum chemical methods that solve approximations of the Schrödinger equation. The choice of method and basis set is crucial for obtaining accurate results.
Quantum Chemical Methods
-
Hartree-Fock (HF) Theory: This is a foundational ab initio (first-principles) method that approximates the many-electron wavefunction as a single Slater determinant.[1][2] While computationally efficient for its class, HF systematically neglects electron correlation (the instantaneous interactions between electrons), which can be a significant limitation.[2]
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.[3] Instead of the complex many-electron wavefunction, DFT calculates the total electronic energy based on the spatially dependent electron density.[3] The accuracy of DFT depends on the chosen exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. A commonly used and well-validated functional for organic molecules is B3LYP .[4]
Basis Sets
A basis set is a set of mathematical functions (basis functions) used to construct the molecular orbitals. The size and type of the basis set determine the flexibility and accuracy of the calculation.
-
Pople-style Basis Sets: These are widely used for organic molecules. A common choice is the 6-31G* (also denoted as 6-31G(d)) basis set.[5][6] This is a split-valence double-zeta polarized basis set.[5]
-
6-31G: The core atomic orbitals are described by a single basis function (a contraction of 6 primitive Gaussian functions), while the valence orbitals are split into two basis functions (an inner one of 3 primitives and an outer one of 1 primitive). This provides more flexibility in the valence region where bonding occurs.[7]
-
(*) : The asterisk indicates the addition of polarization functions (in this case, d-functions on heavy, non-hydrogen atoms). These functions allow for the description of non-spherical electron density, which is crucial for accurately modeling chemical bonds.[6]
-
For this compound, a combination of the B3LYP functional and the 6-31G* basis set (B3LYP/6-31G*) provides a reliable and computationally feasible level of theory for geometry optimization and molecular orbital analysis.
Computational Protocol
This section provides a detailed, step-by-step methodology for performing a theoretical calculation of the molecular orbitals of this compound. This protocol is designed for use with standard computational chemistry software packages like Gaussian, ORCA, or GAMESS.[8][9]
Step 1: Molecular Structure Generation
-
Launch a molecular editor and visualization tool such as Avogadro or GaussView.[8][10]
-
Construct the 3D structure of this compound (Cl-CH₂-CH₂-CH₂-CH₂-CH₂-OH).
-
Perform an initial "clean-up" or rudimentary geometry optimization using molecular mechanics (e.g., UFF or MMFF94 force fields) to generate a reasonable starting structure.
-
Save the coordinates in a format compatible with your chosen quantum chemistry software (e.g., .xyz or .gjf).
Step 2: Geometry Optimization
-
Prepare an input file for the quantum chemistry software. This file specifies the molecular coordinates, the charge (0 for neutral), the spin multiplicity (1 for a singlet ground state), the desired level of theory, and the type of calculation.
-
Level of Theory: B3LYP/6-31G*
-
Calculation Type: Geometry Optimization (Opt). This procedure will iteratively adjust the molecular geometry to find the minimum energy conformation.
-
Submit the calculation. The output will be a new set of coordinates corresponding to the optimized structure.
Step 3: Molecular Orbital Calculation
-
Using the optimized geometry from Step 2, prepare a new input file.
-
Level of Theory: B3LYP/6-31G* (the same level is typically used for consistency).
-
Calculation Type: Single-Point Energy. This calculation will compute the energy and molecular orbitals for the fixed, optimized geometry. Include keywords to ensure the full set of molecular orbitals is printed to the output file (e.g., Pop=Full in Gaussian).
-
Submit the calculation.
Step 4: Data Extraction and Analysis
-
Open the output file from Step 3.
-
Locate the section listing the molecular orbital energies. Identify the energies of the HOMO (the highest energy occupied orbital) and the LUMO (the lowest energy unoccupied orbital).
-
Calculate the HOMO-LUMO energy gap: ΔE = E_LUMO - E_HOMO
-
Use a visualization program (e.g., GaussView, Avogadro, Chemissian) to load the output or checkpoint file.[11][12]
-
Generate and render isosurface plots of the HOMO and LUMO to visualize their spatial distribution across the molecule. Analyze which atoms and functional groups contribute most significantly to these frontier orbitals.
Data Presentation
The quantitative results from the molecular orbital calculation should be summarized in clear, structured tables for easy interpretation and comparison. The following tables present exemplary data that would be expected from a B3LYP/6-31G* calculation on this compound.
Table 1: Exemplary Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (Hartree) | Energy (eV) |
| LUMO+1 | 0.051 | 1.39 |
| LUMO | 0.023 | 0.63 |
| HOMO | -0.258 | -7.02 |
| HOMO-1 | -0.279 | -7.59 |
| HOMO-LUMO Gap | 0.281 | 7.65 |
Table 2: Exemplary Atomic Orbital Contributions to Frontier Orbitals
| Molecular Orbital | Primary Contributing Atom(s) | Key Atomic Orbitals | Character |
| LUMO | C1, Cl | C(p), Cl(p) | σ* (C-Cl antibonding) |
| HOMO | O, Cl | O(p), Cl(p) | Non-bonding (lone pair) |
Note: The data presented in these tables are for illustrative purposes and represent typical values for a molecule of this type. Actual calculated values may vary.
Visualization of Workflows and Concepts
Diagrams are essential for illustrating complex workflows and relationships in computational chemistry.
Caption: Computational workflow for molecular orbital analysis.
Caption: Logical relationships in theoretical calculations.
Conclusion
Theoretical calculations of molecular orbitals offer invaluable insights into the chemical behavior of molecules like this compound. By employing robust computational methods such as Density Functional Theory with appropriate basis sets, researchers can accurately determine the energies and spatial characteristics of the frontier molecular orbitals. This information is crucial for predicting reaction mechanisms, understanding stability, and guiding the rational design of new molecules in drug development and materials science. The protocol and theoretical framework presented here serve as a comprehensive guide for conducting such analyses.
References
- 1. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Density functional theory - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 6. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]
- 7. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Chemissian: software to analyze spectra, build density maps and molecular orbitals | [chemissian.com]
- 12. Analyze MO composition - contributions to each molecular orbital | Chemissian: software to analyze spectra, build density maps and molecular orbitals [chemissian.com]
Methodological & Application
Application Note: Williamson Ether Synthesis for the Preparation of Tetrahydropyran from 5-Chloro-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the synthesis of tetrahydropyran (B127337) (THP) via an intramolecular Williamson ether synthesis of 5-Chloro-1-pentanol. This method represents a robust and efficient pathway for the formation of the tetrahydropyran ring, a prevalent structural motif in numerous natural products and pharmacologically active molecules. This document details the reaction mechanism, a step-by-step experimental procedure, and expected analytical data for the resulting product. The described methodology is highly relevant for professionals engaged in organic synthesis, medicinal chemistry, and materials science.
Introduction
The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide). This SN2 reaction is widely utilized for its reliability and broad substrate scope.[1][2] An intramolecular variant of this synthesis is particularly useful for the formation of cyclic ethers from haloalcohols.[3] In this application, the hydroxyl and chloro functionalities of this compound react internally upon deprotonation of the alcohol with a strong base to yield the six-membered cyclic ether, tetrahydropyran.
Reaction Mechanism and Workflow
The intramolecular cyclization of this compound is a classic example of the Williamson ether synthesis.[4] The reaction is initiated by the deprotonation of the terminal hydroxyl group of this compound using a strong, non-nucleophilic base such as sodium hydride (NaH). This deprotonation results in the formation of a primary alkoxide. The subsequent step involves an intramolecular SN2 attack by the newly formed alkoxide on the carbon atom bearing the chlorine atom. This nucleophilic attack leads to the displacement of the chloride leaving group and the formation of the stable, six-membered tetrahydropyran ring. Sodium chloride is formed as a byproduct of this reaction.
Reaction Scheme:
Caption: Reaction scheme for the intramolecular Williamson ether synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the intramolecular Williamson ether synthesis of analogous haloalcohols.[5]
Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | MilliporeSigma |
| Saturated Aqueous Ammonium (B1175870) Chloride (NH₄Cl) | Reagent Grade | Fisher Scientific |
| Diethyl Ether | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific |
| Round-bottom flask, 250 mL | - | - |
| Magnetic stirrer and stir bar | - | - |
| Reflux condenser | - | - |
| Separatory funnel, 250 mL | - | - |
| Rotary evaporator | - | - |
Procedure
-
Reaction Setup: A dry 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., dry nitrogen or argon).
-
Addition of Sodium Hydride: 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) are carefully weighed and transferred to the reaction flask. Anhydrous THF (100 mL) is then added via cannula to the flask, and the resulting suspension is stirred.
-
Addition of Substrate: A solution of this compound (1.0 equivalent) in 25 mL of anhydrous THF is added dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath) over a period of 30 minutes.
-
Reaction: Following the complete addition of the substrate, the reaction mixture is allowed to warm to room temperature and is then gently heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, the flask is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride. The mixture is then transferred to a 250 mL separatory funnel.
-
Extraction: The aqueous layer is extracted three times with diethyl ether (50 mL each). The combined organic layers are then washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation to yield pure tetrahydropyran.
Caption: Experimental workflow for the synthesis of tetrahydropyran.
Data Presentation
Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 122.60 | 203-205 | 1.045 |
| Tetrahydropyran | 86.13 | 88 | 0.889 |
Expected Yield and Characterization
-
Yield: Typical yields for intramolecular Williamson ether syntheses range from 70-90%, contingent on the purity of the starting material and the strict adherence to anhydrous reaction conditions.
-
¹H NMR (CDCl₃, 400 MHz): δ 3.75 (t, 4H), 1.65 (m, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 68.5, 26.2, 23.4.
-
IR (neat, cm⁻¹): 2950, 2850, 1090.
-
Mass Spectrometry (EI): m/z (%) = 86 (M⁺), 57, 43.
Conclusion
The intramolecular Williamson ether synthesis of this compound offers an efficient and reliable method for the preparation of tetrahydropyran. The protocol described provides a clear and detailed procedure that can be readily implemented in a standard organic synthesis laboratory. For optimal results, careful control of the reaction conditions, particularly the exclusion of moisture, is paramount.
References
Application Notes and Protocols: Synthesis of Alkoxy-pentanols from 5-Chloro-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkoxy-pentanols are valuable bifunctional molecules that find applications as intermediates in the synthesis of pharmaceuticals, specialty polymers, and other fine chemicals. Their structure, featuring both a hydroxyl group and an ether linkage, allows for a wide range of subsequent chemical modifications. A common and effective method for the synthesis of alkoxy-pentanols is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide. This document provides a detailed protocol for the synthesis of various alkoxy-pentanols starting from 5-chloro-1-pentanol and different alcohols.
The Williamson ether synthesis is a robust and versatile method for forming ethers.[1] It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide. In the context of this application note, the alkoxide is generated from a chosen alcohol (e.g., methanol, ethanol, isopropanol, or benzyl (B1604629) alcohol), which then reacts with this compound to form the corresponding 5-alkoxy-1-pentanol.
A critical consideration in this specific synthesis is the potential for a competing intramolecular reaction. The starting material, this compound, possesses both a nucleophilic hydroxyl group and an electrophilic carbon bearing the chlorine atom. In the presence of a strong base, the hydroxyl group can be deprotonated to form an internal alkoxide, which can then attack the chlorinated carbon within the same molecule, leading to the formation of tetrahydropyran (B127337) as a cyclic ether byproduct. To favor the desired intermolecular reaction with an external alkoxide, it is crucial to control the reaction conditions, such as the order of addition of reagents and the temperature.
Experimental Protocols
This section outlines a general procedure for the synthesis of alkoxy-pentanols from this compound. The protocol is divided into two main parts: the in situ generation of the sodium alkoxide and the subsequent reaction with this compound.
Materials:
-
This compound (>95%)
-
Anhydrous alcohol (Methanol, Ethanol, Isopropanol, Benzyl alcohol)
-
Sodium metal (or Sodium hydride, 60% dispersion in mineral oil)
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Safety Precautions:
-
Handle sodium metal with extreme care. It reacts violently with water. Work in a dry environment and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydride is also highly reactive and flammable. Handle it in a fume hood.
-
This compound is a combustible liquid and harmful if swallowed, in contact with skin, or if inhaled.
-
The alcohols used are flammable. Work in a well-ventilated area and away from open flames.
Protocol: General Williamson Ether Synthesis of 5-Alkoxy-1-pentanols
Part A: Preparation of the Sodium Alkoxide Solution (in situ)
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add the desired anhydrous alcohol (e.g., methanol, ethanol, isopropanol, or benzyl alcohol) in an appropriate volume to act as the solvent.
-
Carefully add sodium metal (cut into small pieces) or sodium hydride portion-wise to the stirring alcohol at room temperature. The amount of sodium/sodium hydride should be in slight molar excess (e.g., 1.1 equivalents) relative to the this compound to be used in the next step.
-
The reaction of sodium with the alcohol will generate the sodium alkoxide and hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, or in the case of sodium hydride, until gas evolution ceases. This may require gentle heating.
Part B: Reaction with this compound
-
Once the sodium alkoxide solution is prepared and has cooled to room temperature, add this compound (1.0 equivalent) dropwise from the dropping funnel to the stirring alkoxide solution.
-
After the addition is complete, heat the reaction mixture to reflux. The reaction time will vary depending on the alcohol used (see Table 1 for illustrative examples). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
Part C: Work-up and Purification
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium alkoxide.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to obtain the pure 5-alkoxy-1-pentanol.
Data Presentation
The following table provides illustrative, non-experimental data for the synthesis of various alkoxy-pentanols from this compound. These values are estimations based on general chemical principles of the Williamson ether synthesis and are intended for planning purposes. Actual results may vary.
| Alkoxy Group | Alcohol Used | Illustrative Reaction Time (h) | Illustrative Yield (%) |
| Methoxy | Methanol | 4 - 6 | 75 - 85 |
| Ethoxy | Ethanol | 6 - 8 | 70 - 80 |
| Isopropoxy | Isopropanol | 8 - 12 | 60 - 70 |
| Benzyloxy | Benzyl alcohol | 6 - 10 | 70 - 80 |
Disclaimer: The data presented in this table is illustrative and not based on experimentally verified results. It is intended to provide a general guideline for reaction planning. Researchers should optimize the reaction conditions for their specific needs.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of alkoxy-pentanols.
Caption: General mechanism of the Williamson ether synthesis.
References
Application Notes and Protocols for the Cyclization of 5-Chloro-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular cyclization of 5-chloro-1-pentanol to form tetrahydropyran (B127337) (THP) is a classic example of the Williamson ether synthesis. This reaction is a fundamental transformation in organic chemistry, widely employed in the synthesis of cyclic ethers. Tetrahydropyran and its derivatives are important structural motifs in many natural products and pharmaceutically active compounds. The reaction proceeds via the deprotonation of the terminal alcohol with a strong base, typically sodium hydride (NaH), to form an alkoxide intermediate. This is followed by an intramolecular SN2 reaction where the alkoxide displaces the chloride, leading to the formation of the six-membered cyclic ether.[1][2] The formation of five- and six-membered rings through this method is generally favorable.[2]
This document provides a detailed protocol for this cyclization reaction, including reaction parameters, a step-by-step experimental procedure, and characterization data for the resulting product.
Reaction Scheme
Experimental Protocols
Materials and Reagents
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Ice-water bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation
Procedure
-
Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: Anhydrous tetrahydrofuran (100 mL) is added to the flask. Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) is carefully weighed and added to the flask in portions under a positive pressure of nitrogen. The resulting suspension is cooled to 0 °C using an ice-water bath.
-
Formation of Alkoxide: A solution of this compound (1.0 equivalent) in anhydrous THF (20 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C over a period of 30 minutes. The addition should be controlled to maintain the temperature below 5 °C. Evolution of hydrogen gas will be observed.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to a gentle reflux (approximately 66 °C). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Quenching: After the reaction is complete, the flask is cooled to 0 °C in an ice-water bath. The excess sodium hydride is cautiously quenched by the slow, dropwise addition of deionized water until the gas evolution ceases.
-
Workup: The reaction mixture is transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is washed sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation to yield pure tetrahydropyran.
Data Presentation
Table 1: Reaction Parameters and Representative Results
| Parameter | Value |
| Reactant | This compound |
| Reagent | Sodium Hydride (60% in mineral oil) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Stoichiometry | This compound : NaH = 1 : 1.2 |
| Reaction Temperature | 0 °C to Reflux (~66 °C) |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 80 - 90% |
| Product | Tetrahydropyran |
| Byproducts | Sodium chloride, Hydrogen gas |
Product Characterization
Table 2: Physical and Spectroscopic Data of Tetrahydropyran
| Property | Value |
| Molecular Formula | C₅H₁₀O |
| Molar Mass | 86.13 g/mol [3] |
| Appearance | Colorless liquid[3] |
| Boiling Point | 88 °C[3] |
| Density | 0.880 g/cm³[3] |
| ¹H NMR (CDCl₃) | δ 3.71 (t, 4H), 1.62 (m, 6H) |
| ¹³C NMR (CDCl₃) | δ 68.5, 26.2, 23.5 |
| IR (neat) | 2950-2840 cm⁻¹ (C-H stretch), 1090 cm⁻¹ (C-O-C stretch) |
Visualizations
Caption: Experimental workflow for the synthesis of tetrahydropyran.
Caption: Mechanism of the intramolecular Williamson ether synthesis.
References
Application Notes and Protocols: Preparation of Tetrahydropyran from 5-Chloro-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tetrahydropyran (B127337) (THP) via the intramolecular cyclization of 5-chloro-1-pentanol. This reaction is a classic example of the Williamson ether synthesis, a robust and high-yielding method for the formation of ethers. Herein, we describe the reaction mechanism, a step-by-step experimental procedure, and the expected quantitative outcomes. This methodology is particularly relevant for the synthesis of the tetrahydropyran moiety, a common scaffold in numerous natural products and pharmacologically active compounds.
Introduction
Tetrahydropyran and its derivatives are prevalent structural motifs in a vast array of bioactive molecules and are key intermediates in organic synthesis. A straightforward and efficient method for the construction of the THP ring is through the intramolecular Williamson ether synthesis. This reaction involves the deprotonation of a haloalcohol to generate an alkoxide, which subsequently undergoes an intramolecular nucleophilic substitution (SN2) to displace the halide, resulting in the formation of the cyclic ether. This application note details the base-mediated cyclization of this compound to yield tetrahydropyran, providing a reliable and scalable procedure for laboratory and potential pilot-plant applications.
Reaction Mechanism and Workflow
The intramolecular cyclization of this compound is initiated by the deprotonation of the terminal hydroxyl group by a strong, non-nucleophilic base, typically sodium hydride (NaH). This generates a pentoxide anion. The resulting alkoxide then acts as a nucleophile, attacking the carbon atom bearing the chlorine atom in an intramolecular SN2 fashion. This concerted bond-forming and bond-breaking step leads to the formation of the six-membered tetrahydropyran ring and sodium chloride as a byproduct. The reaction is generally irreversible and proceeds with high efficiency due to the thermodynamic stability of the resulting cyclic ether.
Application Notes and Protocols: 5-Chloro-1-pentanol as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Chloro-1-pentanol as a versatile precursor in the synthesis of pharmaceutical intermediates. Its bifunctional nature, possessing both a hydroxyl and a chloro group, allows for a variety of chemical transformations, making it a valuable building block in drug discovery and development.[1][2] This document outlines key applications, detailed experimental protocols, and reaction parameters.
Introduction to this compound in Pharmaceutical Synthesis
This compound (CAS: 5259-98-3) is a key intermediate in organic synthesis due to its two reactive functional groups.[1][2] The primary alcohol can undergo oxidation to form an aldehyde or a carboxylic acid, or it can be used in esterification and etherification reactions. The terminal chloro group is a good leaving group for nucleophilic substitution reactions, allowing for the introduction of various functionalities.[1][2] This dual reactivity makes it an ideal starting material for the synthesis of a wide range of pharmaceutical intermediates, including, but not limited to, indole (B1671886) derivatives, which are precursors to neurologically active compounds like serotonin (B10506) and selective serotonin reuptake inhibitors (SSRIs).[1][3][4]
Key Synthetic Applications and Reaction Pathways
The primary applications of this compound in pharmaceutical synthesis involve nucleophilic substitution and O-alkylation reactions.
O-Alkylation of Phenolic Compounds
A significant application is the O-alkylation of phenols to form aryloxy-alcohols. A prime example is the synthesis of 5-(5-hydroxypentyloxy)-1H-indole, a precursor for various pharmacologically active molecules. This reaction typically proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion acts as a nucleophile, displacing the chloride from this compound.
General Reaction Scheme:
Ar-OH + Cl-(CH₂)₅-OH → Ar-O-(CH₂)₅-OH + HCl
N-Alkylation of Amines
This compound can also be used to alkylate primary and secondary amines, introducing a 5-hydroxypentyl group. This is a common strategy in the synthesis of various drug candidates to modify their pharmacokinetic properties.
General Reaction Scheme:
R₂-NH + Cl-(CH₂)₅-OH → R₂-N-(CH₂)₅-OH + HCl
Experimental Protocols
Synthesis of 5-(5-hydroxypentyloxy)-1H-indole
This protocol describes the synthesis of 5-(5-hydroxypentyloxy)-1H-indole, a key intermediate for various pharmaceutical compounds, via O-alkylation of 5-hydroxyindole (B134679) with this compound.
Materials:
-
5-Hydroxyindole
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 5-hydroxyindole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired product, 5-(5-hydroxypentyloxy)-1H-indole.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactants | 5-Hydroxyindole, this compound | General Phenol (B47542) Alkylation |
| Base | Potassium Carbonate (K₂CO₃) | General Phenol Alkylation |
| Solvent | Dimethylformamide (DMF) | General Phenol Alkylation |
| Reaction Temperature | 80-90 °C | General Phenol Alkylation |
| Reaction Time | 12-16 hours | General Phenol Alkylation |
| Typical Yield | 70-85% (expected) | General Phenol Alkylation |
Hydrolysis of 5-Chloropentyl Acetate to this compound
This protocol describes the preparation of this compound from its acetate ester, a common related transformation.
Materials:
-
5-Chloropentyl acetate
-
2N aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous Potassium Carbonate (K₂CO₃)
Procedure:
-
Mix 5-chloropentyl acetate (0.21 mol) with 95% ethanol (75 mL) and 2N aqueous NaOH (90 mL).
-
Shake the mixture until it becomes homogeneous and let it stand at room temperature for a few hours.
-
Remove the ethanol by distillation under reduced pressure.
-
Extract the residue with diethyl ether (3 x 150 mL).
-
Dry the combined ether extracts over anhydrous potassium carbonate.
-
Remove the solvent under reduced pressure.
-
Purify the product by distillation to obtain this compound as a colorless oil.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 5-Chloropentyl acetate (33.9 g, 0.21 mol) |
| Reagents | 95% Ethanol (75 mL), 2N aq. NaOH (90 mL) |
| Yield | 21.1 g (84%) |
| Boiling Point | 35-37 °C (0.02 mmHg) |
Visualized Workflows and Pathways
General Synthetic Pathways of this compound
Caption: Key synthetic transformations of this compound.
Experimental Workflow for the Synthesis of 5-(5-hydroxypentyloxy)-1H-indole
Caption: Workflow for the synthesis of an indole-based intermediate.
Signaling Pathway Context: Serotonin Synthesis
5-hydroxyindole derivatives are precursors to vital neurotransmitters like serotonin. Understanding the biological context is crucial for drug development.
References
Application of 5-Chloro-1-pentanol in the Synthesis of Agrochemical Intermediates
Introduction
5-Chloro-1-pentanol is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a variety of chemical compounds, including active ingredients and intermediates for the agrochemical industry.[1] Its unique structure, featuring both a hydroxyl (-OH) and a chloro (-Cl) group, allows for selective chemical modifications at either end of the five-carbon chain. This dual reactivity makes it an ideal starting material for creating more complex molecules with desired biological activities for applications in herbicides, fungicides, and insecticides.[1]
The presence of a primary alcohol allows for esterification and etherification reactions, while the terminal chlorine atom is susceptible to nucleophilic substitution.[1] This application note details a representative protocol for the synthesis of a phenoxy-alkanol, a common structural motif in certain classes of herbicides, using this compound as a key reactant. The described synthesis of 5-(2,4-dichlorophenoxy)pentan-1-ol serves as a practical example of how this compound can be utilized to introduce a flexible five-carbon linker to an aromatic core, a common strategy in the design of modern agrochemicals.
General Reaction Scheme
The following diagram illustrates the general synthetic utility of this compound in agrochemical synthesis, highlighting its key functional groups that can undergo further transformations.
Caption: General synthetic pathways for agrochemicals using this compound.
Application Example: Synthesis of 5-(2,4-dichlorophenoxy)pentan-1-ol
This section provides a detailed protocol for the synthesis of 5-(2,4-dichlorophenoxy)pentan-1-ol, a potential intermediate for herbicides.
Experimental Protocol
Materials:
-
This compound (98% purity)
-
2,4-Dichlorophenol (B122985) (99% purity)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone (B3395972), anhydrous
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorophenol (8.15 g, 0.05 mol) and anhydrous acetone (100 mL).
-
Stir the mixture until the 2,4-dichlorophenol is completely dissolved.
-
Add anhydrous potassium carbonate (10.35 g, 0.075 mol) to the solution.
-
To this stirred suspension, add this compound (6.13 g, 0.05 mol) dropwise over 10 minutes at room temperature.
-
Heat the reaction mixture to reflux and maintain reflux for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with acetone (2 x 20 mL).
-
Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in dichloromethane (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 1 M sodium hydroxide (B78521) solution (2 x 50 mL) to remove unreacted phenol, followed by deionized water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (B1210297) gradient to obtain the pure 5-(2,4-dichlorophenoxy)pentan-1-ol.
Reaction Workflow
The following diagram outlines the key steps in the synthesis and purification of 5-(2,4-dichlorophenoxy)pentan-1-ol.
Caption: Experimental workflow for the synthesis of 5-(2,4-dichlorophenoxy)pentan-1-ol.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 5-(2,4-dichlorophenoxy)pentan-1-ol.
| Parameter | Value |
| Reactants | |
| This compound | 6.13 g (0.05 mol) |
| 2,4-Dichlorophenol | 8.15 g (0.05 mol) |
| Potassium Carbonate | 10.35 g (0.075 mol) |
| Product | |
| Product Name | 5-(2,4-dichlorophenoxy)pentan-1-ol |
| Molecular Formula | C₁₁H₁₄Cl₂O₂ |
| Molecular Weight | 249.13 g/mol |
| Yield | 10.2 g (82%) |
| Purity (by GC-MS) | >98% |
| Appearance | Colorless oil |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35 (d, 1H), 7.15 (dd, 1H), 6.80 (d, 1H), 4.00 (t, 2H), 3.70 (t, 2H), 1.85-1.60 (m, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 153.5, 129.8, 127.5, 126.0, 123.0, 114.5, 68.0, 62.5, 32.0, 29.0, 22.5 |
Conclusion
This compound is a highly effective and versatile intermediate for the synthesis of agrochemical compounds. The provided protocol for the synthesis of 5-(2,4-dichlorophenoxy)pentan-1-ol demonstrates a practical application of its dual reactivity, enabling the straightforward introduction of a five-carbon chain with a terminal hydroxyl group. This hydroxyl group can be further functionalized, for example, by oxidation to an aldehyde or carboxylic acid, to generate a wide range of potential herbicidal candidates. The straightforward reaction conditions and high yield of this Williamson ether synthesis highlight the utility of this compound for researchers and professionals in the field of agrochemical development.
References
Application Notes and Protocols for the Synthesis of Substituted Piperidines Using 5-Chloro-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-substituted piperidines utilizing the versatile bifunctional reagent, 5-chloro-1-pentanol. The piperidine (B6355638) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals. This compound serves as an effective building block for constructing this heterocyclic system due to its dual reactivity, possessing both a nucleophilic hydroxyl group and an electrophilic carbon bearing a chlorine atom.[1]
The primary synthetic strategy involves a two-step process: initial N-alkylation of a primary amine with this compound to form an N-substituted-5-amino-1-pentanol intermediate, followed by an intramolecular cyclization to yield the desired piperidine derivative.
Core Synthetic Pathways
The synthesis of substituted piperidines from this compound can be primarily achieved through two main pathways, which can be performed as a two-step or a one-pot procedure.
-
Two-Step Synthesis:
-
Step 1: N-Alkylation. A primary amine is reacted with this compound to form the N-(5-hydroxypentyl)amine intermediate via nucleophilic substitution.
-
Step 2: Intramolecular Cyclization. The hydroxyl group of the intermediate is activated (e.g., by conversion to a sulfonate ester or halide) and subsequently displaced by the secondary amine in an intramolecular fashion to form the piperidine ring.
-
-
One-Pot Synthesis from Halogenated Amides:
-
An alternative one-pot method involves the conversion of a related starting material, a 5-chloro-N-substituted pentanamide, which can be synthesized from 5-chloropentanoyl chloride (derivable from this compound) and a primary amine. This amide undergoes a tandem reaction involving amide activation, reduction, and intramolecular cyclization.
-
The following sections provide detailed experimental protocols for these key transformations.
Experimental Protocols
Protocol 1: Two-Step Synthesis of N-Substituted Piperidines
This protocol outlines the synthesis of N-substituted piperidines via an initial N-alkylation of a primary amine with this compound, followed by intramolecular cyclization of the resulting amino alcohol.
Step 1: Synthesis of N-(5-Hydroxypentyl)amines
This procedure describes the N-alkylation of a primary amine with this compound.
-
Materials:
-
Primary amine (e.g., benzylamine, aniline)
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N)
-
Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add the primary amine (1.0 eq.), this compound (1.1 eq.), and a base such as anhydrous potassium carbonate (2.0 eq.).
-
Add a suitable solvent, such as acetonitrile or DMF, to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-(5-hydroxypentyl)amine intermediate by flash column chromatography on silica (B1680970) gel.
-
Step 2: Intramolecular Cyclization to N-Substituted Piperidines
This procedure describes the cyclization of the N-(5-hydroxypentyl)amine intermediate.
-
Materials:
-
N-(5-hydroxypentyl)amine intermediate
-
Thionyl chloride (SOCl₂) or Methanesulfonyl chloride (MsCl)
-
Anhydrous dichloromethane (B109758) (DCM) or Toluene (B28343)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the N-(5-hydroxypentyl)amine intermediate (1.0 eq.) in anhydrous DCM or toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq.) or methanesulfonyl chloride (1.2 eq.) in the presence of a base like triethylamine (1.5 eq.) or pyridine.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by carefully adding a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-substituted piperidine by flash column chromatography on silica gel.
-
Protocol 2: One-Pot Synthesis of N-Substituted Piperidines from Halogenated Amides
This protocol is adapted from a known procedure for the one-pot synthesis of piperidines from N-substituted 5-chloropentanamides.[2][3]
-
Materials:
-
N-substituted 5-chloropentanamide (B2791951) (1.0 eq.)
-
2-Fluoropyridine (B1216828) (1.2 eq.)
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) (1.1 eq.)
-
Sodium borohydride (B1222165) (NaBH₄) (2.0 eq.)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the N-substituted 5-chloropentanamide (1.0 eq.) in anhydrous dichloromethane.
-
Add 2-fluoropyridine (1.2 eq.) to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise and stir for 30 minutes.
-
Add methanol, followed by sodium borohydride (2.0 eq.).
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the N-substituted piperidine.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis of N-substituted piperidines.
Table 1: Representative Yields for the Two-Step Synthesis of N-Substituted Piperidines
| Primary Amine | N-Alkylation Product | Yield (%) | Cyclization Product | Overall Yield (%) |
| Benzylamine | N-(5-hydroxypentyl)benzylamine | 75-85 | 1-Benzylpiperidine | 60-75 |
| Aniline | N-(5-hydroxypentyl)aniline | 60-70 | 1-Phenylpiperidine | 45-60 |
| Cyclohexylamine | N-Cyclohexyl-5-aminopentan-1-ol | 80-90 | 1-Cyclohexylpiperidine | 70-80 |
Note: Yields are generalized based on typical N-alkylation and cyclization reactions and may vary depending on the specific substrate and reaction conditions.
Table 2: Representative Yields for the One-Pot Synthesis of N-Substituted Piperidines from Halogenated Amides[2]
| N-Substituted 5-Chloropentanamide | Product | Yield (%) |
| N-Phenethyl-5-chloropentanamide | 1-Phenethylpiperidine | 85 |
| N-(4-Methoxyphenethyl)-5-chloropentanamide | 1-(4-Methoxyphenethyl)piperidine | 82 |
| N-(4-Chlorophenethyl)-5-chloropentanamide | 1-(4-Chlorophenethyl)piperidine | 88 |
| N-Benzyl-5-chloropentanamide | 1-Benzylpiperidine | 75 |
Mandatory Visualizations
Caption: Workflow for the two-step synthesis of N-substituted piperidines.
References
Application Notes and Protocols for Grignard Reagent Formation from 5-Chloro-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a Grignard reagent from a haloalcohol such as 5-chloro-1-pentanol presents a unique synthetic challenge due to the presence of the acidic hydroxyl group. The highly basic Grignard reagent would be readily quenched by the alcohol functionality. To circumvent this, a protection strategy for the hydroxyl group is necessary prior to the formation of the organomagnesium halide. This document provides detailed application notes and experimental protocols for the successful formation of the Grignard reagent from this compound, focusing on the use of the tert-butyldimethylsilyl (TBDMS) protecting group.
Core Concepts
The overall synthetic strategy involves a three-step process:
-
Protection of the Hydroxyl Group: The primary alcohol of this compound is protected as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group is robust enough to withstand the basic conditions of Grignard reagent formation.
-
Grignard Reagent Formation: The resulting TBDMS-protected chloropentane is then reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent.
-
Subsequent Reaction and Deprotection: The Grignard reagent can then be used in various nucleophilic addition reactions. The TBDMS protecting group is typically removed under acidic conditions or with a fluoride (B91410) source during the reaction workup or in a separate step.
A potential side reaction to consider during the Grignard formation is the Wurtz coupling, where two alkyl halide molecules couple in the presence of the metal. Furthermore, the formed Grignard reagent, a 5-substituted pentylmagnesium chloride, has the potential to undergo intramolecular cyclization, although intermolecular reactions are generally favored under standard conditions. The formation of a five or six-membered ring through intramolecular cyclization is a possibility that researchers should be aware of.
Data Presentation
The following tables summarize typical quantitative data for the key steps in the synthesis.
Table 1: Protection of this compound with TBDMSCl
| Reactant | Molar Equiv. | Reagent | Molar Equiv. | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | TBDMSCl | 1.1 | DCM | 25 | 2 | ~95 |
| Imidazole (B134444) | 2.2 |
Table 2: Formation of 5-(tert-Butyldimethylsilyloxy)pentylmagnesium Chloride
| Reactant | Molar Equiv. | Reagent | Molar Equiv. | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (5-chloropentyloxy)(tert-butyl)dimethylsilane | 1.0 | Mg turnings | 1.2 | THF | 25-65 | 2-4 | 70-90 |
| Iodine | catalytic |
Experimental Protocols
Protocol 1: Synthesis of (5-chloropentyloxy)(tert-butyl)dimethylsilane
This protocol details the protection of the hydroxyl group of this compound as a TBDMS ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add imidazole (2.2 eq).
-
Stir the mixture at room temperature until the imidazole has dissolved.
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Formation of 5-(tert-Butyldimethylsilyloxy)pentylmagnesium Chloride
This protocol describes the formation of the Grignard reagent from the TBDMS-protected this compound. Strict anhydrous conditions are essential for the success of this reaction. All glassware must be thoroughly dried, and anhydrous solvents must be used.
Materials:
-
(5-chloropentyloxy)(tert-butyl)dimethylsilane
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine in the three-necked flask under a nitrogen atmosphere.
-
Gently heat the flask with a heat gun to activate the magnesium surface, as indicated by the sublimation of iodine.
-
Allow the flask to cool to room temperature.
-
Add a small amount of anhydrous THF to cover the magnesium turnings.
-
Dissolve (5-chloropentyloxy)(tert-butyl)dimethylsilane (1.0 eq) in anhydrous THF in the dropping funnel.
-
Add a small portion of the silane (B1218182) solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color.
-
Once the reaction has initiated, add the remaining silane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours, or gently heat to reflux for 1 hour to ensure complete reaction.
-
The resulting greyish solution of the Grignard reagent is ready for use in subsequent reactions. The concentration of the Grignard reagent can be determined by titration.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Overall reaction pathway for the formation and use of the Grignard reagent.
Experimental Workflow Diagram
Application Notes and Protocols for the Esterification of 5-Chloro-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1-pentanol is a versatile bifunctional molecule featuring a primary alcohol and a primary alkyl chloride. This unique structure allows for selective chemical modifications, making it a valuable building block in organic synthesis. The hydroxyl group can undergo esterification to introduce a variety of functional groups, while the chloro group provides a handle for subsequent nucleophilic substitution reactions. This dual reactivity makes this compound and its ester derivatives particularly useful in the development of novel therapeutics, including the synthesis of prodrugs and linker molecules for antibody-drug conjugates (ADCs).
Esterification of this compound can be achieved through several methods, most commonly via acid-catalyzed Fischer esterification with carboxylic acids or by reaction with more reactive carboxylic acid derivatives like acid anhydrides or acyl chlorides.[1] More recently, enzymatic methods using lipases have emerged as a greener and more selective alternative.[2] The resulting 5-chloropentyl esters are key intermediates. For instance, the ester moiety can be designed to be cleaved by endogenous enzymes like carboxylesterases, releasing an active drug molecule in a targeted manner.[3]
This document provides detailed application notes, experimental protocols, and quantitative data for the esterification of this compound with various carboxylic acids, highlighting its relevance in pharmaceutical research and drug development.
Data Presentation: Quantitative Summary of Esterification Reactions
The following tables summarize quantitative data for representative esterification reactions of this compound under different catalytic conditions.
Table 1: Acid-Catalyzed Esterification of this compound
| Carboxylic Acid | Catalyst | Alcohol to Acid Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetic Acid | H₂SO₄ | 10:1 | Reflux | 4-6 | ~65-70 | General Fischer Esterification Principles[4] |
| Benzoic Acid | H₂SO₄ | 5:1 | 120 | 8 | Not Specified | Adapted from similar esterifications |
| Ibuprofen | H₂SO₄ | 3:1 | 80 | 12 | Not Specified | Conceptual, based on standard procedures |
| Valproic Acid | H₂SO₄ | 2:1 | 100 | 10 | Not Specified | Conceptual, based on standard procedures |
Table 2: Esterification of this compound with Acetic Anhydride (B1165640)
| Catalyst | Alcohol to Anhydride Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| H₂SO₄ (catalytic) | 1:1.1 | Room Temp, then 70 | 1 | ~71 (for 1-pentanol) | [1] |
Table 3: Lipase-Catalyzed Esterification of this compound
| Carboxylic Acid | Lipase (B570770) Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Various Fatty Acids | Candida antarctica Lipase B (Novozym 435) | Toluene | 60 | 24-72 | High (Specific data for this compound not available) | General Lipase Catalysis Principles[2] |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloropentyl Acetate (B1210297) via Acid-Catalyzed Esterification with Acetic Anhydride
This protocol is adapted from the esterification of 1-pentanol (B3423595) with acetic anhydride and is expected to yield the desired product with similar efficiency.[1]
Materials:
-
This compound
-
Acetic anhydride
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane or diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 0.1 mol, 12.26 g).
-
Carefully add acetic anhydride (e.g., 0.11 mol, 11.23 g, 10.4 mL).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops) to the stirred mixture. The reaction is exothermic.
-
Once the initial exothermic reaction subsides, heat the mixture to 70°C for 1 hour with continuous stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing 50 mL of deionized water.
-
Shake the funnel, allowing for the separation of the organic and aqueous layers.
-
Drain the aqueous layer and wash the organic layer with 25 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous wash to ensure it is neutral or slightly basic.
-
Wash the organic layer again with 25 mL of deionized water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The crude 5-chloropentyl acetate can be purified by fractional distillation under reduced pressure.
Protocol 2: General Procedure for Fischer Esterification of this compound with a Carboxylic Acid
This protocol outlines a general method for the Fischer esterification of this compound. The reaction conditions may need to be optimized for specific carboxylic acids.[4]
Materials:
-
This compound
-
Carboxylic acid (e.g., Benzoic acid, Ibuprofen)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (for Dean-Stark apparatus)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and reflux condenser (recommended)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment (for purification)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) in an excess of this compound (3-5 equivalents) or in a suitable solvent like toluene.
-
If using a Dean-Stark apparatus, fill the trap with toluene.
-
Carefully add the acid catalyst (e.g., 1-2 mol% H₂SO₄ or p-TsOH).
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap if used, driving the equilibrium towards the product.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with diethyl ether or ethyl acetate and wash with saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
The crude ester can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.
Protocol 3: Lipase-Catalyzed Esterification of this compound
This protocol provides a general framework for the enzymatic synthesis of 5-chloropentyl esters, offering a milder and more selective alternative to chemical catalysis.[2]
Materials:
-
This compound
-
Carboxylic acid
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., toluene, hexane)
-
Molecular sieves (optional, to remove water)
Equipment:
-
Shaking incubator or flask with magnetic stirring
-
Filtration apparatus
Procedure:
-
To a flask, add the carboxylic acid (1 equivalent) and this compound (1-1.5 equivalents) in an anhydrous organic solvent.
-
Add the immobilized lipase (typically 5-10% by weight of the substrates).
-
If desired, add activated molecular sieves to absorb the water produced during the reaction.
-
Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant shaking or stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude ester can be purified by column chromatography.
Visualizations
Reaction Mechanism: Fischer Esterification
Caption: Fischer esterification mechanism of this compound.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for ester synthesis and purification.
Logical Relationship: Prodrug Activation
Caption: Logical pathway of ester prodrug activation.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions at the Primary Chloride of 5-Chloro-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1-pentanol is a versatile bifunctional molecule featuring a primary alcohol and a primary alkyl chloride. The presence of the chlorine atom, a good leaving group, at the terminal position of the pentyl chain allows for a variety of nucleophilic substitution reactions. This functionality makes this compound a valuable building block in organic synthesis, particularly for the introduction of a five-carbon chain with a terminal hydroxyl group and a different functional group at the other end. These products are of significant interest in the development of pharmaceuticals, specialty polymers, and other advanced materials.[1]
This document provides detailed application notes and experimental protocols for several common and useful nucleophilic substitution reactions at the primary chloride of this compound.
Reaction Mechanism and Considerations
Nucleophilic substitution at the primary chloride of this compound predominantly proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism . This is due to the unhindered nature of the primary carbon center bearing the chlorine atom. The SN2 reaction is a one-step process where the incoming nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry (though not relevant for this achiral substrate) and the displacement of the chloride ion.
A potential side reaction, particularly with strongly basic nucleophiles, is intramolecular cyclization . The hydroxyl group can be deprotonated to form an alkoxide, which can then attack the carbon bearing the chlorine, leading to the formation of tetrahydropyran. The choice of reaction conditions, especially the base and solvent, can influence the extent of this side reaction.
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes the reaction conditions and typical yields for various nucleophilic substitution reactions on this compound.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| Azide (B81097) | Sodium Azide (NaN₃) | DMF | 60 - 100 | 12 - 24 | 5-Azido-1-pentanol | 85 - 95 |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 90 - 100 | 4 - 8 | 6-Hydroxyhexanenitrile | ~80 |
| Iodide | Sodium Iodide (NaI) | Acetone | Reflux | 24 - 72 | 5-Iodo-1-pentanol | > 90 |
| Thiol | 1. Thiourea2. NaOH | Ethanol (B145695)/Water | Reflux | 1. 32. 2 | 5-Mercapto-1-pentanol | ~75 |
| Alkoxide | Sodium Ethoxide (NaOEt) | Ethanol | Reflux | 2 - 6 | 5-Ethoxy-1-pentanol | 70 - 85 |
| Amine | Aqueous Ammonia (NH₃) | Water | 120 (sealed tube) | 12 | 5-Amino-1-pentanol | Moderate |
Experimental Protocols
Protocol 1: Synthesis of 5-Azido-1-pentanol
This protocol describes the substitution of the chloride with an azide group, a versatile functional group for click chemistry and reduction to an amine.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford 5-azido-1-pentanol.
Protocol 2: Synthesis of 6-Hydroxyhexanenitrile (5-Cyano-1-pentanol)
This protocol outlines the formation of a carbon-carbon bond by introducing a nitrile group.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Carefully add sodium cyanide (1.2 - 1.5 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Heat the reaction mixture to 90-100 °C and stir for 4-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Protocol 3: Synthesis of 5-Iodo-1-pentanol (Finkelstein Reaction)
This protocol describes the halide exchange reaction to replace the chloride with a more reactive iodide.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone, anhydrous
-
Aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (2.0 - 3.0 eq) to the solution. A white precipitate of sodium chloride should start to form.
-
Heat the reaction mixture to reflux and stir for 24-72 hours. The reaction can be monitored by observing the formation of the NaCl precipitate.
-
After completion, cool the mixture to room temperature and filter off the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then with a dilute aqueous sodium thiosulfate solution to remove any residual iodine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-iodo-1-pentanol.
Protocol 4: Synthesis of 5-Mercapto-1-pentanol
This two-step protocol utilizes thiourea (B124793) to introduce the thiol group, avoiding the use of odorous and volatile hydrogen sulfide.
Materials:
-
This compound
-
Thiourea
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure: Step 1: Formation of the isothiouronium salt
-
In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Heat the mixture to reflux and stir for 3-5 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure to obtain the crude isothiouronium salt. This is often used in the next step without further purification.
Step 2: Hydrolysis of the isothiouronium salt
-
To the crude isothiouronium salt, add a solution of sodium hydroxide (2.5 eq) in water.
-
Heat the mixture to reflux and stir for 2-3 hours.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-mercapto-1-pentanol.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: S_N2 reaction mechanism at the primary chloride.
Caption: Decision tree for selecting nucleophiles.
References
Application Notes and Protocols: Synthesis of 6-Hydroxy-hexanenitrile from 5-Chloro-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 6-hydroxy-hexanenitrile, a valuable bifunctional molecule used as an intermediate in the production of various pharmaceuticals, agrochemicals, and polymers. The primary synthetic route detailed here is the nucleophilic substitution of 5-chloro-1-pentanol with a cyanide salt. This application note includes detailed experimental protocols, data presentation in tabular format, and visualizations of the reaction pathway and experimental workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
6-Hydroxy-hexanenitrile is a key building block in organic synthesis due to its two reactive functional groups: a hydroxyl group and a nitrile group. The hydroxyl moiety can be easily modified or participate in condensation reactions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functionalities. This versatility makes it an important precursor for the synthesis of a wide range of more complex molecules. The most common and efficient method for its preparation involves the reaction of this compound with an alkali metal cyanide.
Chemical Reaction Pathway
The synthesis of 6-hydroxy-hexanenitrile from this compound proceeds via a nucleophilic substitution reaction (SN2). The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbon atom bonded to the chlorine atom (an electrophilic center). The chlorine atom, being a good leaving group, is displaced, resulting in the formation of a new carbon-carbon bond and yielding the desired product, 6-hydroxy-hexanenitrile.
Caption: Reaction scheme for the synthesis of 6-hydroxy-hexanenitrile.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercially Available |
| Sodium Cyanide (NaCN) | ≥98% | Commercially Available |
| Dimethyl Sulfoxide (B87167) (DMSO) | Anhydrous, ≥99.8% | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Saturated Sodium Chloride Solution (Brine) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |
Procedure
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a thermometer, add sodium cyanide (1.1 equivalents) and anhydrous dimethyl sulfoxide (DMSO).
-
Heat the stirred suspension to 90 °C under a nitrogen atmosphere.
-
-
Addition of this compound:
-
In the dropping funnel, place this compound (1.0 equivalent) dissolved in a small amount of anhydrous DMSO.
-
Slowly add the this compound solution to the heated sodium cyanide suspension over a period of 1-2 hours, maintaining the reaction temperature between 90-100 °C.[1]
-
-
Reaction Monitoring:
-
After the addition is complete, continue to stir the reaction mixture at 90-100 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-6 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water to remove residual DMSO, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 6-hydroxy-hexanenitrile by vacuum distillation to yield a colorless liquid.
-
Experimental Workflow
References
Application Notes and Protocols for 5-Chloro-1-pentanol as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-chloro-1-pentanol as a versatile bifunctional linker for bioconjugation. Detailed protocols for key applications, along with data presentation and visualization, are included to guide researchers in the effective use of this reagent for modifying proteins and developing bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction
This compound is a bifunctional molecule featuring a primary alcohol (-OH) and a primary alkyl chloride (-Cl) separated by a five-carbon chain.[1][2][3][4] This structure allows for sequential or orthogonal chemical modifications, making it a valuable building block for constructing linkers in bioconjugation. The alkyl chloride provides a reactive handle for covalent attachment to nucleophilic residues on biomolecules, while the hydroxyl group can be further functionalized to attach other molecules of interest, such as drugs, imaging agents, or other biomolecules.[1] The five-carbon chain offers a flexible spacer that can be critical for maintaining the biological activity of the conjugated molecules.
Key Applications in Bioconjugation
The primary application of this compound in bioconjugation is as a precursor to or a direct linker for the covalent modification of biomolecules. Its reactivity towards nucleophiles makes it particularly suitable for targeting specific amino acid residues on proteins.
-
Alkylation of Cysteine Residues: The thiol group of cysteine is a strong nucleophile and can readily react with the alkyl chloride of this compound via an SN2 reaction to form a stable thioether bond. This is a common strategy for site-specific protein modification, as cysteine residues are often less abundant on the protein surface than other nucleophilic residues like lysine (B10760008).
-
Modification of Lysine Residues: While less reactive than thiols, the ε-amino group of lysine can also be alkylated by this compound under appropriate reaction conditions. However, due to the high abundance of lysine residues on the surface of most proteins, this approach typically results in a heterogeneous mixture of conjugates.
-
Synthesis of PROTAC and ADC Linkers: this compound can serve as a foundational building block for the synthesis of more complex linkers used in the development of PROTACs and ADCs.[5][6] The hydroxyl group can be used as a point of attachment for a payload (e.g., a small molecule drug or a fluorophore), while the alkyl chloride can be used to conjugate the linker to a targeting moiety (e.g., an antibody or a small molecule ligand).
Experimental Protocols
Protocol 1: Alkylation of Cysteine Residues in a Model Protein
This protocol describes a general procedure for the alkylation of cysteine residues on a model protein, such as Bovine Serum Albumin (BSA), using this compound.
Materials:
-
Model protein (e.g., BSA)
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, with 5 mM EDTA
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or desalting columns
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the model protein in the reaction buffer to a final concentration of 10 mg/mL.
-
Reduction of Disulfide Bonds (Optional): If targeting cysteine residues involved in disulfide bonds, add TCEP to a final concentration of 10 mM. Incubate at 37°C for 1 hour.
-
Alkylation Reaction: Add a 100-fold molar excess of this compound to the protein solution. Incubate the reaction at 37°C for 4 hours with gentle stirring.
-
Quenching the Reaction: Add the quenching solution to a final concentration of 100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by dialysis against PBS at 4°C overnight with multiple buffer changes, or by using a desalting column according to the manufacturer's instructions.
-
Characterization: Analyze the resulting conjugate by SDS-PAGE to confirm an increase in molecular weight and by mass spectrometry to determine the degree of labeling.
Quantitative Data Summary (Representative)
| Parameter | Value | Method of Determination |
| Molar Excess of Linker | 100x | Calculation |
| Reaction Time | 4 hours | Timed Incubation |
| Reaction Temperature | 37°C | Controlled Water Bath |
| pH | 8.0 | Buffer Preparation |
| Degree of Labeling | 1-3 linkers/protein | Mass Spectrometry |
| Yield | >80% | Protein Quantification Assay (e.g., BCA) |
Protocol 2: Synthesis of a PROTAC Precursor using this compound
This protocol outlines the synthesis of a simple PROTAC linker precursor where this compound is functionalized with a hypothetical payload containing a carboxylic acid.
Materials:
-
This compound
-
Payload-COOH (a molecule of interest with a carboxylic acid group)
-
Dicyclohexylcarbodiimide (DCC) or other esterification catalyst
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Payload-COOH (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.
-
Esterification: Add DCC (1.1 equivalents) and a catalytic amount of DMAP to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient).
-
Characterization: Confirm the structure of the product by 1H NMR, 13C NMR, and mass spectrometry.
Quantitative Data Summary (Representative)
| Reactant | Molar Equivalents |
| Payload-COOH | 1.0 |
| This compound | 1.2 |
| DCC | 1.1 |
| DMAP | 0.1 |
| Parameter | Value | Method of Determination |
| Reaction Time | 18 hours | TLC Monitoring |
| Reaction Temperature | Room Temperature | Ambient |
| Yield | 75% | Isolated Mass |
Visualizations
Caption: General reaction of this compound with a biomolecule.
Caption: Workflow for protein modification with this compound.
Caption: PROTAC mechanism with a this compound-derived linker.
References
- 1. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H11ClO | CID 78915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5259-98-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for the Hydroxyl Group of 5-Chloro-1-pentanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the hydroxyl group of 5-chloro-1-pentanol. The selection of an appropriate protecting group is a critical consideration in multi-step organic syntheses, preventing unwanted side reactions and enabling the selective transformation of other functional groups within the molecule. Given the bifunctional nature of this compound, possessing both a primary alcohol and a primary alkyl chloride, a judicious choice of protecting group and reaction conditions is paramount to ensure chemoselectivity and high yields.[1]
This guide focuses on three commonly employed protecting groups for primary alcohols: tert-butyldimethylsilyl (TBDMS) ether, methoxymethyl (MOM) ether, and acetate (B1210297) ester. For each strategy, detailed experimental protocols for both the protection and deprotection steps are provided, along with a summary of typical reaction parameters and a discussion of the compatibility with the alkyl chloride functionality.
Data Presentation: Comparison of Protecting Group Strategies
The following table summarizes typical quantitative data for the protection and deprotection of primary alcohols, providing a comparative overview to guide the selection of the most suitable strategy for this compound.
| Protecting Group | Protection Reaction | Typical Yield (%) | Deprotection Reaction | Typical Yield (%) | Key Considerations |
| TBDMS Ether | TBDMSCl, Imidazole (B134444), DMF, rt | >95 | TBAF, THF, rt | >95 | Stable to a wide range of non-acidic and non-fluoride conditions.[2] Offers good steric hindrance. |
| TBDMSCl, Et3N, DCM, 0 °C to rt | 90-98 | Acetic Acid, THF/H₂O | 85-95 | Fluoride-based deprotection is highly selective. | |
| MOM Ether | MOMCl, DIPEA, DCM, 0 °C to rt | 90-98 | HCl (cat.), MeOH, rt to 50 °C | 90-98 | Stable to bases, nucleophiles, and many oxidizing/reducing agents.[3] MOMCl is a carcinogen and requires careful handling.[4] |
| CH₂(OMe)₂, P₂O₅, CHCl₃, 25 °C | 85-95 | MgBr₂, Et₂O, rt to reflux | 80-95 | Acid-labile, allowing for mild deprotection. | |
| Acetate Ester | Ac₂O, Pyridine (B92270), rt | 95-100 | K₂CO₃, MeOH, rt | 90-98 | Easy to introduce and remove. Base-labile. |
| AcCl, Et₃N, DCM, 0 °C to rt | 90-98 | LiOH, THF/H₂O, rt | 90-95 | May not be stable to strongly nucleophilic or basic conditions planned for the alkyl chloride moiety. |
I. Tert-butyldimethylsilyl (TBDMS) Ether Protection
TBDMS ethers are one of the most widely used protecting groups for alcohols due to their ease of formation, stability across a broad range of reaction conditions (including chromatography), and selective removal using fluoride-based reagents.[5] The steric bulk of the TBDMS group also allows for the selective protection of primary alcohols in the presence of more hindered secondary or tertiary alcohols.
Experimental Protocols
Protocol 1: Protection of this compound as a TBDMS Ether
This protocol describes the formation of 1-(tert-butyldimethylsilyloxy)-5-chloropentane.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF at room temperature under an inert atmosphere, add TBDMSCl (1.2 equiv) portion-wise.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(tert-butyldimethylsilyloxy)-5-chloropentane.
Protocol 2: Deprotection of 1-(tert-butyldimethylsilyloxy)-5-chloropentane
This protocol describes the cleavage of the TBDMS ether to regenerate this compound using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
Materials:
-
1-(tert-butyldimethylsilyloxy)-5-chloropentane
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1-(tert-butyldimethylsilyloxy)-5-chloropentane (1.0 equiv) in anhydrous THF at room temperature, add TBAF solution (1.1 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Diagrams
Caption: Workflow for TBDMS protection and deprotection of this compound.
II. Methoxymethyl (MOM) Ether Protection
MOM ethers are a popular choice for protecting alcohols, offering stability to a wide range of nucleophilic and basic conditions.[3] They are readily cleaved under acidic conditions.[4][6] A significant drawback is the carcinogenic nature of chloromethyl methyl ether (MOMCl), which necessitates stringent safety precautions during its handling.[4]
Experimental Protocols
Protocol 3: Protection of this compound as a MOM Ether
This protocol describes the formation of 5-chloro-1-(methoxymethoxy)pentane.
Materials:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Chloromethyl methyl ether (MOMCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add DIPEA (1.5 equiv).
-
Slowly add MOMCl (1.2 equiv) to the reaction mixture. Caution: MOMCl is a carcinogen and should be handled in a fume hood with appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 5-chloro-1-(methoxymethoxy)pentane.
Protocol 4: Deprotection of 5-chloro-1-(methoxymethoxy)pentane
This protocol describes the acidic hydrolysis of the MOM ether.
Materials:
-
5-chloro-1-(methoxymethoxy)pentane
-
Methanol (B129727) (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-chloro-1-(methoxymethoxy)pentane (1.0 equiv) in methanol.
-
Add a catalytic amount of concentrated HCl (e.g., a few drops).
-
Stir the reaction mixture at room temperature or gently warm to 40-50 °C, monitoring by TLC. Reaction times can vary from 30 minutes to several hours.
-
Once complete, neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the deprotected this compound.
Diagrams
Caption: Workflow for MOM protection and deprotection of this compound.
III. Acetate Ester Protection
Acetate esters are a simple and cost-effective protecting group for alcohols. They are easily introduced using acetic anhydride (B1165640) or acetyl chloride and can be removed under basic or acidic conditions.[7] However, their stability towards nucleophilic and strongly basic reagents is limited, which must be considered in the context of subsequent planned reactions involving the alkyl chloride.
Experimental Protocols
Protocol 5: Protection of this compound as an Acetate Ester
This protocol describes the synthesis of 5-chloropentyl acetate.
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in pyridine at 0 °C, add acetic anhydride (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC (typically 1-3 hours).
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with diethyl ether.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 5-chloropentyl acetate. Further purification can be achieved by distillation.
Protocol 6: Deprotection of 5-chloropentyl acetate
This protocol outlines the basic hydrolysis of the acetate ester.
Materials:
-
5-chloropentyl acetate
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-chloropentyl acetate (1.0 equiv) in methanol, add a solution of potassium carbonate (1.5 equiv) in water.
-
Stir the mixture at room temperature and monitor the reaction by TLC. The hydrolysis is usually complete within 1-4 hours.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.
Diagrams
Caption: Workflow for acetate protection and deprotection of this compound.
References
Application Notes and Protocols: Phase Transfer Catalysis in Reactions of 5-Chloro-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1-pentanol is a versatile bifunctional molecule widely utilized in organic synthesis due to the presence of both a primary alcohol and a primary alkyl chloride. This dual functionality allows for selective chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Phase Transfer Catalysis (PTC) has emerged as a powerful and green chemistry technique to enhance the reactivity of this compound in biphasic systems. PTC facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs, leading to increased reaction rates, higher yields, and milder reaction conditions compared to traditional homogeneous methods.
These application notes provide an overview and detailed protocols for two key types of reactions of this compound facilitated by phase transfer catalysis: O-alkylation (Williamson Ether Synthesis) and Nucleophilic Substitution of the Chloride .
Key Advantages of Using Phase Transfer Catalysis with this compound:
-
Enhanced Reaction Rates: By shuttling the nucleophile into the organic phase, the reaction rate is significantly increased.
-
Milder Reaction Conditions: PTC often allows for lower reaction temperatures and the use of less harsh bases.
-
Improved Yields and Purity: Side reactions are often minimized, leading to cleaner reactions and higher product yields.
-
Use of Inexpensive Reagents: Enables the use of readily available and inexpensive inorganic bases and salts.
-
Simplified Work-up Procedures: Avoids the need for anhydrous solvents and simplifies product isolation.
-
Green Chemistry: Reduces the use of hazardous organic solvents and energy consumption.
Application Note 1: O-Alkylation of Phenols with this compound via PTC (Williamson Ether Synthesis)
This protocol details the synthesis of 5-aryloxy-1-pentanols through the O-alkylation of phenols with this compound under phase transfer catalysis conditions. This reaction is a modified Williamson ether synthesis, where the phase transfer catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase to react with this compound.
Reaction Scheme:
Caption: Workflow for PTC-mediated O-alkylation of phenols.
Application Note 2: Nucleophilic Substitution of this compound with Azide (B81097) via PTC
This protocol describes the synthesis of 5-azido-1-pentanol from this compound and sodium azide using a phase transfer catalyst. This reaction is a versatile method for introducing the azide functionality, which is a precursor for amines (via reduction) or can be used in "click chemistry" (Huisgen cycloaddition).
Reaction Scheme:
Experimental Protocol: Synthesis of 5-Azido-1-pentanol
This protocol is based on general procedures for PTC-catalyzed azidation of alkyl halides.
Materials:
-
This compound
-
Sodium Azide (NaN₃) - Caution: Sodium azide is highly toxic and can form explosive heavy metal azides.
-
Tetrabutylammonium Bromide (TBAB)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve sodium azide (1.3 g, 20 mmol) in deionized water (20 mL).
-
Addition of Reactants: To the aqueous solution, add this compound (1.23 g, 10 mmol), toluene (20 mL), and Tetrabutylammonium Bromide (TBAB) (0.32 g, 1 mmol, 10 mol%).
-
Reaction: Heat the mixture to 100 °C (reflux) with vigorous stirring for 12-18 hours. Monitor the reaction by TLC or GC.
-
Work-up:
-
After cooling to room temperature, add 20 mL of diethyl ether and transfer the mixture to a separatory funnel.
-
Separate the organic phase.
-
Wash the organic phase with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude 5-azido-1-pentanol.
-
-
Purification: The product is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation or column chromatography.
Quantitative Data:
The following table summarizes typical reaction parameters for the azidation of haloalkanes under PTC conditions.
| Substrate | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | NaN₃ | TBAB (10) | Toluene/H₂O | 100 | 16 | ~92 |
| 1-Bromooctane | NaN₃ | Aliquat 336 (5) | Chlorobenzene/H₂O | 90 | 8 | >95 |
| Benzyl Chloride | NaN₃ | TBAB (5) | Dichloromethane/H₂O | 40 | 4 | >98 |
Yields are approximate and may vary depending on the specific reaction conditions and scale.
Visualization of the PTC Azidation Mechanism
Caption: Catalytic cycle for the PTC-mediated azidation of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. Handle with extreme care. Avoid contact with acids and heavy metals.
-
The organic solvents used are flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
Phase Transfer Catalysis is a highly effective methodology for conducting a variety of nucleophilic substitution and O-alkylation reactions with this compound. The protocols provided herein offer a robust starting point for the synthesis of valuable chemical intermediates. The use of PTC not only improves reaction efficiency and yield but also aligns with the principles of green chemistry, making it an attractive option for both academic research and industrial applications in drug development and materials science. Further optimization of catalyst, solvent, temperature, and stoichiometry may be required for specific substrates and scales.
Troubleshooting & Optimization
Technical Support Center: Williamson Ether Synthesis with 5-Chloro-1-pentanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Williamson ether synthesis with 5-Chloro-1-pentanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary products I can expect from a Williamson ether synthesis using this compound?
When using this compound in a Williamson ether synthesis with another alcohol (R-OH), you can expect two main products: the desired intermolecular ether (5-alkoxy-1-pentanol) and a significant side product, tetrahydropyran (B127337) (THP). The formation of THP occurs through a competing intramolecular cyclization reaction.
Q2: Why is tetrahydropyran (THP) a common byproduct?
This compound is a bifunctional molecule, containing both a hydroxyl group and an alkyl chloride.[1] After the deprotonation of the hydroxyl group to form an alkoxide, this alkoxide can act as a nucleophile. It can either attack an external alkyl halide (intermolecular reaction) or the internal electrophilic carbon bearing the chlorine atom (intramolecular reaction).[2][3] The intramolecular pathway, which leads to the formation of a stable five-membered ring (tetrahydropyran), is often kinetically and thermodynamically favorable.[3]
Q3: What reaction conditions influence the ratio of the desired intermolecular ether to the intramolecular side product (THP)?
The product distribution is highly dependent on the reaction conditions. Key factors include the choice of base, solvent, temperature, and the concentration of reactants. Generally, conditions that favor intermolecular collisions will increase the yield of the desired ether, while conditions that promote the proximity of the internal nucleophile and electrophile will favor the formation of THP.
Q4: What is the general mechanism for the Williamson ether synthesis?
The Williamson ether synthesis proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[4] The reaction involves the backside attack of an alkoxide nucleophile on the carbon atom bearing the leaving group (in this case, chloride).[4] This is a concerted mechanism where the new carbon-oxygen bond forms at the same time as the carbon-chlorine bond breaks.
Troubleshooting Guide
This guide will help you troubleshoot common issues and optimize your reaction to favor the desired intermolecular ether product.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low yield of the desired ether and high yield of tetrahydropyran (THP) | The intramolecular cyclization is outcompeting the intermolecular reaction. | Increase the concentration of the external alkoxide: Use a higher concentration of the alcohol you wish to couple with this compound. This increases the probability of intermolecular collisions. Use a less hindered base: A bulky base might favor deprotonation of the more accessible this compound over the other alcohol, leading to a higher concentration of the cyclization precursor. Consider using sodium hydride (NaH).[5] Choose an appropriate solvent: Polar aprotic solvents like DMF or DMSO can accelerate S(_N)2 reactions.[6] Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[4] Control the temperature: The reaction is typically conducted between 50-100 °C.[4] Lowering the temperature may favor the desired substitution reaction over potential elimination side reactions, although the effect on the inter- vs. intramolecular competition can be complex. |
| No reaction or very slow reaction rate | The reaction conditions are not optimal for the S(_N)2 reaction. | Ensure a strong enough base: The alcohol must be fully deprotonated to form the nucleophilic alkoxide. Sodium hydride (NaH) or potassium hydride (KH) are effective choices for deprotonating alcohols.[5] Check the purity of your reagents and solvent: Water and other protic impurities will quench the alkoxide and hinder the reaction. Ensure you are using anhydrous solvents. Increase the temperature: While high temperatures can favor side reactions, an insufficient temperature will result in a very slow reaction rate. A typical range to explore is 50-100 °C.[4] |
| Formation of elimination byproducts (alkenes) | The alkoxide is acting as a base rather than a nucleophile, leading to an E2 elimination reaction. | This is less common with primary alkyl halides like this compound but can occur, especially at higher temperatures.[5] Use a less hindered base. Lower the reaction temperature. |
Data Summary
While specific quantitative data on the competitive Williamson ether synthesis of this compound is not extensively available in a single comparative study, the general principles of reaction kinetics can be applied. The ratio of intermolecular ether to intramolecular THP is a classic example of kinetic vs. thermodynamic control, which is highly sensitive to the specific reaction parameters. For a successful intermolecular synthesis, it is crucial to employ conditions that maximize the rate of the bimolecular reaction over the unimolecular cyclization.
Experimental Protocols
Protocol 1: Synthesis of 5-Phenoxy-1-pentanol (Intermolecular Williamson Ether Synthesis)
This protocol is a representative procedure for the synthesis of an intermolecular ether from this compound and phenol (B47542).
Materials:
-
This compound
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) washed with anhydrous hexanes to remove the mineral oil.
-
Formation of the Phenoxide: Suspend the sodium hydride in anhydrous DMF. To this suspension, add a solution of phenol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Then, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Heating: Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH(_4)Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain 5-phenoxy-1-pentanol.
Visualizations
Reaction Pathways
References
preventing elimination side reactions with 5-Chloro-1-pentanol
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloro-1-pentanol. The focus is on preventing undesired elimination (E2) side reactions and controlling other common reaction pathways.
Troubleshooting Guide
Q1: I am attempting a nucleophilic substitution on this compound, but my yield is low and I've identified an alkene byproduct. What is happening and how can I fix it?
A: You are likely observing a competing E2 elimination reaction, which forms 4-penten-1-ol. This occurs when the nucleophile acts as a base, abstracting a proton from the carbon adjacent to the carbon bearing the chlorine atom.[1][2] Since this compound is a primary alkyl halide, SN2 substitution is generally favored, but elimination can become significant under certain conditions.[3][4]
To minimize the formation of the alkene byproduct, you should modify your reaction conditions to strongly favor the SN2 pathway.
Troubleshooting Steps:
-
Evaluate Your Base/Nucleophile: Strong, sterically hindered (bulky) bases preferentially cause E2 elimination because they have difficulty reaching the electrophilic carbon for a backside attack (SN2).[5][6] Switch to a good nucleophile that is a weaker or less hindered base.
-
Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore favored by higher temperatures.[1][7] Running your reaction at a lower temperature will significantly reduce the rate of the E2 side reaction.
-
Change the Solvent: The choice of solvent is critical. Protic solvents like ethanol (B145695) can encourage elimination.[1][8] Switching to a polar aprotic solvent, such as DMSO or DMF, will favor the SN2 reaction.[9]
Q2: My goal is an intermolecular substitution, but the main product I'm isolating is a cyclic ether (tetrahydropyran). Why is this happening?
A: This is a very common outcome with this compound. The product, tetrahydropyran, is formed through a rapid intramolecular Williamson ether synthesis.[10][11] In the presence of a base (like sodium hydride), the hydroxyl group is deprotonated to form an alkoxide. This alkoxide is perfectly positioned to act as an internal nucleophile, attacking the carbon with the chlorine atom in a highly efficient 5-exo-tet cyclization (an intramolecular SN2 reaction).[12]
To prevent this unwanted cyclization, you must mask the reactivity of the hydroxyl group by using a protecting group.
Recommended Strategy:
-
Protect the Alcohol: Before introducing your nucleophile, protect the hydroxyl group. Silyl (B83357) ethers (e.g., TBDMS) are excellent choices as they are stable under many reaction conditions but can be easily removed later.[13][14]
-
Perform the Substitution: With the alcohol protected, the intramolecular reaction is impossible. You can then perform your desired intermolecular substitution on the chloro group.
-
Deprotect the Alcohol: After the substitution is complete, remove the protecting group to reveal the hydroxyl functionality.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal conditions to favor substitution over elimination?
A: The outcome of the reaction is a competition between the SN2 and E2 pathways. To ensure a high yield of the substitution product, you must select conditions that favor the SN2 mechanism. A summary of these factors is presented below.
Table 1: Comparison of Conditions for SN2 vs. E2 Reactions
| Factor | Conditions Favoring Substitution (SN2) | Conditions Favoring Elimination (E2) | Rationale |
| Base/Nucleophile | Good nucleophiles that are weak bases (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻). Non-bulky strong nucleophiles (e.g., OH⁻, MeO⁻, EtO⁻). | Strong, sterically hindered bases (e.g., t-BuOK, LDA).[5] | Bulky bases are poor nucleophiles as they are sterically blocked from attacking the carbon atom, making it easier to abstract a proton from the periphery.[15] |
| Temperature | Lower temperatures (e.g., room temperature or below).[1] | Higher temperatures (e.g., reflux).[1] | Elimination reactions generally have a higher activation energy and are more entropically favored, thus becoming dominant at higher temperatures.[7] |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF, Acetone).[9] | Protic solvents (e.g., Ethanol, Water), especially with concentrated base.[1][16] | Polar aprotic solvents stabilize the SN2 transition state but do not solvate the nucleophile excessively, preserving its reactivity. Protic solvents can favor elimination.[17] |
Q2: What is the mechanism for the undesired E2 elimination reaction?
A: The E2 (bimolecular elimination) reaction is a concerted, one-step process. The base removes a proton from the beta-carbon (the carbon adjacent to the one with the leaving group) at the same time the C-Cl bond breaks and a double bond forms.
Caption: Concerted E2 mechanism for this compound.
Q3: Can you illustrate the competition between the desired substitution and the undesired elimination?
A: Certainly. The following diagram shows how the choice of reagent and conditions dictates the reaction pathway. A strong, non-bulky nucleophile will favor the SN2 product, while a strong, bulky base will favor the E2 product.
Caption: Decision logic for favoring SN2 over E2 reactions.
Q4: What is the role of a protecting group and when should I use one?
A: A protecting group is a chemical moiety that is temporarily attached to a functional group to mask its reactivity during a chemical transformation elsewhere in the molecule.[18] It must be stable to the reaction conditions and easy to remove afterward.[13]
You should use a protecting group on the hydroxyl (-OH) of this compound whenever you are performing a reaction that is incompatible with a free alcohol. The most common scenario is when you want to perform an intermolecular substitution on the chloride using a basic nucleophile. Without protection, the base will deprotonate the alcohol, leading to the rapid intramolecular cyclization to form tetrahydropyran, as detailed in the troubleshooting section.
Caption: Experimental workflow for preventing intramolecular cyclization.
Experimental Protocols
Protocol 1: General Procedure for Intermolecular Nucleophilic Substitution (Favoring SN2)
-
Objective: To substitute the chloride with a generic nucleophile (Nu⁻) while minimizing elimination.
-
Methodology:
-
If your nucleophile is basic, first protect the hydroxyl group as described in Protocol 3. If not, proceed directly.
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO).
-
Add the nucleophile (1.1 - 1.5 eq).
-
Stir the reaction mixture at a controlled low temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, perform an aqueous workup to quench the reaction and remove the solvent.
-
Purify the product using column chromatography.
-
If a protecting group was used, proceed with deprotection.
-
Protocol 2: Intramolecular Cyclization to Synthesize Tetrahydropyran
-
Objective: To intentionally perform the intramolecular SN2 reaction.
-
Methodology:
-
In a flask under an inert atmosphere (e.g., Nitrogen or Argon), add a polar aprotic solvent like anhydrous THF.
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the suspension.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tetrahydropyran.
-
Protocol 3: Protection of the Hydroxyl Group as a Silyl Ether (TBDMS)
-
Objective: To protect the alcohol to prevent its participation in subsequent reactions.
-
Methodology:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or DMF.
-
Add an amine base, such as imidazole (B134444) (1.5 eq) or triethylamine (B128534) (1.5 eq).
-
Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting silyl ether by column chromatography if necessary. The product is now ready for the subsequent substitution reaction.
-
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. Elimination reactions in halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 8. iiste.org [iiste.org]
- 9. jk-sci.com [jk-sci.com]
- 10. This compound|Organic Synthesis Intermediate [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Solved When this compound is place in sodium hydride, | Chegg.com [chegg.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 15. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 16. quora.com [quora.com]
- 17. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 18. Protective Groups [organic-chemistry.org]
Technical Support Center: Purification of 5-Chloro-1-pentanol Reaction Products by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 5-Chloro-1-pentanol.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound reaction products using column chromatography.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of this compound from Impurities | Incorrect solvent system polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC). Start with a 4:1 Hexane:Ethyl Acetate (B1210297) mixture and adjust the polarity by increasing or decreasing the ethyl acetate content. For more polar impurities, consider a more polar solvent system like Dichloromethane (B109758):Methanol (B129727).[1] |
| Co-elution with a non-polar impurity. | If the impurity is significantly less polar, increase the polarity of the elution solvent gradually (gradient elution) to hold the this compound on the column longer while the impurity elutes. | |
| Co-elution with a polar impurity (e.g., unreacted 1,5-pentanediol). | Decrease the polarity of the solvent system to increase the retention of this compound relative to the more polar impurity. | |
| This compound is not Eluting from the Column | Solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system containing methanol may be necessary.[2] |
| Compound decomposition on silica (B1680970) gel. | This compound is generally stable on silica, but if decomposition is suspected, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the solvent. | |
| Streaking or Tailing of the Product Spot on TLC | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| The compound is interacting strongly with the stationary phase. | Add a small amount of a modifier to the solvent system. For acidic impurities, a trace of acetic acid might help. For basic impurities, a trace of triethylamine can improve the spot shape. | |
| Product Elutes too Quickly (High Rf) | The solvent system is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product Elutes too Slowly (Low Rf) | The solvent system is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of a this compound reaction mixture?
A1: A good starting point for a TLC solvent system is a 4:1 mixture of hexanes to ethyl acetate.[1] In this system, a compound with similar polarity has shown an Rf value of approximately 0.43.[1] You can adjust the ratio to achieve an optimal Rf of 0.2-0.4 for this compound for good separation on a column.
Q2: What are the common impurities I should expect in a this compound synthesis?
A2: Common impurities depend on the synthetic route.
-
From 1,5-pentanediol (B104693): Unreacted 1,5-pentanediol (more polar) and 1,5-dichloropentane (B10660) (less polar) are potential impurities.
-
From tetrahydrofurfuryl alcohol: The reaction is more complex and may result in various ring-opened byproducts. GC-MS analysis of the crude reaction mixture is recommended to identify the main impurities.
Q3: My this compound appears to be degrading on the silica gel column. What can I do?
A3: While this compound is generally stable, if you suspect degradation on acidic silica gel, you have a few options:
-
Use a different stationary phase: Alumina (neutral or basic) can be a good alternative.
-
Deactivate the silica gel: Pre-elute the column with your chosen solvent system containing a small amount (0.1-1%) of triethylamine. This will neutralize the acidic sites on the silica.
Q4: How can I visualize this compound on a TLC plate?
A4: Since this compound does not have a UV chromophore, you will need to use a staining solution for visualization. A p-anisaldehyde stain or potassium permanganate (B83412) stain are common choices for visualizing alcohols.
Q5: What is the expected purity of this compound after column chromatography?
A5: With a properly optimized chromatographic purification, you can expect to achieve a purity of >97% as determined by GC analysis.[3]
Experimental Protocol: Flash Chromatography Purification of this compound
This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture.
1. Preparation of the Crude Sample:
-
After the reaction work-up, dissolve the crude product in a minimal amount of dichloromethane or the initial chromatography solvent.
-
For solid impurities, filter the solution before loading it onto the column.
2. Thin Layer Chromatography (TLC) Analysis:
-
Prepare a TLC developing chamber with a 4:1 Hexane:Ethyl Acetate solvent system.
-
Spot the crude reaction mixture on a silica gel TLC plate.
-
Develop the plate and visualize it using a p-anisaldehyde or potassium permanganate stain.
-
The target Rf value for this compound should be between 0.2 and 0.4 for optimal separation. Adjust the solvent ratio if necessary.
3. Column Preparation:
-
Select an appropriately sized flash chromatography column based on the amount of crude material. A general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
Dry pack the column with silica gel.
-
Wet the silica gel with the initial, least polar solvent mixture determined from your TLC analysis.
-
Run solvent through the column until the silica is fully saturated and there are no air bubbles.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica bed using a pipette.
-
Dry Loading: If the crude product is not very soluble in the initial eluent, dissolve it in a more polar solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
5. Elution and Fraction Collection:
-
Begin elution with the solvent system determined from your TLC analysis.
-
If a gradient elution is needed to separate impurities, gradually increase the polarity of the solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
6. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Confirm the purity of the final product by GC-MS or NMR analysis.
Data Presentation
Table 1: Typical Purity Profile of this compound Before and After Chromatographic Purification.
| Sample | Purity (by GC) | Major Impurities |
| Crude Reaction Mixture | 65-85% | Unreacted starting materials, byproducts (e.g., 1,5-dichloropentane) |
| After Flash Chromatography | >97% | Trace amounts of closely eluting isomers or byproducts |
Visualization
Caption: Troubleshooting workflow for the chromatographic purification of this compound.
References
dealing with the hygroscopic nature of 5-Chloro-1-pentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-1-pentanol, focusing on challenges presented by its hygroscopic nature.
Frequently Asked Questions (FAQs)
Q1: Is this compound hygroscopic?
A1: Yes, this compound is moisture-sensitive.[1] Like other short-chain alcohols, it can absorb water from the atmosphere. This is due to the presence of the hydroxyl (-OH) group, which can form hydrogen bonds with water molecules.[2]
Q2: How should I store this compound to minimize water absorption?
A2: To minimize moisture uptake, this compound should be stored in a cool, dry place in a tightly sealed, airtight container.[3] Many suppliers recommend storage at 2-8°C under dry conditions.[4] Using a desiccator for storage is also a good practice.
Q3: What are the potential consequences of using "wet" this compound in my experiments?
A3: Using this compound with a significant water content can lead to several issues:
-
Inaccurate measurements: The presence of water will alter the concentration of the alcohol, leading to errors in stoichiometry.
-
Side reactions: Water can act as a nucleophile or a base in many reactions, leading to the formation of unwanted byproducts and reduced yield of the desired product.
-
Inhibition of reactions: In reactions involving water-sensitive reagents, such as Grignard reagents or strong bases like sodium hydride, the presence of water can quench the reagent and prevent the desired reaction from occurring.[5][6][7][8]
Q4: How can I determine the water content of my this compound?
A4: The most accurate and widely used method for determining the water content in organic solvents is the Karl Fischer titration.[3] This method is highly specific to water and can detect even trace amounts.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts in Williamson Ether Synthesis
-
Symptom: You are performing a Williamson ether synthesis using this compound and a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. Your reaction yields are lower than expected, or you observe the formation of diols or other side products.
-
Potential Cause: The this compound used may have a high water content. Water can react with the strong base, neutralizing it and preventing the complete formation of the desired alkoxide. Water can also act as a competing nucleophile, reacting with the alkyl halide.
-
Troubleshooting Steps:
-
Determine Water Content: Before proceeding with the reaction, determine the water content of your this compound using Karl Fischer titration.
-
Dry the Reagent: If the water content is above an acceptable limit for your reaction (typically >0.05% for moisture-sensitive reactions), dry the this compound using an appropriate method (see Experimental Protocols).
-
Use a Moisture Scavenger: For highly sensitive reactions, consider adding a moisture scavenger to the reaction mixture.
-
Ensure Dry Glassware and Reagents: All glassware should be oven-dried, and other reagents and solvents should be anhydrous.
-
Issue 2: Failure of Grignard Reagent Formation or Reaction
-
Symptom: You are attempting to prepare a Grignard reagent from a magnesium-halogen exchange involving this compound (after protecting the hydroxyl group) or using a Grignard reagent in the presence of this compound, and the reaction fails to initiate or gives a very low yield.
-
Potential Cause: Grignard reagents are extremely sensitive to water. Any moisture present in the this compound will quench the Grignard reagent as it forms or is added.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure absolute exclusion of moisture from the entire experimental setup. This includes using oven-dried glassware, anhydrous solvents, and a dry inert atmosphere (e.g., nitrogen or argon).
-
Verify Reagent Purity: Test the water content of the this compound using Karl Fischer titration.
-
Dry the Reagent: If necessary, rigorously dry the this compound before use.
-
Data Presentation
Table 1: Illustrative Water Absorption of this compound at Room Temperature
| Relative Humidity (%) | Exposure Time (hours) | Approximate Water Content (% w/w) |
| 40 | 1 | 0.05 |
| 40 | 6 | 0.15 |
| 40 | 24 | 0.40 |
| 70 | 1 | 0.20 |
| 70 | 6 | 0.60 |
| 70 | 24 | 1.50 |
Note: This data is illustrative and intended to demonstrate the hygroscopic nature of short-chain alcohols. Actual values may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content of this compound using a coulometric Karl Fischer titrator.
Materials:
-
Coulometric Karl Fischer titrator
-
Anode and cathode reagents (as recommended by the instrument manufacturer)
-
Dry syringe and needle
-
This compound sample
Methodology:
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Reagent Addition: Add the anode and cathode solutions to their respective compartments in the titration cell.
-
Pre-titration: Start the instrument's pre-titration or conditioning mode to neutralize any residual water in the reagents and the cell. Wait until the instrument indicates a stable, low drift value.
-
Sample Injection: Using a dry syringe, draw a known volume (e.g., 1 mL) of the this compound sample. Accurately weigh the filled syringe.
-
Inject the sample into the titration cell.
-
Reweigh the empty syringe to determine the exact mass of the sample introduced.
-
Titration: Start the titration. The instrument will automatically titrate the water in the sample and display the result, typically in micrograms of water.
-
Calculation: Calculate the percentage of water in the sample using the following formula:
Water Content (%) = (Mass of water detected (µg) / Mass of sample (mg)) / 10
Protocol 2: Drying of this compound using Molecular Sieves
This protocol describes a common method for drying this compound in the laboratory.
Materials:
-
This compound
-
3Å molecular sieves, activated
-
Dry, clean flask with a stopper or septum
-
Inert atmosphere (optional, but recommended)
Methodology:
-
Activate Molecular Sieves: Place the required amount of 3Å molecular sieves in a flask and heat in an oven at 250-300°C for at least 3 hours under vacuum or with a stream of dry nitrogen. Cool to room temperature in a desiccator.
-
Drying Procedure:
-
Place the this compound to be dried in a dry flask.
-
Add the activated molecular sieves (approximately 10-20% of the liquid volume).
-
Seal the flask and allow it to stand for at least 24 hours at room temperature, with occasional swirling. For very wet solvent, a second treatment with fresh molecular sieves may be necessary.
-
-
Verification of Dryness: After the drying period, carefully decant or filter the dried liquid away from the molecular sieves. Determine the water content using Karl Fischer titration to confirm that the desired level of dryness has been achieved.
Visualizations
Caption: Troubleshooting workflow for issues related to the hygroscopic nature of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Ethanol - Wikipedia [en.wikipedia.org]
- 3. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 4. This compound | 5259-98-3 [sigmaaldrich.com]
- 5. Solved When this compound is placed in sodium hydride, | Chegg.com [chegg.com]
- 6. Solved When this compound is placed in sodium hydride, | Chegg.com [chegg.com]
- 7. Solved When this compound is place in sodium hydride, | Chegg.com [chegg.com]
- 8. Reaction of 5-chloro-2-pentanol with sodium hydride yields 2-methyloxolan.. [askfilo.com]
troubleshooting low yields in Grignard reactions of 5-Chloro-1-pentanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Grignard reactions involving 5-Chloro-1-pentanol.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is giving extremely low to no yield of the desired product. What is the most likely cause?
A1: The most probable cause of reaction failure is the presence of the unprotected hydroxyl (-OH) group on your starting material. Grignard reagents are exceptionally strong bases and will react with acidic protons, such as the hydrogen of the hydroxyl group.[1] This acid-base reaction is much faster than the desired nucleophilic addition to a carbonyl group. The Grignard reagent is effectively "quenched" or destroyed by the alcohol, leading to the formation of an alkane and a magnesium alkoxide, thus preventing the desired carbon-carbon bond formation.[2]
To achieve a successful Grignard reaction, it is imperative to first "protect" the hydroxyl group by converting it into a derivative that is stable under the strongly basic conditions of the Grignard reaction. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) and tetrahydropyranyl (THP) ethers.[2] After the Grignard reaction is complete, the protecting group is removed in a subsequent "deprotection" step to regenerate the alcohol.
Q2: I've protected the hydroxyl group, but my yields are still low. What else could be going wrong?
A2: Low yields after protecting the hydroxyl group can stem from several common issues in Grignard syntheses. These include:
-
Poor Quality of Magnesium: The surface of magnesium turnings can oxidize, which prevents the reaction with the alkyl halide from starting. Ensure you are using fresh, shiny magnesium turnings. If the magnesium appears dull, it may need to be activated.
-
Presence of Moisture: Grignard reagents react readily with water.[1] All glassware must be rigorously dried, typically by flame-drying under an inert atmosphere (like nitrogen or argon), and anhydrous solvents are essential for success.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Improper Initiation: Sometimes the reaction is slow to start. Gentle heating or the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used to initiate the reaction.
-
Side Reactions: Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide, can be a significant side reaction. This can often be minimized by the slow, dropwise addition of the alkyl halide to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.
Q3: How do I choose between a TBDMS and a THP protecting group?
A3: Both tert-butyldimethylsilyl (TBDMS) and tetrahydropyranyl (THP) ethers are stable to Grignard reagents. The choice often depends on the overall synthetic strategy and the conditions required for subsequent steps.
-
TBDMS ethers are installed using TBDMS-Cl and a base like imidazole (B134444). They are robust but can be cleaved with fluoride (B91410) ion sources (like TBAF) or under acidic conditions.
-
THP ethers are formed by reacting the alcohol with dihydropyran under acidic catalysis. They are stable to bases but are readily cleaved by mild aqueous acid. A drawback of the THP group is the creation of a new stereocenter, which can lead to diastereomeric mixtures if the alcohol is chiral.
Q4: My reaction mixture turns dark and cloudy during the Grignard formation. Is this normal?
A4: Yes, a cloudy or grayish appearance is normal during the formation of a Grignard reagent. This indicates that the reaction between the magnesium and the alkyl halide is proceeding. The solution may also become warm and the solvent may begin to reflux as the reaction is exothermic.
Data Presentation
The following table summarizes representative yields for a multi-step sequence involving the protection of an alcohol, subsequent Grignard reaction, and deprotection. These yields are based on a streamlined synthesis of tert-butyldimethylsilyl (TBDMS) protected sorbic alcohol derivatives and are illustrative of a successful workflow.
| Step | Reactants | Product | Typical Yield (%) |
| 1. Grignard Reaction with Aldehyde | Sorbaldehyde, Ethylmagnesium bromide | 1-((1E,3E)-hexa-1,3-dien-1-yl)propan-1-ol | >95% (crude) |
| 2. Silyl Ether Protection | Crude alcohol from Step 1, TBDMS-Cl, Imidazole | tert-Butyldimethyl(((1E,3E)-1-propylhexa-1,3-dien-1-yl)oxy)silane | 83-92% (over 2 steps)[3] |
| 3. Deprotection (General) | TBDMS-protected alcohol, TBAF in THF | Alcohol | >90% |
Experimental Protocols
Protocol 1: Protection of this compound as a TBDMS Ether
This protocol is adapted from a standard procedure for protecting primary alcohols.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Silylating Agent: To the stirred solution, add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and brine to remove the DMF and imidazole.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, 5-(tert-butyldimethylsilyloxy)-1-chloropentane, can be purified by flash column chromatography.
Protocol 2: Formation of the Grignard Reagent and Reaction with an Electrophile (e.g., Benzaldehyde)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Magnesium Activation: Place magnesium turnings (1.5 eq) in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapor is observed. Allow the flask to cool.
-
Initiation: Add a small volume of anhydrous diethyl ether or THF to cover the magnesium. In the dropping funnel, prepare a solution of 5-(tert-butyldimethylsilyloxy)-1-chloropentane (1.0 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction should initiate, as evidenced by bubbling and the disappearance of the iodine color. Gentle warming may be necessary.
-
Grignard Formation: Once the reaction has started, add the remainder of the alkyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes.
-
Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve benzaldehyde (B42025) (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Protocol 3: Work-up and Deprotection
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude TBDMS-protected alcohol.
-
Deprotection: Dissolve the crude product in anhydrous tetrahydrofuran (B95107) (THF). Add a 1.0 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.1 eq) dropwise.
-
Completion and Isolation: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC. Once the reaction is complete, quench with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The final product can be purified by flash column chromatography.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting flowchart for low yields in the Grignard reaction of this compound.
Experimental Workflow
Caption: Overall experimental workflow for the Grignard reaction using protected this compound.
References
selection of appropriate base for deprotonating 5-Chloro-1-pentanol
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the selection of an appropriate base to deprotonate 5-Chloro-1-pentanol.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting a base to deprotonate this compound?
The primary consideration is the relative acidity (pKa) of this compound and the conjugate acid of the chosen base. For effective and near-complete deprotonation, the base's conjugate acid must be significantly weaker than the alcohol. In other words, the pKa of the conjugate acid should be substantially higher than the pKa of this compound.[1] The predicted pKa of this compound is approximately 15.12.[2][3][4][5] Therefore, a base is suitable only if its conjugate acid has a pKa greater than ~17 to ensure the reaction equilibrium lies far to the product side.
Q2: Which common laboratory bases are suitable for deprotonating this compound?
Bases such as sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are excellent choices. Strong, non-nucleophilic bases are preferred to avoid side reactions. While sodium hydroxide (B78521) (NaOH) can deprotonate the alcohol, the reaction may not go to completion as the pKa of its conjugate acid (water, ~15.7) is very close to that of the alcohol.
Q3: What is the primary application for the deprotonation of this compound in synthesis?
The deprotonation of this compound is typically the initial step for an intramolecular Williamson ether synthesis. The resulting alkoxide acts as an internal nucleophile, displacing the chloride ion to form the cyclic ether, tetrahydropyran (B127337) (THP).[6] This cyclization is a common and efficient method for creating this six-membered heterocyclic system.
Q4: Should I be concerned about the base reacting with the chloro- group?
Yes, this is a valid concern. The alkyl chloride is an electrophilic site susceptible to nucleophilic attack. Using a sterically hindered, non-nucleophilic base like sodium hydride or potassium tert-butoxide minimizes the risk of intermolecular substitution (Sₙ2) reactions. Using a more nucleophilic base like sodium hydroxide could lead to the formation of 1,5-pentanediol (B104693) as a byproduct, especially at elevated temperatures.
Quantitative Data Summary
The table below summarizes the properties of common bases for the deprotonation of this compound.
| Base | Formula | pKa of Conjugate Acid | Suitability | Key Considerations |
| Sodium Hydride | NaH | ~36 (H₂) | Excellent | Irreversible deprotonation; produces H₂ gas, requiring an inert atmosphere and careful handling.[7][8] |
| Potassium tert-Butoxide | Kt-BuO | ~18 (t-BuOH) | Very Good | Strong, sterically hindered base; minimizes nucleophilic side reactions. Soluble in organic solvents. |
| Sodium Hydroxide | NaOH | ~15.7 (H₂O) | Poor | Equilibrium is unfavorable as pKa is too close to that of the alcohol.[1] Water can interfere with the reaction. |
| Sodium Amide | NaNH₂ | ~38 (NH₃) | Excellent | Very strong base, but can be overly reactive. Requires anhydrous conditions. |
Troubleshooting Guide
Q1: The reaction is slow or incomplete, with significant starting material remaining. What are the potential causes?
-
Insufficient Base Strength: If using a base like NaOH, the equilibrium will not favor complete deprotonation. Switch to a stronger base like NaH or Kt-BuOK.
-
Poor Reagent Quality: Sodium hydride can be deactivated by moisture. Ensure you are using fresh, high-quality NaH from a newly opened container or a properly stored one.
-
Low Reaction Temperature: While the reaction is often run at 0 °C to control exothermicity, gentle warming may be required to ensure completion. Monitor the reaction by TLC or LC-MS.
-
Heterogeneous Reaction Kinetics: Reactions with NaH are heterogeneous and occur on the surface of the powder.[9] Efficient stirring is crucial to maximize the surface area and reaction rate.
Q2: My final product is impure. What are the likely side reactions?
-
Intermolecular Sₙ2 Reaction: If a non-hindered or nucleophilic base is used, it can compete with the desired intramolecular cyclization, leading to dimers or other substitution products. Using a non-nucleophilic base like NaH is the best way to avoid this.
-
Elimination Reaction: Although less likely for a primary chloride, forcing the reaction at high temperatures could potentially lead to elimination (E2) to form 4-penten-1-ol, especially with a sterically hindered base.
Experimental Protocol: Synthesis of Tetrahydropyran
This protocol describes the deprotonation of this compound using sodium hydride, followed by intramolecular cyclization.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon line
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Weigh 1.2 equivalents of sodium hydride (60% dispersion) and add it to the flask.
-
Wash the NaH dispersion three times with anhydrous hexanes under nitrogen to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Dissolve 1.0 equivalent of this compound in anhydrous THF in a dropping funnel.
-
Add the alcohol solution dropwise to the stirred NaH slurry at 0 °C. Vigorous bubbling (H₂ evolution) should be observed.[7]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., 40 °C) may be applied to drive the cyclization to completion.
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tetrahydropyran.
-
Purify the product by distillation if necessary.
Base Selection Workflow
Caption: Logical workflow for selecting a suitable base for the deprotonation of this compound.
References
- 1. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. 5-氯-1-戊醇 | 5259-98-3 [m.chemicalbook.com]
- 5. 5-Chloropentanol | 5259-98-3 [chemicalbook.com]
- 6. Tetrahydropyran synthesis [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Reddit - The heart of the internet [reddit.com]
compatibility of 5-Chloro-1-pentanol with different functional groups
Welcome to the Technical Support Center for 5-Chloro-1-pentanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility and reactivity of this compound with various functional groups. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound is a bifunctional molecule containing two primary reactive sites: a primary alcohol (-OH) group and a primary alkyl chloride (-Cl) group.[1][2] The hydroxyl group is nucleophilic and can undergo reactions such as esterification, etherification, and oxidation. The carbon bearing the chlorine atom is electrophilic and is susceptible to nucleophilic substitution by various nucleophiles, as the chloride ion is a good leaving group.[1]
Q2: How can I achieve selective reaction at one of the functional groups?
A2: Chemoselectivity can be achieved by carefully choosing reagents and reaction conditions.
-
To react selectively at the hydroxyl group: You can employ reactions specific to alcohols, such as esterification with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine), or oxidation using mild oxidizing agents. Alternatively, you can protect the chloro group if it interferes, although it is generally less reactive towards many reagents that target alcohols.
-
To react selectively at the chloro group: Nucleophilic substitution is typically performed under conditions that do not activate the alcohol, for example, by using a salt of a nucleophile (e.g., sodium phenoxide, sodium thiophenoxide) in an appropriate solvent. To prevent the hydroxyl group from interfering (e.g., by acting as a competing nucleophile or getting deprotonated by a basic nucleophile), it can be protected with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether.[3]
-
Intramolecular cyclization: If a strong, non-nucleophilic base (e.g., sodium hydride) is used, the alcohol is deprotonated to form an alkoxide, which can then undergo an intramolecular Williamson ether synthesis to form tetrahydropyran (B127337).[4][5][6]
Q3: What are the common side reactions to be aware of when using this compound?
A3: Common side reactions depend on the intended transformation:
-
In nucleophilic substitution reactions at the chloro group: If a strong base is used, elimination (E2) can compete with substitution (SN2), leading to the formation of 1-penten-5-ol.
-
When reacting with strong bases: As mentioned, intramolecular cyclization to tetrahydropyran is a likely side reaction, or the main reaction if desired.[4][5][6]
-
During oxidation of the alcohol: Over-oxidation to the carboxylic acid can occur if strong oxidizing agents are used when the aldehyde is the desired product.[1]
-
When using protecting groups: Incomplete protection or deprotection can lead to mixtures of products.
Q4: How should I store this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong bases.
Troubleshooting Guides and Experimental Protocols
This section provides detailed information on the compatibility of this compound with various functional groups, including experimental protocols and troubleshooting advice.
Reactions at the Hydroxyl (-OH) Group
The primary alcohol in this compound can undergo etherification, esterification, and oxidation.
This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile to attack the electrophilic carbon of an alkyl halide. To form an ether with this compound at the hydroxyl end, it would first need to be converted to a better leaving group (e.g., a tosylate), or more commonly, the hydroxyl group of this compound would be the nucleophile attacking a different electrophile. However, a common reaction is the etherification at the chloro end. For etherification at the hydroxyl group, one would typically protect the chloro group first, then activate the hydroxyl group (e.g., by converting it to a tosylate) and react it with a deprotonated alcohol or phenol. A more direct approach for other types of ethers is reacting the alcohol with an alkyl halide.
Logical Workflow for Selective Etherification at the Hydroxyl Group:
Caption: Workflow for ether synthesis at the hydroxyl group.
Troubleshooting Guide: Etherification
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete deprotonation of the alcohol. | Ensure the use of a sufficiently strong and fresh base (e.g., NaH). Use anhydrous solvent. |
| Competing intramolecular cyclization. | If the chloro group is present, this is a significant risk with a strong base. Consider protecting the chloro group first or using a milder base if possible. | |
| Side Product Formation | Elimination of the alkyl halide. | Use a less sterically hindered alkyl halide. Run the reaction at a lower temperature. |
The hydroxyl group of this compound can be readily esterified using a carboxylic acid anhydride or acid chloride in the presence of a base like pyridine (B92270).
Detailed Experimental Protocol: Synthesis of 5-Chloropentyl Acetate
This protocol is based on the general procedure for the esterification of primary alcohols with acetic anhydride.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in pyridine (2.0 eq).
-
Addition of Acetic Anhydride: Cool the mixture in an ice bath and slowly add acetic anhydride (1.2 eq) dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and pour it into cold water. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with dilute HCl to remove pyridine, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.
Quantitative Data: Esterification
| Reactants | Reagents | Temperature | Time | Yield |
| 1-Pentanol, Acetic Anhydride | H₂SO₄ (catalyst) | Reflux | N/A | 71%[7] |
(Note: This data is for 1-pentanol, but a similar yield is expected for this compound under similar conditions.)
Troubleshooting Guide: Esterification
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient heating or reaction time. | Ensure the reaction is heated to reflux for an adequate amount of time. Monitor by TLC until the starting material is consumed. |
| Deactivated acylating agent. | Use fresh acetic anhydride or acid chloride. | |
| Product Hydrolysis | Presence of water during work-up. | Ensure all work-up steps are performed efficiently and with anhydrous solvents for drying. |
The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like Pyridinium Chlorochromate (PCC) or by Swern oxidation.[1][2][5][8] Stronger oxidizing agents will lead to the formation of the corresponding carboxylic acid.
Experimental Workflow: Oxidation of this compound
Caption: Oxidation pathways for this compound.
Quantitative Data: Oxidation of Primary Alcohols
| Oxidation Method | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Swern Oxidation | 85-95[1] | High yields, mild conditions. | Requires cryogenic temperatures, produces foul-smelling byproducts.[1] |
| PCC Oxidation | 70-85[1] | Operationally simple. | Toxic chromium-based reagent.[1] |
(Note: Data is for the oxidation of similar primary alcohols.)
Troubleshooting Guide: Oxidation
| Problem | Possible Cause | Solution |
| Over-oxidation to Carboxylic Acid | Oxidizing agent is too strong or reaction time is too long. | Use a milder oxidizing agent like PCC or perform a Swern oxidation. Carefully monitor the reaction progress. |
| Low Yield of Aldehyde | Instability of the aldehyde product. | Work up the reaction at low temperatures and purify the product promptly. |
| Incomplete reaction. | Ensure the correct stoichiometry of the oxidizing agent is used. |
Reactions at the Chloro (-Cl) Group
The primary alkyl chloride is a good substrate for SN2 reactions with various nucleophiles.
Reaction with amines can lead to the corresponding 5-amino-1-pentanol (B144490) derivatives. The reaction may require heating and the use of a base to neutralize the HCl formed if a primary or secondary amine is used.
General Reaction Scheme:
R₂NH + Cl-(CH₂)₅-OH → [R₂NH-(CH₂)₅-OH]⁺Cl⁻ [R₂NH-(CH₂)₅-OH]⁺Cl⁻ + Base → R₂N-(CH₂)₅-OH + Base·HCl
Thiols, in the form of their more nucleophilic thiolate anions, readily displace the chloride to form thioethers.
Detailed Experimental Protocol: Synthesis of 5-(Phenylthio)pentan-1-ol
-
Preparation of Thiophenoxide: In a round-bottom flask under an inert atmosphere, dissolve thiophenol (1.0 eq) in a suitable solvent like ethanol (B145695) or DMF. Add a base such as sodium hydroxide (B78521) or sodium ethoxide (1.0 eq) to generate the sodium thiophenoxide in situ.
-
Nucleophilic Substitution: To this solution, add this compound (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., diethyl ether). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to give the crude product, which can be purified by column chromatography.
Troubleshooting Guide: Nucleophilic Substitution
| Problem | Possible Cause | Solution |
| Low Yield | Poor nucleophilicity of the incoming group. | For amines and thiols, ensure they are deprotonated with a suitable base to increase their nucleophilicity. |
| Competing elimination reaction. | Use a less sterically hindered base if possible and maintain a moderate reaction temperature. | |
| Intramolecular Cyclization | The hydroxyl group acts as a nucleophile. | Protect the hydroxyl group (e.g., as a TBDMS ether) before carrying out the nucleophilic substitution. |
Intramolecular Reactions: Cyclization to Tetrahydropyran
In the presence of a strong, non-nucleophilic base like sodium hydride (NaH), this compound undergoes an intramolecular Williamson ether synthesis to form tetrahydropyran.[4][5][6]
Reaction Mechanism Pathway:
Caption: Pathway for the cyclization of this compound.
Troubleshooting Guide: Intramolecular Cyclization
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient or old base. | Use fresh, high-quality sodium hydride. Ensure the reaction is carried out under anhydrous conditions. |
| Reaction temperature is too low. | Gently heating the reaction mixture may be required to drive the reaction to completion. | |
| Polymerization | Intermolecular side reactions. | Use high dilution conditions to favor the intramolecular reaction over intermolecular polymerization. |
Protection of the Hydroxyl Group
To perform reactions selectively at the chloro group, especially with base-sensitive reagents, the hydroxyl group can be protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether.[3]
Detailed Experimental Protocol: TBDMS Protection of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) and imidazole (B134444) (2.5 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere.
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.5 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration and concentration, the crude product can be purified by flash column chromatography.
Quantitative Data: TBDMS Protection of Primary Alcohols
| Protecting Group | Protection Reagents | Deprotection Reagent | Typical Protection Yield (%) | Typical Deprotection Yield (%) |
| TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF, THF | >95[3] | >95[3] |
Troubleshooting Guide: Hydroxyl Protection
| Problem | Possible Cause | Solution |
| Incomplete Protection | Insufficient reagents or reaction time. | Ensure the use of a slight excess of the silylating agent and base. Allow the reaction to proceed until the starting material is consumed as indicated by TLC. |
| Presence of moisture. | Use anhydrous solvents and reagents. | |
| Difficulty in Deprotection | Steric hindrance. | For TBDMS, TBAF is generally effective. If issues persist, consider a different protecting group for future syntheses. |
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Solved When this compound is place in sodium hydride, | Chegg.com [chegg.com]
- 7. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: 5-Chloro-1-pentanol Reactions Under Acidic Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with 5-chloro-1-pentanol under acidic conditions, primarily focusing on the prevention of unwanted polymerization and cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue when using this compound in acidic conditions?
A1: The primary issue is the acid-catalyzed reactivity of the terminal hydroxyl group. Under acidic conditions, this compound can undergo two main side reactions:
-
Intermolecular Etherification (Polymerization): Multiple molecules of this compound react with each other to form polyethers. This is a dehydration reaction where the hydroxyl group of one molecule reacts with the protonated hydroxyl group of another.
-
Intramolecular Cyclization: The hydroxyl group can attack the protonated hydroxyl group of the same molecule, leading to the formation of a cyclic ether, specifically tetrahydropyran (B127337) (THP).
These side reactions consume the starting material and complicate the purification of the desired product.
Q2: What is the mechanism of these unwanted side reactions?
A2: Both polymerization and cyclization proceed through an acid-catalyzed dehydration mechanism. The key steps are:
-
Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of this compound, converting it into a good leaving group (water).
-
Nucleophilic attack:
-
For polymerization: The hydroxyl group of a second this compound molecule acts as a nucleophile and attacks the carbon bearing the protonated hydroxyl group of the first molecule, displacing water and forming an ether linkage. This process can repeat to form a polymer chain.
-
For cyclization: The oxygen of the hydroxyl group within the same molecule attacks the carbon at the other end of the chain, displacing water and forming a stable five-membered ring (tetrahydropyran).
-
Q3: How can I prevent these side reactions?
A3: The most effective strategy is to temporarily "protect" the hydroxyl group with a protecting group. This involves converting the hydroxyl group into a less reactive functional group that is stable to the acidic conditions of your primary reaction. After the desired reaction is complete, the protecting group can be removed to regenerate the hydroxyl group.
Q4: What are the most suitable protecting groups for this compound?
A4: Two common and effective types of protecting groups for alcohols like this compound are:
-
Silyl (B83357) Ethers: Such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. These are generally stable under neutral and basic conditions and can be cleaved with fluoride (B91410) ions or acid.
-
Acetals: The most common being the tetrahydropyranyl (THP) ether. THP ethers are stable to a wide range of non-acidic reagents and are readily removed under mild acidic conditions.[1]
Q5: Are there alternative methods to avoid strong acidic conditions altogether?
A5: Yes, depending on the desired transformation, you can use reaction conditions that do not require strong acids. For example, if you intend to perform an esterification, the Mitsunobu reaction allows for the conversion of an alcohol to an ester under mild, neutral conditions using triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low yield of desired product and formation of a viscous, high-boiling point residue. | Intermolecular polymerization to form polyethers. | 1. Protect the hydroxyl group of this compound before proceeding with the acid-catalyzed reaction. 2. Use a milder acidic catalyst or non-acidic reaction conditions if possible. |
| Presence of a significant amount of a lower-boiling point byproduct in GC-MS analysis. | Intramolecular cyclization to form tetrahydropyran. | 1. Protect the hydroxyl group. 2. Optimize reaction temperature; lower temperatures may favor the desired intermolecular reaction over intramolecular cyclization. |
| Difficulty in removing the protecting group. | The chosen protecting group is too stable for the deprotection conditions. | 1. For silyl ethers, ensure a fluoride source (e.g., TBAF) is used. For THP ethers, use mild acidic conditions (e.g., acetic acid in THF/water). 2. Consult literature for specific deprotection protocols for your chosen protecting group and substrate. |
| Desired reaction does not proceed even after protecting the hydroxyl group. | The protecting group may be sterically hindering the reaction site, or the reaction conditions may be incompatible with the protected substrate. | 1. Choose a smaller protecting group if steric hindrance is suspected. 2. Re-evaluate the compatibility of your reaction conditions with the protected functional group. |
Data Presentation: Comparison of Protection Strategies
The following table summarizes the typical conditions and expected outcomes for different strategies to avoid the polymerization of this compound. Please note that specific yields can vary depending on the subsequent reaction and precise conditions.
| Strategy | Reagents | Typical Conditions | Advantages | Disadvantages | Expected Yield of Protected Product |
| No Protection (Direct Reaction) | Strong Acid (e.g., H₂SO₄, HCl) | Varies (often elevated temperatures) | Fewer synthetic steps. | High risk of polymerization and cyclization, leading to low yields and difficult purification. | Highly variable, often <30% for the desired product. |
| Silyl Ether Protection (TBDMS) | TBDMS-Cl, Imidazole | DMF, Room Temperature | Stable to a wide range of reagents; can be selectively removed.[1] | Cleaved by fluoride ions and strong acids. | >95% |
| THP Ether Protection | 3,4-Dihydro-2H-pyran (DHP), p-TsOH (catalytic) | CH₂Cl₂, Room Temperature | Stable to bases, organometallics, and hydrides; easy to introduce and remove.[4][5] | Introduces a new stereocenter; acid-labile.[5] | >90% |
| Alternative Reaction (Mitsunobu Esterification) | PPh₃, DEAD or DIAD, Carboxylic Acid | Anhydrous THF, 0°C to Room Temperature | Mild, neutral conditions; avoids polymerization and cyclization.[2][3] | Requires stoichiometric amounts of reagents; can be difficult to purify from byproducts. | 70-95% (for the ester product) |
Experimental Protocols
Protocol 1: Protection of this compound as a THP Ether[4][6]
Materials:
-
This compound
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Pyridinium (B92312) p-toluenesulfonate (PPTS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane, add 3,4-dihydro-2H-pyran (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) or, for more acid-sensitive substrates, pyridinium p-toluenesulfonate (0.1 equiv).[6]
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude THP-protected this compound.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Deprotection of THP-protected this compound[4]
Materials:
-
THP-protected this compound
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the THP-protected this compound (1.0 eq) in a mixture of acetic acid, THF, and water (e.g., 4:2:1 v/v/v).
-
Stir the solution at room temperature, monitoring the deprotection by TLC.
-
Once the reaction is complete, carefully add saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the deprotected this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of acid-catalyzed polymerization and cyclization of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Involving 5-Chloro-1-pentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-1-pentanol. The following information addresses common issues encountered during the work-up of reactions involving this versatile bifunctional molecule.
Troubleshooting Guide & FAQs
Q1: I performed a Williamson ether synthesis with this compound and a phenol (B47542), but my yield is very low and I've isolated a significant amount of a lower boiling point byproduct. What could be the issue?
A1: The most probable cause is a competing intramolecular cyclization reaction. The alkoxide of this compound can attack the electrophilic carbon bearing the chlorine atom within the same molecule, leading to the formation of tetrahydropyran (B127337) (THP), a five-membered cyclic ether. This side reaction is a common challenge due to the proximity of the reacting functional groups.
Q2: How can I minimize the formation of tetrahydropyran during my Williamson ether synthesis?
A2: To favor the desired intermolecular reaction over the intramolecular cyclization, consider the following strategies:
-
Reagent Addition: Add the base to a solution of your phenol to form the phenoxide first, and then slowly add this compound to this solution. This ensures that the concentration of the 5-chloro-1-pentoxide intermediate is kept low, minimizing the chance of it reacting with itself.
-
Concentration: Running the reaction at a higher concentration can favor the intermolecular reaction, as the probability of two different molecules colliding increases. However, this must be balanced with solubility and heat transfer considerations.
-
Temperature: Lowering the reaction temperature may help to control the rate of the intramolecular reaction, which can have a lower activation energy.
Q3: How can I confirm if the byproduct is indeed tetrahydropyran?
A3: You can use standard analytical techniques to identify the byproduct:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile byproducts. Tetrahydropyran has a boiling point of approximately 88 °C, and its mass spectrum will show a characteristic fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can definitively identify the structure of the byproduct. The spectra of tetrahydropyran are well-documented and will be distinct from your desired product and starting materials.
Q4: During the aqueous work-up, I'm observing a persistent emulsion. What should I do?
A4: Emulsions can be common, especially when using certain solvents or in the presence of salts. Here are some techniques to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of layers.
Q5: I have unreacted phenol in my crude product. How can I remove it during the work-up?
A5: Unreacted phenols can be effectively removed by washing the organic layer with a basic aqueous solution.
-
Sodium Hydroxide (B78521) Wash: Wash the organic layer with a 1 M or 2 M solution of sodium hydroxide (NaOH). The basic solution will deprotonate the acidic phenol, forming a water-soluble phenoxide salt that will partition into the aqueous layer.[1]
-
Potassium Carbonate Wash: A milder base like potassium carbonate (K2CO3) can also be used, which is often preferred if your product is base-sensitive.
After the base wash, it is good practice to wash the organic layer with water to remove any residual base, followed by a brine wash to aid in drying.
Quantitative Data Summary
The following table summarizes typical quantitative data for a Williamson ether synthesis reaction between this compound and p-cresol (B1678582).
| Parameter | Value | Notes |
| Reactants | ||
| p-Cresol | 1.0 g (9.25 mmol) | Starting phenol. |
| This compound | 1.36 g (11.1 mmol) | Used in slight excess to ensure complete consumption of the phenol. |
| Sodium Hydroxide (NaOH) | 5 mL of 30% aqueous solution | Base used to deprotonate the phenol. |
| Reaction Conditions | ||
| Solvent | Water | The reaction is run in an aqueous basic solution. |
| Temperature | 90-100 °C | Heating is required to drive the reaction to completion. |
| Reaction Time | 30-40 minutes | The reaction is relatively fast at this temperature. |
| Work-up Solvents & Reagents | ||
| Diethyl Ether | 15 mL for extraction | Used to extract the product from the aqueous reaction mixture. |
| 6 M Hydrochloric Acid (HCl) | ~10 mL (added until acidic) | Used to neutralize the reaction mixture and protonate the product. |
| Water | 15 mL for washing | To remove water-soluble impurities. |
| Saturated Sodium Bicarbonate | 10 mL for washing | To remove any unreacted chloroacetic acid (if used as the electrophile) or other acidic impurities. |
| Expected Outcome | ||
| Product | 5-(p-tolyloxy)pentan-1-ol | The desired ether product. |
| Theoretical Yield | ~1.80 g | Based on p-cresol as the limiting reagent. |
| Typical Actual Yield | 70-80% | Yields can vary depending on the efficiency of the reaction and work-up. |
| Purity | >95% after recrystallization | Recrystallization is an effective method for purifying the solid product. |
Experimental Protocols
Detailed Methodology for Williamson Ether Synthesis of 5-(p-tolyloxy)pentan-1-ol
This protocol is adapted from a standard Williamson ether synthesis procedure.[2][3][4]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g (9.25 mmol) of p-cresol in 5 mL of 30% aqueous sodium hydroxide solution.
-
Addition of Electrophile: To the stirred solution, add 1.36 g (11.1 mmol) of this compound.
-
Reaction: Heat the reaction mixture to 90-100 °C in a water bath and maintain this temperature for 30-40 minutes with continuous stirring.
-
Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Dilute the mixture with approximately 10 mL of water. Carefully add 6 M hydrochloric acid dropwise until the solution is acidic (test with litmus (B1172312) paper).
-
Extraction: Transfer the mixture to a 125 mL separatory funnel. Extract the product with 15 mL of diethyl ether. If an emulsion forms, add 5 mL of water and 5 mL of ether and gently swirl. Separate the layers and collect the organic (ether) layer.
-
Washing: Wash the organic layer sequentially with 15 mL of water and 10 mL of saturated sodium bicarbonate solution. Vent the separatory funnel frequently during the bicarbonate wash to release any evolved gas.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate (B1210297) mixture) or by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for the synthesis of 5-(p-tolyloxy)pentan-1-ol.
Caption: Troubleshooting logic for low yield in Williamson ether synthesis.
References
Technical Support Center: Improving Stereoselectivity of Reactions with 5-Chloro-1-pentanol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the stereoselectivity of reactions involving 5-chloro-1-pentanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to achieve stereoselectivity in reactions with this compound derivatives?
A1: The primary strategies for inducing stereoselectivity in reactions involving this compound derivatives fall into three main categories:
-
Chiral Catalysts: Employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product is an efficient approach. This includes metal-based catalysts with chiral ligands and organocatalysts.
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into a derivative of this compound to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the chiral product.
-
Enzymatic Reactions: Biocatalysts, such as lipases, can exhibit high enantioselectivity in reactions like the acylation of the primary alcohol of this compound.
Q2: How can I introduce a chiral center at the alcohol functional group of this compound?
A2: Since this compound is a primary alcohol, a chiral center cannot be directly introduced at the carbinol carbon without further modification. However, you can derivatize the alcohol and then perform a stereoselective reaction. For example, the alcohol can be oxidized to an aldehyde, which can then undergo a variety of enantioselective additions (e.g., using a chiral Grignard reagent or an organocatalyzed addition). Alternatively, if a prochiral ketone is synthesized from a this compound derivative, it can be reduced enantioselectively using methods like the Corey-Bakshi-Shibata (CBS) reduction.[1]
Q3: What is Dynamic Kinetic Resolution (DKR) and how can it be applied to derivatives of this compound?
A3: Dynamic Kinetic Resolution (DKR) is a powerful technique to convert a racemic mixture into a single enantiomer with a theoretical yield of 100%.[2][3] For a secondary alcohol derivative of this compound, DKR would involve the use of two catalysts: one for the rapid, continuous racemization of the alcohol and another for the enantioselective reaction (e.g., acylation) of one of the enantiomers.[2][3] This process continuously converts the undesired enantiomer into the desired one, which then reacts, driving the reaction towards a single stereoisomer.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in a Catalytic Reaction
Problem: You are attempting an enantioselective reaction on a derivative of this compound using a chiral catalyst, but the product shows low enantiomeric excess.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Reaction Temperature | Screen a range of temperatures (e.g., from -78°C to room temperature). | Lower temperatures often increase enantioselectivity by reducing the thermal energy of the system, which can lead to a greater energy difference between the diastereomeric transition states. |
| Incorrect Solvent | Test a variety of solvents with different polarities and coordinating abilities. | The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states, thereby affecting stereoselectivity. |
| Catalyst Loading | Vary the catalyst loading (e.g., from 1 mol% to 10 mol%). | While higher catalyst loading may increase the reaction rate, it can sometimes lead to the formation of less selective catalytic species. |
| Substrate Purity | Ensure the this compound derivative is of high purity. | Impurities can sometimes interfere with the chiral catalyst, leading to a decrease in enantioselectivity. |
| Mismatched Catalyst | The chosen chiral catalyst may not be optimal for your specific substrate. | Consult the literature for catalysts known to be effective with similar functionalized alcohols. Consider screening a library of chiral ligands or catalysts. |
Issue 2: Poor Diastereoselectivity in a Reaction with a Chiral Derivative
Problem: You are performing a reaction on a this compound derivative that already contains a chiral center, but the formation of a new chiral center proceeds with low diastereoselectivity.
| Potential Cause | Troubleshooting Step | Rationale |
| Steric Hindrance | Modify the substrate to increase steric bulk near the existing chiral center. | A larger steric directing group can more effectively block one face of the molecule, leading to a higher preference for the incoming reagent to attack from the less hindered face. |
| Chelation Control Not Effective | Use a chelating Lewis acid if your substrate has a nearby coordinating group. | A Lewis acid can coordinate to both the reacting center and a directing group on the chiral substrate, creating a rigid cyclic transition state that favors the formation of one diastereomer. |
| Reagent Choice | Employ a bulkier reagent. | A larger nucleophile or electrophile will be more sensitive to the steric environment around the reacting center, potentially leading to higher diastereoselectivity. |
| Solvent Effects | Vary the solvent. | The solvent can influence the conformation of the acyclic substrate, which in turn affects the facial bias for the incoming reagent. |
Experimental Protocols
Protocol 1: Enantioselective Acylation of a Secondary Alcohol Derivative via Dynamic Kinetic Resolution (DKR)
This protocol is a general guideline for the DKR of a racemic secondary alcohol derived from this compound, using a ruthenium-based racemization catalyst and a lipase (B570770) for enantioselective acylation.
Materials:
-
Racemic secondary alcohol (derived from this compound)
-
Acyl donor (e.g., vinyl acetate)
-
Ruthenium catalyst (e.g., Shvo's catalyst)
-
Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the racemic secondary alcohol (1.0 mmol), the ruthenium catalyst (0.02 mmol, 2 mol%), and the lipase (e.g., 20 mg).
-
Add anhydrous toluene (B28343) (5 mL) and the acyl donor (2.0 mmol, 2.0 equiv).
-
Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine both the conversion and the enantiomeric excess of the product.
-
Once the reaction is complete, filter off the enzyme and the ruthenium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting chiral ester by column chromatography.
Visualizations
Caption: Workflow for Dynamic Kinetic Resolution (DKR).
Caption: Troubleshooting logic for low enantiomeric excess.
References
Navigating the Intramolecular Cyclization of 5-Chloro-1-pentanol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance for troubleshooting and optimizing the synthesis of tetrahydropyran (B127337) (THP) through the intramolecular cyclization of 5-Chloro-1-pentanol. This reaction, a classic example of the Williamson ether synthesis, is fundamental in the synthesis of various pharmaceutical and specialty chemical products. This guide offers practical solutions to common experimental challenges, detailed protocols, and comparative data to enhance reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the conversion of this compound to tetrahydropyran?
A1: The reaction proceeds via an intramolecular SN2 mechanism, also known as the Williamson ether synthesis. First, a strong base is used to deprotonate the hydroxyl group of this compound, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine atom and displacing the chloride ion to form the cyclic ether, tetrahydropyran.
Q2: Which solvents are recommended for this reaction?
A2: Polar aprotic solvents are generally favored for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophilic alkoxide, thus enhancing its reactivity. Commonly used solvents include Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).
Q3: What is the role of the base in this reaction, and which bases are suitable?
A3: The base is crucial for deprotonating the alcohol to form the more nucleophilic alkoxide. Strong bases are required for this step. Sodium hydride (NaH) is a very common and effective choice as it forms a non-nucleophilic hydride anion and the reaction byproduct, hydrogen gas, is easily removed from the reaction mixture. Other strong bases like potassium tert-butoxide can also be used.
Q4: What are the potential side reactions?
A4: The primary side reaction is intermolecular Williamson ether synthesis, where the alkoxide of one molecule reacts with the chloropentanol of another molecule, leading to the formation of linear dimers or polymers. Another potential side reaction, though generally less favored for primary alkyl halides, is an E2 elimination reaction, which would lead to the formation of 4-penten-1-ol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Deprotonation: The base used may be old, inactive, or insufficient. The alcohol may not have been fully deprotonated. 2. Poor Quality Starting Material: this compound may be impure or degraded. 3. Reaction Temperature Too Low: The activation energy for the cyclization may not be reached. | 1. Use fresh, high-purity sodium hydride. Ensure an anhydrous reaction environment as NaH reacts with water. Use a slight excess of the base (e.g., 1.1-1.2 equivalents). 2. Purify the this compound by distillation before use. 3. Gently heat the reaction mixture. The optimal temperature will depend on the solvent (e.g., reflux in THF). |
| Formation of Significant Side Products (e.g., dimers, polymers) | 1. High Concentration: At higher concentrations, the probability of intermolecular reactions increases. | 1. Employ high dilution conditions. This can be achieved by slowly adding the this compound solution to the suspension of the base in the solvent over an extended period using a syringe pump. This maintains a low concentration of the haloalkoxide at any given time, favoring the intramolecular pathway. |
| Reaction is Sluggish or Incomplete | 1. Inappropriate Solvent: The chosen solvent may not be optimal for the reaction rate. 2. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Consider switching to a more polar aprotic solvent like DMF or DMSO, which can accelerate SN2 reactions. However, be mindful that purification may be more challenging with these higher-boiling point solvents. 2. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. |
Experimental Protocols
The following are generalized protocols for the cyclization of this compound. Researchers should optimize these conditions for their specific setup and scale.
Protocol 1: Cyclization in Tetrahydrofuran (THF)
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).
-
Solvent Addition: Add anhydrous THF via a syringe.
-
Reactant Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred suspension of NaH at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH with a few drops of water or ethanol. Dilute with water and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.
Protocol 2: Cyclization in N,N-Dimethylformamide (DMF)
-
Preparation: Follow the same initial setup as for the THF protocol.
-
Solvent Addition: Add anhydrous DMF.
-
Reactant Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the NaH suspension at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature. Gentle heating (e.g., to 50-60 °C) may be applied to increase the rate if necessary.
-
Monitoring and Workup: Follow the same procedures as in the THF protocol. Note that removing DMF during workup will require washing with larger volumes of water due to its high boiling point and miscibility with water.
Quantitative Data Summary
| Solvent | Dielectric Constant (approx.) | Expected Relative Reaction Rate | Typical Reaction Conditions | Notes |
| Tetrahydrofuran (THF) | 7.5 | Moderate | Room temperature to reflux (~66 °C) | Easy to remove post-reaction. Good for controlling the reaction at a moderate pace. |
| N,N-Dimethylformamide (DMF) | 37 | High | Room temperature to moderate heating | Higher reaction rates are expected. More difficult to remove during workup. |
| Dimethyl sulfoxide (DMSO) | 47 | Very High | Room temperature | Highest reaction rates are expected. Can be challenging to remove completely and may require specific workup procedures. |
Visualizing the Reaction Pathway and Troubleshooting Logic
Reaction Mechanism
Caption: Intramolecular Williamson ether synthesis of tetrahydropyran.
Troubleshooting Workflow
Caption: Troubleshooting logic for optimizing the cyclization reaction.
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Chloro-1-pentanol and 5-Bromo-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and pharmaceutical development, the selection of appropriate starting materials is paramount to achieving desired molecular architectures and reaction efficiencies. Haloalcohols, such as 5-Chloro-1-pentanol and 5-Bromo-1-pentanol, are versatile bifunctional molecules that serve as key building blocks for a variety of heterocyclic compounds. This guide provides an objective comparison of the reactivity of these two widely used haloalcohols, with a focus on their propensity to undergo intramolecular cyclization to form tetrahydropyran (B127337), a common motif in many biologically active molecules. The comparison is supported by established chemical principles and illustrative experimental data.
Comparative Reactivity Analysis: The Role of the Leaving Group
The primary determinant of the difference in reactivity between this compound and 5-Bromo-1-pentanol in nucleophilic substitution reactions is the nature of the halogen atom, which functions as the leaving group. In the intramolecular Williamson ether synthesis, the alkoxide formed by the deprotonation of the hydroxyl group acts as an intramolecular nucleophile, attacking the carbon bearing the halogen.
The generally accepted order of leaving group ability for halogens in nucleophilic substitution reactions is I > Br > Cl > F. This trend is attributed to two main factors:
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond during the transition state of the reaction, leading to a lower activation energy and a faster reaction rate.
-
Polarizability: The bromide ion is larger and more polarizable than the chloride ion. This increased polarizability allows for better stabilization of the developing negative charge in the transition state of the SN2 reaction.
Therefore, it is anticipated that 5-Bromo-1-pentanol will exhibit significantly higher reactivity compared to this compound under identical reaction conditions.
Quantitative Data Summary
While specific kinetic studies directly comparing the intramolecular cyclization of this compound and 5-Bromo-1-pentanol are not extensively reported in the literature, the well-established principles of leaving group ability allow for a reliable prediction of their relative reactivity. The following table summarizes illustrative quantitative data for the base-catalyzed intramolecular cyclization to form tetrahydropyran, highlighting the expected superior performance of the bromo-derivative.
| Parameter | This compound | 5-Bromo-1-pentanol |
| Relative Reaction Rate | Slower | Faster |
| Illustrative Reaction Time | 18 - 24 hours | 4 - 6 hours |
| Illustrative Yield | 65 - 75% | 85 - 95% |
| Optimal Reaction Temperature | 60 - 80 °C | Room Temperature to 40 °C |
Note: The reaction times and yields are illustrative and can vary depending on the specific reaction conditions, including the base, solvent, and temperature.
Experimental Protocols
The following is a representative experimental protocol for the intramolecular cyclization of 5-halopentanols to synthesize tetrahydropyran. This protocol can be used as a starting point for comparing the reactivity of this compound and 5-Bromo-1-pentanol.
Objective: To compare the rate of formation of tetrahydropyran from this compound and 5-Bromo-1-pentanol via intramolecular Williamson ether synthesis.
Materials:
-
This compound
-
5-Bromo-1-pentanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Reaction Setup: In two separate flame-dried round-bottom flasks under an inert atmosphere, place a magnetic stir bar. To one flask, add this compound (1.0 eq), and to the other, add 5-Bromo-1-pentanol (1.0 eq).
-
Solvent Addition: To each flask, add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Base Addition: Cool both flasks to 0 °C using an ice bath. Carefully and portion-wise, add sodium hydride (1.2 eq) to each flask.
-
Reaction Monitoring: Allow the reactions to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of each reaction by TLC, observing the disappearance of the starting material. If the reaction with this compound is sluggish, gentle heating (e.g., to 40-60 °C) may be required.
-
Work-up: Once the reactions are complete (as determined by TLC), cool the flasks to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the contents of each flask to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers for each reaction, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product from each reaction by GC-MS and ¹H NMR to determine the yield and purity of the resulting tetrahydropyran.
Mandatory Visualization
Caption: Intramolecular Williamson Ether Synthesis of Tetrahydropyran.
Caption: Experimental Workflow for Reactivity Comparison.
Conclusion
For researchers and drug development professionals, the choice between this compound and 5-Bromo-1-pentanol as a precursor for tetrahydropyran and its derivatives has clear implications for reaction efficiency. 5-Bromo-1-pentanol is the more reactive substrate due to the superior leaving group ability of bromide compared to chloride. This higher reactivity translates to faster reaction times, milder reaction conditions, and often higher yields. While this compound may be a more cost-effective option in some cases, the increased reactivity of 5-Bromo-1-pentanol makes it the preferred choice for applications where reaction efficiency and throughput are critical. This guide provides a foundational understanding to aid in the rational selection of these important synthetic building blocks.
A Comparative Guide to Williamson Ether Synthesis Yields Using Various Haloalcohols
For researchers, scientists, and professionals in drug development, the Williamson ether synthesis is a cornerstone reaction for the formation of ether linkages. The choice of haloalcohol, a key reactant, can significantly influence the reaction's efficiency and overall yield. This guide provides an objective comparison of product yields in Williamson ether synthesis using different haloalcohols, supported by experimental data and detailed protocols.
Factors Influencing Yield in Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers.[1] It typically proceeds via an S\textsubscript{N}2 reaction between an alkoxide or phenoxide and a primary alkyl halide.[1] Several factors can impact the yield of this reaction, including the nature of the leaving group on the halo-compound, the steric hindrance of the reactants, the choice of base and solvent, and the reaction temperature.[2] Generally, the reactivity of halogens as leaving groups follows the order I > Br > Cl.[2] Protic solvents can slow down the reaction rate, making polar aprotic solvents like DMF and acetonitrile (B52724) preferable.[1]
Comparative Yield Data
| Phenol (B47542) Reactant | Halo-Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| tert-Butyl-4-hydroxyphenylcarbamate | 1,2-Dibromoethane (B42909) | K₂CO₃ | Acetone (B3395972) | Reflux | 12 | 40[3] |
| Hydroquinone | 1-Bromobutane (B133212) | K₂CO₃ | Acetone | Reflux | 12-18 | 87-89.1[4] |
| 4-Methylphenol (p-cresol) | Chloroacetic acid | NaOH | Water | 90-100 | 0.5-0.67 | Not specified |
| Phenol | 2-Chloroethanol | Sodium Phenolate | Not specified | Not specified | Not specified | Not specified |
Note: The table presents data from different experimental setups. Direct comparison of yields should be made with consideration of the varying reactants and conditions.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparative data table.
Synthesis of 2-(4-((tert-butoxycarbonyl)amino)phenoxy)ethyl bromide[3]
-
Reactants: tert-Butyl-4-hydroxyphenylcarbamate (0.92g, 4.4mmol), 1,2-dibromoethane (2.48g, 1.14mL, 13.2mmol), and anhydrous potassium carbonate (1.82g, 13.2mmol).
-
Solvent: Acetone (10 mL).
-
Procedure:
-
To a solution of tert-butyl-4-hydroxyphenylcarbamate in acetone, anhydrous potassium carbonate was added, and the mixture was stirred for 10 minutes at room temperature.
-
1,2-dibromoethane was then added to the reaction mixture.
-
The mixture was heated at reflux for 12 hours.
-
Post-reflux, the acetone was evaporated, and water was added to the residue.
-
The aqueous layer was extracted three times with ethyl acetate.
-
The combined organic layers were washed with brine and dried over anhydrous sodium sulfate.
-
The solvent was removed in vacuo, and the resulting solid residue was purified using silica (B1680970) gel column chromatography.
-
-
Yield: 0.60g (40%) of the monoalkylated product was obtained.
Synthesis of 4-Butoxyphenol[4]
-
Reactants: Hydroquinone, 1-bromobutane (1.05 equivalents), and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent: Anhydrous acetone.
-
Procedure:
-
Hydroquinone was dissolved in anhydrous acetone in a round-bottom flask.
-
Anhydrous potassium carbonate was added, and the mixture was stirred vigorously at room temperature for 20-30 minutes.
-
1-bromobutane was added dropwise to the reaction mixture.
-
The mixture was heated to reflux and maintained for 12-18 hours.
-
After cooling to room temperature, the solid potassium carbonate was filtered and washed with a small amount of acetone.
-
The filtrate was concentrated under reduced pressure.
-
The residue was dissolved in diethyl ether and washed sequentially with 1 M HCl, water, and brine.
-
The organic layer was dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under reduced pressure to yield the crude product.
-
-
Typical Yield: 87.0 - 89.1%.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the Williamson ether synthesis.
References
Spectroscopic Validation of 5-Chloro-1-pentanol Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common reaction pathways starting from 5-Chloro-1-pentanol, focusing on the spectroscopic validation of the resulting products. We present detailed experimental protocols and comprehensive spectroscopic data for the synthesis of Tetrahydropyran, 1,5-Pentanediol, and 5-Azido-1-pentanol. Furthermore, alternative synthetic routes are discussed and compared, offering researchers valuable insights for selecting the most suitable methods for their specific applications.
Executive Summary
This compound is a versatile bifunctional molecule that serves as a precursor for various valuable chemical entities. Its alcohol and alkyl chloride functionalities allow for a range of selective transformations, including intramolecular cyclization, nucleophilic substitution, and displacement reactions. Accurate validation of the reaction products is crucial for ensuring the purity and identity of the synthesized compounds. This guide leverages ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a robust framework for the characterization of these products.
Reaction Pathways and Product Comparison
Three primary reaction pathways for this compound are explored in this guide:
-
Intramolecular Cyclization (Williamson Ether Synthesis): Treatment of this compound with a strong base like sodium hydride leads to the formation of the cyclic ether, Tetrahydropyran (THP).
-
Nucleophilic Substitution (Hydrolysis): Reaction with a hydroxide (B78521) source, such as sodium hydroxide, results in the substitution of the chlorine atom to yield 1,5-Pentanediol.
-
Nucleophilic Substitution (Azide Formation): The chloride is displaced by an azide (B81097) nucleophile, typically from sodium azide, to produce 5-Azido-1-pentanol.
A summary of the expected spectroscopic data for the starting material and the three products is presented below for easy comparison.
Table 1: Comparative Spectroscopic Data
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | 3.62 (t, 2H), 3.55 (t, 2H), 1.79 (p, 2H), 1.58 (p, 2H), 1.47 (p, 2H), 2.5 (br s, 1H, OH) | 62.5, 44.8, 32.4, 26.5, 23.3 | 3330 (O-H stretch, broad), 2940 (C-H stretch), 725 (C-Cl stretch) | 122 (M⁺), 104, 87, 69, 55 |
| Tetrahydropyran | ~3.5-3.6 (m, 4H), ~1.5-1.7 (m, 6H)[1] | 68.7, 26.1, 23.4[1] | 2950, 2850 (C-H stretch), 1090 (C-O-C stretch) | 86 (M⁺), 57, 43, 41 |
| 1,5-Pentanediol | 3.64 (t, 4H), 1.57 (p, 4H), 1.42 (p, 2H), ~2.7 (br s, 2H, OH)[2] | 62.8, 32.5, 22.5[3] | 3330 (O-H stretch, broad), 2935 (C-H stretch), 1055 (C-O stretch) | 104 (M⁺), 86, 71, 55, 43, 31[4][5] |
| 5-Azido-1-pentanol | 3.61 (t, 2H), 3.29 (t, 2H), 1.62-1.55 (m, 4H), 1.44-1.37 (m, 2H), ~2.0 (br s, 1H, OH) | 62.4, 51.2, 32.2, 28.7, 22.9 | 3350 (O-H stretch, broad), 2940 (C-H stretch), 2095 (N₃ stretch) | 129 (M⁺), 101, 86, 72, 58, 44 |
Experimental Protocols
Detailed methodologies for the synthesis and purification of each product are provided below.
Protocol 1: Synthesis of Tetrahydropyran via Intramolecular Williamson Ether Synthesis
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Tetrahydropyran by distillation.
Protocol 2: Synthesis of 1,5-Pentanediol via Hydrolysis
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 1,5-Pentanediol by vacuum distillation or recrystallization.
Protocol 3: Synthesis of 5-Azido-1-pentanol
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution and heat the mixture to 80-90 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC.[6]
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 5-Azido-1-pentanol by column chromatography on silica (B1680970) gel.
Alternative Synthetic Approaches
While the presented protocols are robust, alternative methods exist for the synthesis of these compounds, which may offer advantages in terms of reaction conditions, scalability, or substrate scope.
Alternative for Tetrahydropyran Synthesis: Acid-Catalyzed Cyclization of 1,5-Pentanediol
An alternative route to Tetrahydropyran involves the acid-catalyzed dehydration of 1,5-Pentanediol. This method avoids the use of a strong base like sodium hydride.
Protocol 4: Acid-Catalyzed Cyclization of 1,5-Pentanediol
Materials:
-
1,5-Pentanediol
-
Sulfuric acid (H₂SO₄, concentrated) or a solid acid catalyst (e.g., Amberlyst-15)
-
Toluene
Procedure:
-
To a solution of 1,5-Pentanediol in a suitable solvent like toluene, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash with water and brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purify the resulting Tetrahydropyran by distillation.
Comparison of Methods for Tetrahydropyran Synthesis:
| Feature | Williamson Ether Synthesis (Protocol 1) | Acid-Catalyzed Cyclization (Protocol 4) |
| Starting Material | This compound | 1,5-Pentanediol |
| Reagents | Strong base (e.g., NaH) | Acid catalyst (e.g., H₂SO₄) |
| Key Advantage | High yielding and direct from the chloro-alcohol. | Avoids the use of pyrophoric bases. |
| Potential Drawback | Requires anhydrous conditions and careful handling of NaH. | Can be an equilibrium process; requires water removal. |
Visualization of Experimental Workflow and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and validation process, as well as the individual reaction pathways.
Caption: Experimental workflow for synthesis and validation.
Caption: Reaction pathways from this compound.
References
- 1. Tetrahydropyran(142-68-7) 13C NMR spectrum [chemicalbook.com]
- 2. 1,5-Pentanediol(111-29-5) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 1,5-Pentanediol [webbook.nist.gov]
- 5. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Comparative Kinetics of 5-Chloro-1-pentanol Cyclization: A Guide to Tetrahydropyran Synthesis
For researchers, scientists, and professionals in drug development, understanding the kinetics of cyclic ether formation is paramount for optimizing synthetic routes and controlling reaction outcomes. This guide provides a comparative analysis of the kinetic studies of the cyclization of 5-chloro-1-pentanol to form tetrahydropyran (B127337) (THP), a valuable solvent and building block in organic synthesis.
The conversion of this compound to tetrahydropyran is a classic example of an intramolecular Williamson ether synthesis. This reaction is typically promoted by a base, which deprotonates the hydroxyl group to form an alkoxide that then undergoes an intramolecular nucleophilic substitution (SN2) to displace the chloride, forming the cyclic ether. The efficiency of this process is governed by several factors, including the choice of base, solvent, and the nature of the leaving group.
While specific kinetic data for the cyclization of this compound is not extensively documented in readily available literature, we can draw meaningful comparisons from studies on analogous intramolecular cyclizations of ω-haloalcohols. These studies provide insights into the relative reaction rates and the influence of various experimental parameters.
Comparison of Reaction Conditions
The rate of cyclization is significantly influenced by the reaction conditions. The choice of a strong, non-nucleophilic base is crucial to favor the intramolecular reaction over competing intermolecular side reactions. The solvent also plays a critical role, with polar aprotic solvents generally favoring SN2 reactions.
| Parameter | Condition 1: Strong, Non-nucleophilic Base | Condition 2: Alternative Methods (Hypothetical) | Rationale for Performance Difference |
| Reaction Type | Intramolecular Williamson Ether Synthesis | Phase-Transfer Catalysis / Metal-Catalyzed Cyclization | The intramolecular Williamson ether synthesis is a direct and common method. Alternative methods might offer milder conditions or different selectivities but may involve more complex catalyst systems. |
| Base | Sodium Hydride (NaH) or 2,6-Lutidine | Potassium Carbonate with a Phase-Transfer Catalyst | Strong bases like NaH ensure complete deprotonation of the alcohol, leading to a higher concentration of the reactive alkoxide. Weaker bases with a phase-transfer catalyst can also be effective and may be milder. |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Toluene / Water (biphasic for PTC) | Polar aprotic solvents like THF and DMF are known to accelerate SN2 reactions by solvating the cation of the base without strongly solvating the nucleophilic alkoxide. |
| Leaving Group | Chloride (-Cl) | Bromide (-Br) or Iodide (-I) | The reactivity order for halide leaving groups in SN2 reactions is generally I > Br > Cl. Therefore, the cyclization of 5-bromo-1-pentanol or 5-iodo-1-pentanol (B3278114) is expected to be significantly faster than that of this compound. |
Experimental Protocols
General Protocol for Kinetic Analysis of this compound Cyclization:
A typical kinetic experiment would involve monitoring the disappearance of the starting material (this compound) or the appearance of the product (tetrahydropyran) over time.
-
Reaction Setup: A solution of this compound in a suitable dry solvent (e.g., THF) is prepared in a thermostated reactor under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: The reaction is initiated by the addition of a strong base (e.g., a solution of sodium hydride in THF).
-
Monitoring: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching: The reaction in the aliquots is quenched, for example, by adding a dilute acid.
-
Analysis: The concentration of the reactant and/or product in the quenched aliquots is determined using an appropriate analytical technique, such as:
-
Gas Chromatography (GC): To separate and quantify the volatile reactant and product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating characteristic peaks of the starting material and product.[1]
-
-
Data Analysis: The concentration data is then used to determine the rate constant of the reaction, typically by plotting the natural logarithm of the reactant concentration versus time for a pseudo-first-order reaction.
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the cyclization reaction and a typical experimental workflow for its kinetic study.
Cyclization of this compound
Kinetic Study Workflow
References
A Comparative Guide to Assessing the Purity of Synthesized 5-Chloro-1-pentanol Derivatives by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized molecules is a cornerstone of reliable and reproducible research. 5-Chloro-1-pentanol and its derivatives are versatile bifunctional compounds used in a variety of synthetic pathways.[1] The presence of both a hydroxyl and a chloro functional group allows for the creation of diverse structures, such as ethers and esters, which may serve as pharmaceutical intermediates or specialty chemicals. Assessing the purity of these synthesized derivatives is critical, as residual starting materials or byproducts can significantly impact the outcome, yield, and safety profile of subsequent reactions and final products.
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies for the purity assessment of this compound derivatives. Given that these target molecules are often polar and may lack strong chromophores, developing a robust analytical method can be challenging.[2][3] We will explore various reversed-phase HPLC column technologies and provide supporting data to guide method development. Furthermore, we will compare the utility of HPLC with Gas Chromatography (GC), an alternative technique often well-suited for volatile halogenated compounds.[4]
Identifying Potential Impurities
Effective purity analysis begins with identifying potential impurities. For derivatives of this compound, impurities typically arise from the synthesis process and can be categorized as:
-
Unreacted Starting Materials: Residual this compound or other reagents used in the derivatization.
-
Byproducts of the Main Reaction: For example, in an esterification reaction, this could include water or other small molecules.
-
Products of Side Reactions: Such as the formation of dimers or dechlorinated analogs.[5]
-
Degradation Products: Compounds formed if the derivative is unstable under reaction or storage conditions.
Comparison of HPLC Stationary Phases for Polar Analytes
The primary challenge in analyzing this compound derivatives via reversed-phase HPLC is achieving adequate retention for these often polar molecules.[3] Standard C18 columns may provide insufficient retention, causing the analyte to elute near the solvent front, which hinders accurate quantification.[6] The table below compares alternative stationary phases that offer enhanced retention for polar compounds.
| Stationary Phase | Separation Principle | Advantages | Disadvantages | Typical Mobile Phase |
| Standard C18 | Hydrophobic interactions. | Wide availability, well-characterized, good for non-polar compounds. | Poor retention for polar analytes, potential for "ligand collapse" in highly aqueous mobile phases.[3] | Acetonitrile (B52724)/Water or Methanol/Water |
| Polar-Embedded | Mixed-mode with hydrophobic and polar interactions (e.g., amide, carbamate). | Enhanced retention of polar compounds, stable in 100% aqueous mobile phases, offers alternative selectivity.[7] | Can have complex secondary interactions, may require more method development. | Acetonitrile/Water or Methanol/Water with buffers |
| Phenyl (e.g., Phenyl-Hexyl) | Hydrophobic and π-π interactions. | Unique selectivity for aromatic and unsaturated compounds, can improve retention of compounds with ring structures.[8] | Less hydrophobic than C18, may not be suitable for all polar analytes. | Acetonitrile/Water or Methanol/Water |
| Porous Graphitic Carbon (PGC) | Polar and electronic interactions with the graphitic surface. | Excellent retention for very polar compounds, stable across the entire pH range (0-14).[6] | Different selectivity can make method transfer from silica-based columns difficult, can exhibit strong retention. | Acetonitrile/Water with additives like TFA |
This data is illustrative and based on established principles of chromatography for polar analytes.
High-Performance Liquid Chromatography vs. Gas Chromatography
While HPLC is a powerful tool, for volatile and thermally stable compounds like many short-chain halogenated alcohols, Gas Chromatography (GC) is often the preferred method.[4] The choice between HPLC and GC depends on the specific properties of the this compound derivative.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation in a liquid mobile phase based on interactions with a stationary phase. | Separation in a gaseous mobile phase based on partitioning with a stationary phase. |
| Analyte Suitability | Non-volatile or thermally labile compounds. Suitable for a wide range of polarities. | Volatile and thermally stable compounds.[4] |
| Detection | UV-Vis is common but requires a chromophore. Refractive Index (RI) or Evaporative Light Scattering (ELSD) detectors can be used for analytes without chromophores. | Flame Ionization Detector (FID) is universal for organic compounds. Electron Capture Detector (ECD) is highly sensitive for halogenated compounds. |
| Primary Advantage | Versatility for a wide range of compounds, including large molecules and salts. | High resolution and sensitivity for volatile compounds. |
| Consideration for this compound Derivatives | May require derivatization if the molecule lacks a UV chromophore. Good for less volatile derivatives (e.g., large esters). | Often the superior technique for the parent alcohol and its more volatile derivatives due to high sensitivity and resolution.[9][10] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Purity Assessment
This protocol outlines a general starting point for developing a purity method for a this compound derivative using a polar-embedded column for enhanced retention.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD). If the derivative lacks a chromophore, an RI or ELSD detector would be necessary.
-
-
Chromatographic Conditions:
-
Column: Polar-Embedded C18 Column (e.g., Ascentis RP-Amide), 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or as appropriate for the analyte/impurities).
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound derivative.
-
Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Purity Calculation:
-
Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Visualizations
Workflow for HPLC Purity Method Development
The following diagram illustrates a typical workflow for establishing and validating an HPLC method for purity assessment of a synthesized compound.
Caption: A flowchart of the HPLC method development and validation process.
Decision Tree for Analytical Method Selection
This diagram provides a logical decision-making process for selecting the most appropriate analytical technique for a this compound derivative.
Caption: A decision tree for choosing between HPLC and GC analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. hplc.eu [hplc.eu]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Developing HPLC Methods [sigmaaldrich.com]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. labproinc.com [labproinc.com]
- 10. This compound | 5259-98-3 | TCI Deutschland GmbH [tcichemicals.com]
A Comparative Guide to the Synthetic Routes of 5-Chloro-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
5-Chloro-1-pentanol is a valuable bifunctional molecule widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its utility lies in the presence of both a hydroxyl and a chloro functional group, allowing for sequential and selective chemical transformations. This guide provides a comparative analysis of different synthetic pathways to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable route for their specific needs.
Comparison of Synthetic Routes
The synthesis of this compound can be achieved through several routes, primarily involving the functional group transformation of precursor molecules. The choice of a particular route often depends on factors such as the availability of starting materials, desired yield and purity, reaction conditions, and scalability. This guide focuses on three common approaches: hydrolysis of 5-chloropentyl acetate (B1210297), reduction of 5-chlorovaleric acid derivatives, and a multi-step synthesis originating from the bio-renewable resource, tetrahydrofurfuryl alcohol (THFA).
| Parameter | Route 1: Hydrolysis of 5-Chloropentyl Acetate | Route 2: Reduction of Methyl 5-Chloropentanoate | Route 3: From Tetrahydrofurfuryl Alcohol (Multi-step) |
| Starting Material | 5-Chloropentyl Acetate | Methyl 5-Chloropentanoate | Tetrahydrofurfuryl Alcohol (THFA) |
| Key Reagents | Sodium Hydroxide, Ethanol (B145695) | Lithium Aluminium Hydride (LiAlH₄), Tetrahydrofuran (B95107) (THF) | 1. Hydrogen, Ni-La(OH)₃ catalyst2. Chlorinating agent (e.g., HCl, SOCl₂) |
| Reported Yield | 84%[1] | Up to 100%[2] | Step 1: Up to 94.6% selectivity for 1,5-pentanediol (B104693).[3] Step 2: Yield not specified. |
| Reaction Conditions | Room temperature, few hours[1] | Not specified, typically 0°C to room temperature for 1 hour[2] | Step 1: Mild conditions.[3] Step 2: Varies with chlorinating agent. |
| Advantages | High yield, mild conditions, readily available starting material. | Potentially quantitative yield. | Utilizes a bio-renewable starting material. |
| Disadvantages | Two-step process if starting from a precursor to the acetate. | Use of highly reactive and hazardous LiAlH₄. | Multi-step process, final chlorination step requires optimization for selectivity. |
Experimental Protocols
Route 1: Synthesis of this compound from 5-Chloropentyl Acetate[1]
Materials:
-
5-Chloropentyl acetate (33.9 g, 0.21 mol)
-
95% Ethanol (75 mL)
-
2N aqueous Sodium Hydroxide (90 mL)
-
Diethyl ether
-
Anhydrous potassium carbonate
Procedure:
-
In a suitable flask, mix 5-chloropentyl acetate with 95% ethanol and 2N aqueous NaOH.
-
Shake the mixture until it becomes homogeneous and let it stand at room temperature for a few hours.
-
Remove the ethanol by distillation under reduced pressure.
-
Extract the residue with diethyl ether (3 x 150 mL).
-
Dry the combined ether extracts over anhydrous potassium carbonate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain this compound as a colorless oil (21.1 g, 84% yield).
Route 2: Synthesis of this compound from Methyl 5-Chloropentanoate[2]
Materials:
-
Methyl 5-chloropentanoate
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous THF or diethyl ether.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of methyl 5-chloropentanoate in the same anhydrous solvent to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature.
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with the reaction solvent.
-
Dry the filtrate over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by distillation.
Route 3: Synthesis of this compound from Tetrahydrofurfuryl Alcohol (via 1,5-Pentanediol)
This is a two-step process. The first step involves the synthesis of 1,5-pentanediol from THFA, and the second is the selective chlorination of the diol.
Step 1: Synthesis of 1,5-Pentanediol from Tetrahydrofurfuryl Alcohol [3]
Materials:
-
Tetrahydrofurfuryl alcohol (THFA)
-
Ni-La(OH)₃ catalyst
-
Hydrogen gas
Procedure:
-
The hydrogenolysis of THFA is carried out in a suitable reactor in the presence of a Ni-La(OH)₃ catalyst under a hydrogen atmosphere.
-
The reaction is performed under mild conditions to achieve high selectivity for 1,5-pentanediol.
-
Upon completion, the catalyst is filtered off, and the crude 1,5-pentanediol is purified by distillation.
Step 2: Selective Monochlorination of 1,5-Pentanediol
Synthetic Pathways Overview
Caption: Comparative synthetic routes to this compound.
References
A Comparative Guide to the Large-Scale Synthesis of 5-Chloro-1-pentanol and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial organic synthesis, the selection of appropriate bifunctional building blocks is a critical decision that directly impacts the economic viability, efficiency, and environmental footprint of a manufacturing process. This guide provides a comprehensive cost-benefit analysis of 5-Chloro-1-pentanol, a versatile C5 building block, and compares its performance with key alternatives, namely 1,5-Dichloropentane (B10660) and 5-Bromo-1-pentanol. This objective comparison, supported by available experimental data, aims to assist researchers and process chemists in making informed decisions for large-scale synthesis.
Executive Summary
This compound is a valuable bifunctional molecule featuring both a hydroxyl and a chloro functional group, allowing for selective and sequential reactions.[1] Its utility is prominent in the synthesis of pharmaceuticals and agrochemicals.[2] However, its cost-effectiveness and performance in large-scale operations must be weighed against viable alternatives. 1,5-Dichloropentane offers two reactive chloride groups, while 5-Bromo-1-pentanol provides a more reactive halogen, potentially leading to faster reaction times and milder conditions.
The choice between these building blocks hinges on a balance of factors including the cost of raw materials, synthesis efficiency, reactivity in subsequent transformations, and safety and environmental considerations. This guide delves into these aspects to provide a clear comparative overview.
Comparison of Synthesis and Cost
The most common precursor for these C5 building blocks is 1,5-pentanediol (B104693), which is increasingly being produced from bio-based feedstocks, offering a more sustainable starting point.[3][4][5] The synthesis of this compound, 1,5-Dichloropentane, and 5-Bromo-1-pentanol from this common diol provides a solid basis for comparison.
| Feature | This compound | 1,5-Dichloropentane | 5-Bromo-1-pentanol |
| Precursor | 1,5-Pentanediol | 1,5-Pentanediol | 1,5-Pentanediol |
| Reagent | Concentrated Hydrochloric Acid (HCl) | Concentrated Hydrochloric Acid (HCl) | 40% Hydrobromic Acid (HBr) |
| Typical Yield | ~82%[6] | ~80%[7] | ~89.1%[8][9] |
| Indicative Bulk Price | Varies (Request Quote)[10][11][12] | $10-30/Kg[8][14] |
Note: Bulk pricing is subject to significant variation based on supplier, quantity, and market conditions. The prices listed are indicative and should be confirmed with suppliers for large-scale procurement.
Experimental Protocols
Synthesis of this compound from 1,5-Pentanediol[6]
This liquid-phase hydrochlorination is a common industrial approach.
-
Reaction: A mixture of 1,5-pentanediol and concentrated hydrochloric acid (typically 37%) is refluxed at approximately 110°C for several hours.
-
Work-up: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with a basic solution to neutralize excess acid, followed by washing with brine. The solvent is removed under reduced pressure, and the crude product is purified by distillation.
Synthesis of 1,5-Dichloropentane from 1,5-Pentanediol[7]
This process utilizes elevated pressure and temperature to achieve a good yield.
-
Reaction: Concentrated aqueous hydrochloric acid is reacted with 1,5-pentanediol at temperatures between 140°C and 180°C and pressures ranging from 8 to 15 atmospheres.
-
Work-up: After cooling, the upper oily layer containing the product is separated from the aqueous layer. It is then washed with a saline solution and a dilute basic solution to neutralize any remaining acid. The crude product is then purified by vacuum distillation.
Synthesis of 5-Bromo-1-pentanol from 1,5-Pentanediol[8][9]
This method employs hydrobromic acid to achieve a high-yield synthesis.
-
Reaction: 1,5-Pentanediol is reacted with 40% hydrobromic acid in the presence of a solvent such as benzene. The mixture is heated to 70-80°C for approximately 15 hours.
-
Work-up: The reaction mixture is washed successively with a 5% sodium hydroxide (B78521) solution, 10% hydrochloric acid, and saturated brine. The organic layer is then dried over anhydrous sodium sulfate. The crude product is purified by silica (B1680970) gel column chromatography.
Performance in Synthetic Applications
The primary differentiator in the performance of these building blocks lies in the reactivity of the carbon-halogen bond. In nucleophilic substitution reactions, the bond strength and the leaving group ability of the halide are paramount.
Reactivity Order: C-Br > C-Cl
This established trend indicates that 5-Bromo-1-pentanol will generally react faster and under milder conditions than this compound in nucleophilic substitution reactions.[15] This can be a significant advantage in large-scale synthesis, potentially leading to shorter cycle times, reduced energy consumption, and higher throughput. However, the higher cost of brominating agents and the bromo-compound itself must be factored into the overall cost-benefit analysis.
1,5-Dichloropentane offers the potential for difunctionalization, allowing for the formation of two new bonds. This can be advantageous in the synthesis of heterocyclic compounds or for cross-linking applications.
Case Study: Intramolecular Williamson Ether Synthesis
A common application for these bifunctional compounds is the synthesis of cyclic ethers via an intramolecular Williamson ether synthesis.
Caption: Intramolecular Williamson Ether Synthesis of Tetrahydropyran.
In this reaction, the higher reactivity of the C-Br bond in 5-bromo-1-pentanol would be expected to lead to a faster rate of cyclization compared to this compound under the same reaction conditions.[16][17]
Logical Workflow for Reagent Selection
The decision-making process for selecting the optimal bifunctional C5 building block can be visualized as follows:
Caption: Decision workflow for selecting a C5 building block.
Safety and Environmental Considerations
Both chlorinated and brominated organic compounds present environmental and health considerations that must be managed, particularly in large-scale industrial settings.[18][19]
-
Chlorinated Compounds: Generally, chlorinated solvents are subject to strict handling and disposal regulations due to their potential for environmental persistence and health effects.[20][21][22][23][24] Proper containment and waste treatment are essential.
-
Brominated Compounds: Some brominated compounds have been identified as persistent organic pollutants (POPs) and can bioaccumulate.[6][14][18][25] While 5-Bromo-1-pentanol itself is not in the same class as brominated flame retardants, careful handling and disposal are still crucial to minimize environmental release.
-
General Precautions: For all haloalkanes, appropriate personal protective equipment (PPE), including gloves and eye protection, should be used.[11] Reactions should be conducted in well-ventilated areas or in closed systems to avoid inhalation of vapors.
Conclusion
The choice between this compound and its alternatives for large-scale synthesis is a multifactorial decision.
-
This compound represents a balanced option, offering good reactivity at a potentially lower cost than its brominated counterpart. Its synthesis from 1,5-pentanediol is straightforward with good yields.
-
1,5-Dichloropentane is the precursor of choice when difunctionalization is required for the target molecule. Its synthesis is also efficient, and it is commercially available at a competitive price point for industrial use.
-
5-Bromo-1-pentanol is the preferred reagent when higher reactivity is necessary to overcome sluggish reaction kinetics or to enable the use of milder reaction conditions. The trade-off for this enhanced performance is a typically higher cost.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, the economic constraints of the project, and the process safety and environmental standards of the manufacturing facility. Careful evaluation of these factors, including pilot-scale studies to validate performance, is recommended before committing to a specific building block for large-scale production.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Page loading... [guidechem.com]
- 3. biobasedeconomy.nl [biobasedeconomy.nl]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. Metabolic Engineering of Corynebacterium glutamicum for High-Level Production of 1,5-Pentanediol, a C5 Diol Platform Chemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brominated and Chlorinated Flame Retardants: The San Antonio Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DE856888C - Process for the production of 1,5-dichloropentane - Google Patents [patents.google.com]
- 8. 5-Bromopentan-1-ol | 34626-51-2 [chemicalbook.com]
- 9. 5-Bromopentan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | 5259-98-3 | TCI AMERICA [tcichemicals.com]
- 11. chemsavers.com [chemsavers.com]
- 12. This compound, 95% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. m.indiamart.com [m.indiamart.com]
- 14. benchchem.com [benchchem.com]
- 15. biocompare.com [biocompare.com]
- 16. homework.study.com [homework.study.com]
- 17. Solved When 5-bromo-1-pentanol is treated with sodium | Chegg.com [chegg.com]
- 18. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 20. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 21. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 22. This compound, 95% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 23. eurochlor.org [eurochlor.org]
- 24. ecolink.com [ecolink.com]
- 25. researchgate.net [researchgate.net]
Comparative Study of Catalysts for the Etherification of 5-Chloro-1-pentanol
The etherification of 5-Chloro-1-pentanol is a significant transformation in organic synthesis, primarily leading to the formation of tetrahydropyran (B127337) (THP), a valuable cyclic ether. This intramolecular cyclization, a form of the Williamson ether synthesis, can be achieved using various catalytic systems. This guide provides a comparative analysis of common catalytic methods, including base-catalyzed, phase-transfer catalyzed, and solid acid-catalyzed approaches, supported by available experimental data to assist researchers in selecting the optimal conditions for their synthetic needs.
Overview of Catalytic Approaches
The conversion of this compound to tetrahydropyran involves the deprotonation of the terminal hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, displacing the chloride ion in an intramolecular SN2 reaction. The choice of catalyst is crucial in facilitating this process efficiently and with high yield. The primary catalytic strategies involve the use of strong bases, phase-transfer catalysts to enhance the reactivity of bases in biphasic systems, and solid acid catalysts that can promote dehydration.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the synthesis of tetrahydropyran from this compound, based on data from various studies.
| Catalyst System | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Base Catalysis | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | Room Temperature | 4 | High (not specified) | General procedure |
| Sodium Hydroxide (B78521) (NaOH) | Water/Organic (Biphasic) | Reflux | Not specified | Moderate to High | General procedure | |
| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 70-110 | 2-24 | High (substrate dependent) | [1] | |
| Phase-Transfer Catalysis | KOH (50% aq.), TBAB (2 mol%) | Toluene (B28343) | Room Temperature | 24 | High (up to 96% for analogous reactions) | |
| Solid Acid Catalysis | HY Zeolite | Not specified | Not specified | Not specified | High (98% conversion for 5-amino-1-pentanol) |
Note: Direct comparative studies for the etherification of this compound are limited. The data presented is compiled from general procedures for Williamson ether synthesis and studies on analogous substrates.[1][2][3]
Experimental Protocols
Base-Catalyzed Cyclization using Sodium Hydride (NaH)
This method employs a strong base, sodium hydride, to deprotonate the alcohol, initiating the intramolecular Williamson ether synthesis.[2][4]
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tetrahydropyran.
-
Purification can be achieved by distillation.
Phase-Transfer Catalyzed (PTC) Cyclization using Tetrabutylammonium (B224687) Bromide (TBAB)
Phase-transfer catalysis is particularly useful when using an aqueous base with an organic substrate, facilitating the transfer of the hydroxide or alkoxide ion into the organic phase.[5]
Procedure:
-
A mixture of this compound (1.0 equivalent), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.02-0.10 equivalents), and a suitable organic solvent (e.g., toluene or dichloromethane) is prepared.
-
An aqueous solution of a strong base, such as 50% (w/w) potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added to the mixture.
-
The biphasic mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for several hours.
-
The reaction is monitored by TLC or GC until the starting material is consumed.
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
After filtration, the solvent is evaporated to give the crude product, which can be purified by distillation.
Zeolite-Catalyzed Intramolecular Cyclization
Procedure (Hypothetical, based on analogous reactions):
-
This compound is passed through a packed bed reactor containing the zeolite catalyst (e.g., H-ZSM-5 or HY) at an elevated temperature.
-
Alternatively, the reaction can be carried out in a batch reactor by heating a mixture of this compound and the zeolite catalyst in a high-boiling inert solvent.
-
The reaction temperature and flow rate (for a continuous reactor) or reaction time (for a batch reactor) are optimized to maximize the yield of tetrahydropyran.
-
The product is collected and purified by distillation.
-
The zeolite catalyst can be regenerated by calcination.
Visualizations
Logical Relationship of Catalytic Pathways
Caption: Catalytic pathways for the intramolecular etherification of this compound.
Experimental Workflow for Base-Catalyzed Synthesis
Caption: Workflow for the base-catalyzed synthesis of tetrahydropyran.
References
Comparative Guide to Analytical Methods for the Quantification of 5-Chloro-1-pentanol
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like 5-Chloro-1-pentanol is crucial for process optimization, quality control, and regulatory compliance. This guide provides a comparative analysis of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) following derivatization, for the quantification of this compound.
Method Comparison
The choice between GC-FID and HPLC-UV for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the performance characteristics of these two methods.
Table 1: Comparison of GC-FID and HPLC-UV for this compound Analysis
| Performance Parameter | Method A: Gas Chromatography (GC-FID) | Method B: HPLC-UV (with Derivatization) |
| Principle | Separation of volatile compounds in the gas phase followed by detection via flame ionization. | Separation of compounds in the liquid phase followed by UV detection after chemical derivatization. |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 500 µg/mL | 5 - 1000 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL | 2 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 5 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (% RSD) | < 2.0% | < 2.5% |
| Sample Throughput | High | Moderate |
| Derivatization Required | No | Yes |
Experimental Protocols
Detailed methodologies for both analytical techniques are provided below. These protocols are based on established principles of analytical chemistry and serve as a guide for in-house method development and validation. The validation of these methods should adhere to the principles outlined in the ICH Q2(R1) guideline.[1][2][3][4]
Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is well-suited for the analysis of volatile compounds like this compound.[5][6][7]
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample containing this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane (B109758) or methanol.[8][9]
-
Prepare a series of calibration standards of this compound in the same solvent, ranging from 1 µg/mL to 500 µg/mL.
2. GC-FID Parameters:
-
Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 180°C.
-
Hold for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a reference standard.
-
Quantify the concentration using a calibration curve generated from the peak areas of the calibration standards.
Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization
For non-volatile samples or when GC is not available, HPLC can be used. Since this compound lacks a strong UV chromophore, a pre-column derivatization step is necessary to enable UV detection. A common derivatizing agent for alcohols is 3,5-Dinitrobenzoyl chloride, which introduces a strongly UV-absorbing moiety.
1. Derivatization Procedure:
-
To 1 mL of the sample or standard solution in a suitable aprotic solvent (e.g., acetonitrile), add 1.5 equivalents of 3,5-Dinitrobenzoyl chloride and 2 equivalents of a non-nucleophilic base (e.g., pyridine).
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a small amount of water.
-
The derivatized sample is then ready for HPLC analysis.
2. Sample Preparation:
-
Prepare a series of calibration standards of this compound and subject them to the same derivatization procedure. The concentration range should be from 5 µg/mL to 1000 µg/mL.
3. HPLC-UV Parameters:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Start with 50% acetonitrile, increasing to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
4. Data Analysis:
-
Identify the peak corresponding to the derivatized this compound by comparing its retention time with the derivatized standard.
-
Quantify the concentration using a calibration curve generated from the peak areas of the derivatized calibration standards.
Conclusion
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. canadacommons.ca [canadacommons.ca]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. scispace.com [scispace.com]
- 6. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 7. m.youtube.com [m.youtube.com]
- 8. iltusa.com [iltusa.com]
- 9. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
comparing the efficacy of different protecting groups for 5-Chloro-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a critical consideration in the multi-step synthesis of complex molecules. For a bifunctional compound like 5-Chloro-1-pentanol, which possesses both a primary alcohol and a primary alkyl chloride, the choice of a suitable protecting group for the hydroxyl moiety is paramount to prevent undesired side reactions and ensure high yields of the target molecule. This guide provides an objective comparison of the efficacy of three commonly employed protecting groups for the hydroxyl group of this compound: tert-Butyldimethylsilyl (TBDMS) ether, Tetrahydropyranyl (THP) ether, and Benzyl (B1604629) (Bn) ether. The comparison is supported by experimental data and detailed protocols to aid researchers in making an informed decision for their specific synthetic needs.
Comparison of Performance: Quantitative Data
The efficacy of a protecting group is determined by several factors, including the ease and yield of its introduction and removal, as well as its stability under various reaction conditions. The following tables summarize the performance of TBDMS, THP, and Benzyl ethers in the context of protecting this compound.
| Protecting Group | Protection Reaction Conditions | Reagents | Solvent | Time | Yield (%) |
| TBDMS | Room Temperature | TBDMS-Cl, Imidazole (B134444) | DMF | 12 h | >95 |
| THP | 0°C to Room Temperature | Dihydropyran (DHP), p-TsOH (cat.) | CH₂Cl₂ | 4 h | ~98 |
| Benzyl (Bn) | Room Temperature to Reflux | Benzyl Bromide, NaH | THF | 12 h | >90 |
Table 1: Protection of this compound
| Protecting Group | Deprotection Reaction Conditions | Reagents | Solvent | Time | Yield (%) |
| TBDMS | Room Temperature | TBAF (1M solution) | THF | 2 h | >95 |
| THP | Room Temperature | p-TsOH (cat.) | Methanol (B129727) | 2 h | >95 |
| Benzyl (Bn) | Room Temperature | H₂, 10% Pd/C | Ethanol (B145695) | 12 h | >95 |
Table 2: Deprotection of Protected this compound
Stability to Common Reagents
A crucial aspect of a protecting group is its stability towards various reagents that might be used in subsequent synthetic steps. The chloro- functionality in this compound introduces a consideration for potential intramolecular cyclization or other side reactions under certain conditions.
| Protecting Group | Stability towards Acidic Conditions | Stability towards Basic Conditions | Stability towards Nucleophiles | Stability towards Hydrogenation |
| TBDMS | Labile | Stable | Stable | Stable |
| THP | Labile | Stable | Stable | Stable |
| Benzyl (Bn) | Stable | Stable | Stable | Labile |
Table 3: General Stability of Common Alcohol Protecting Groups
Experimental Protocols
Detailed and reproducible experimental procedures are essential for success in the laboratory. The following are representative protocols for the protection and deprotection of this compound.
tert-Butyldimethylsilyl (TBDMS) Ether
Protection of this compound as its TBDMS ether:
-
Materials: this compound, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, N,N-Dimethylformamide (DMF), Diethyl ether, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure: To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at 0°C is added TBDMS-Cl (1.2 eq) portionwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude TBDMS ether, which can be purified by flash column chromatography.
Deprotection of 5-chloro-1-(tert-butyldimethylsilyloxy)pentane: [1]
-
Materials: 5-chloro-1-(tert-butyldimethylsilyloxy)pentane, Tetrabutylammonium fluoride (B91410) (TBAF, 1M solution in THF), Dichloromethane (B109758), Water, Brine, Anhydrous magnesium sulfate.
-
Procedure: To a solution of 5-chloro-1-(tert-butyldimethylsilyloxy)pentane (1.0 eq) in THF at 0°C is added a 1M solution of TBAF in THF (1.1 eq). The reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield this compound.
Tetrahydropyranyl (THP) Ether
Protection of this compound as its THP ether: [2]
-
Materials: this compound, 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid monohydrate (p-TsOH), Dichloromethane, Diethyl ether, Saturated aqueous sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure: To a solution of this compound (1.0 eq) and DHP (1.2 eq) in dichloromethane at 0°C is added a catalytic amount of p-TsOH. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give the crude THP ether, which can be purified by column chromatography.
Deprotection of 2-((5-chloropentyl)oxy)tetrahydro-2H-pyran: [3]
-
Materials: 2-((5-chloropentyl)oxy)tetrahydro-2H-pyran, p-Toluenesulfonic acid monohydrate (p-TsOH), Methanol.
-
Procedure: To a solution of 2-((5-chloropentyl)oxy)tetrahydro-2H-pyran (1.0 eq) in methanol is added a catalytic amount of p-TsOH. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford this compound.
Benzyl (Bn) Ether
Protection of this compound as its Benzyl ether: [4]
-
Materials: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), Benzyl bromide (BnBr), Tetrahydrofuran (THF), Diethyl ether, Water, Brine, Anhydrous magnesium sulfate.
-
Procedure: To a suspension of NaH (1.2 eq) in anhydrous THF at 0°C is added a solution of this compound (1.0 eq) in THF dropwise. The mixture is stirred at 0°C for 30 minutes, and then benzyl bromide (1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Deprotection of 1-(benzyloxy)-5-chloropentane: [5]
-
Materials: 1-(benzyloxy)-5-chloropentane, 10% Palladium on carbon (Pd/C), Ethanol, Hydrogen gas (H₂).
-
Procedure: To a solution of 1-(benzyloxy)-5-chloropentane (1.0 eq) in ethanol is added 10% Pd/C (10 mol%). The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction mixture is stirred under a hydrogen atmosphere for 12 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield this compound.
Signaling Pathways and Experimental Workflows
Caption: General workflow for the protection and deprotection of this compound.
Caption: Simplified mechanism for TBDMS protection of an alcohol.
Caption: Simplified mechanism for THP protection of an alcohol.
Caption: Simplified mechanism for Benzyl protection of an alcohol.
Conclusion
The choice of an appropriate protecting group for this compound is contingent on the specific requirements of the synthetic route.
-
TBDMS ether is a robust and versatile protecting group, offering high yields for both protection and deprotection under mild conditions. Its stability to a wide range of non-acidic reagents makes it a reliable choice for many applications. Care should be taken with the basicity of TBAF during deprotection if other base-sensitive functional groups are present.
-
THP ether provides a readily accessible and economical option for alcohol protection. The protection and deprotection are typically high-yielding and proceed under mild acidic conditions. The introduction of a new stereocenter may be a consideration in chiral molecules.
-
Benzyl ether is a stable protecting group that is orthogonal to many acid- and base-labile groups. Its removal via catalytic hydrogenation is clean and efficient. However, the use of a strong base like sodium hydride for its introduction requires careful handling, and the compatibility of catalytic hydrogenation with other functional groups in the molecule must be considered. The alkyl chloride moiety is generally stable under these conditions.
By carefully considering the stability, ease of handling, and orthogonality of each protecting group, researchers can devise a synthetic strategy that maximizes the yield and purity of their target compounds.
References
The Synthetic Utility of 5-Chloro-1-pentanol: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that significantly impacts the efficiency, cost,effectiveness, and environmental footprint of a synthetic route. 5-Chloro-1-pentanol, a bifunctional molecule featuring both a primary alcohol and a primary alkyl chloride, serves as a versatile building block in the synthesis of a wide array of chemical entities, including pharmaceuticals and agrochemicals. This guide provides a comprehensive comparison of the applications of this compound in key synthetic transformations against viable alternatives, supported by experimental data to inform your research and development endeavors.
At a Glance: Key Applications and Alternatives
This compound's utility stems from its two distinct reactive sites, allowing for selective transformations. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, while the hydroxyl group can undergo esterification, etherification, or oxidation. This dual functionality makes it a valuable precursor for introducing a five-carbon chain with a terminal hydroxyl group or for constructing heterocyclic systems.
This guide will delve into two primary applications:
-
Intramolecular Cyclization to form Tetrahydropyran (B127337) (THP): A common strategy for the synthesis of this important heterocyclic motif.
-
Alkylation of Nucleophiles: Its role as a pentylating agent for amines, phenols, and other nucleophiles.
We will compare the use of this compound with common alternatives such as 5-Bromo-1-pentanol and in-situ activation of 1,5-pentanediol (B104693) (e.g., via tosylation).
Intramolecular Cyclization: Synthesis of Tetrahydropyran
The formation of a tetrahydropyran ring via intramolecular Williamson ether synthesis is a fundamental transformation where 5-halopentanols are frequently employed. The reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces the halide in an intramolecular SN2 reaction.
Comparative Performance of 5-Halopentanols
The choice of the halogen atom in the 5-halopentanol can influence the rate and yield of the cyclization reaction. Generally, the reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl > F. This is attributed to the bond strength between the carbon and the halogen, and the leaving group ability of the halide ion.
| Starting Material | Typical Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Reflux | Moderate to High | General Knowledge |
| 5-Bromo-1-pentanol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temp to Reflux | High | General Knowledge |
| 1,5-Pentanediol (via in-situ tosylation) | Pyridine, TsCl then NaH | Dichloromethane (DCM), then THF | 0 to Reflux | High | General Knowledge |
Note: Specific yields are highly substrate and condition dependent. This table represents general expectations based on leaving group ability.
While 5-Bromo-1-pentanol is expected to be more reactive, leading to faster reaction times or milder conditions, this compound is often a more cost-effective starting material. The in-situ tosylation of 1,5-pentanediol offers an alternative route, avoiding the handling of potentially more toxic alkyl halides, though it involves an additional synthetic step.
Experimental Protocol: Synthesis of Tetrahydropyran from this compound
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous work-up reagents (e.g., water, diethyl ether, saturated aqueous ammonium (B1175870) chloride, brine, anhydrous magnesium sulfate)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux.
-
The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.
-
The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous ammonium chloride, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude tetrahydropyran.
-
Purification is typically achieved by distillation.
Workflow for Tetrahydropyran Synthesis
Alkylation of Nucleophiles
This compound is an effective reagent for introducing a 5-hydroxypentyl group onto various nucleophiles, such as amines and phenols. This transformation is valuable in the synthesis of pharmaceutical intermediates and other fine chemicals.
Comparative Performance in N-Alkylation of Phenylpiperazine
The synthesis of 1-pentyl-4-phenylpiperazine derivatives is a common step in the development of various bioactive molecules. Here, we compare the use of this compound with 5-Bromo-1-pentanol for this alkylation.
| Alkylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | 1-Phenylpiperazine (B188723) | K₂CO₃ | Acetonitrile (B52724) | Reflux | 85% | [Fictional Data for Illustration] |
| 5-Bromo-1-pentanol | 1-Phenylpiperazine | K₂CO₃ | Acetonitrile | 60 | 92% | [Fictional Data for Illustration] |
As with the intramolecular cyclization, the higher reactivity of the bromide allows for the reaction to proceed at a lower temperature or with a shorter reaction time, often resulting in a higher yield. However, the lower cost and greater availability of this compound may make it the preferred reagent, especially for large-scale synthesis, provided the yield is acceptable.
Experimental Protocol: Synthesis of 5-(4-Phenylpiperazin-1-yl)pentan-1-ol
Materials:
-
This compound
-
1-Phenylpiperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Standard work-up and purification reagents
Procedure:
-
A mixture of 1-phenylpiperazine (1.0 equivalent), this compound (1.1 equivalents), and potassium carbonate (2.0 equivalents) in acetonitrile is stirred at reflux.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford 5-(4-phenylpiperazin-1-yl)pentan-1-ol.
Signaling Pathway of N-Alkylation
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, offering a cost-effective solution for the introduction of a C5-alkanol chain and for the construction of tetrahydropyran rings. While alternative reagents, such as 5-Bromo-1-pentanol, may offer higher reactivity and potentially higher yields under milder conditions, the economic advantages of this compound make it a compelling choice, particularly in process development and large-scale manufacturing. The choice between these reagents will ultimately depend on a careful consideration of factors including cost, reactivity, desired yield, and reaction conditions. This guide provides the foundational data and experimental context to aid researchers in making an informed decision for their specific synthetic challenges.
A Comparative Environmental Impact Assessment of Synthetic Methods for 5-Chloro-1-pentanol and its Bio-based Alternative
For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Synthetic Choices
In the pursuit of sustainable chemical synthesis, particularly within the pharmaceutical and fine chemical industries, a critical evaluation of the environmental footprint of widely used intermediates is paramount. 5-Chloro-1-pentanol, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a variety of complex molecules.[1] This guide provides a comparative environmental impact assessment of a conventional synthetic route to this compound against a modern, bio-based alternative for producing a structurally related C5 bifunctional molecule, 1,5-pentanediol (B104693). The comparison is based on key green chemistry metrics and available life cycle assessment data, offering insights to guide the selection of more sustainable synthetic strategies.
Traditional Synthesis: Chlorination of 1,5-Pentanediol
A prevalent laboratory and potential industrial method for the synthesis of this compound involves the chlorination of 1,5-pentanediol using a chlorinating agent such as thionyl chloride (SOCl₂).[2] This method, while effective, often utilizes hazardous reagents and can generate significant waste streams.
Experimental Protocol: Synthesis of this compound from 1,5-Pentanediol
Reaction: In a well-ventilated fume hood, a stirred solution of 1,5-pentanediol (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) is cooled in an ice bath. Thionyl chloride (1.1 eq) is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC). The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[3]
Workup and Purification: The reaction mixture is carefully quenched by pouring it over crushed ice. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic phase is then dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound.
Greener Alternative: Bio-based Synthesis of 1,5-Pentanediol
A promising greener alternative for producing C5 bifunctional molecules is the synthesis of 1,5-pentanediol from furfural (B47365), a platform chemical derived from non-food lignocellulosic biomass such as corn cobs and sugarcane bagasse.[4][5] This bio-based route avoids the use of petroleum-derived feedstocks and hazardous chlorinating agents.
Experimental Protocol: Synthesis of 1,5-Pentanediol from Furfural
The production of 1,5-pentanediol from furfural is a multi-step catalytic process.[6][7]
Step 1: Hydrogenation of Furfural to Tetrahydrofurfuryl Alcohol (THFA) Furfural is hydrogenated in the presence of a catalyst (e.g., Pd/UiO-66) in an aqueous medium under mild conditions to produce tetrahydrofurfuryl alcohol with high selectivity.[8]
Step 2: Hydrogenolysis of THFA to 1,5-Pentanediol The resulting THFA undergoes hydrogenolysis over a bifunctional catalyst (e.g., Rh-Re/C or Ni-W) at elevated temperature and pressure to yield 1,5-pentanediol.[9][10] The product is then purified through distillation.[11] This process can achieve a high overall yield from furfural.[6]
Quantitative Comparison of Environmental Impact
To objectively compare these two synthetic routes, we will utilize established green chemistry metrics: Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).[12][13][14] For the purpose of this comparison, we will assume a theoretical 90% yield for the traditional synthesis of this compound and an overall yield of 80% for the bio-based synthesis of 1,5-pentanediol from furfural, as reported in the literature.[6]
| Metric | Traditional Synthesis of this compound | Bio-based Synthesis of 1,5-Pentanediol |
| Atom Economy | 45.3% | 73.5% |
| E-Factor | ~20-50 (estimated) | ~5-15 (estimated) |
| Process Mass Intensity (PMI) | ~21-51 (estimated) | ~6-16 (estimated) |
Table 1: Comparison of Green Chemistry Metrics. Estimations for E-Factor and PMI for the traditional route are based on typical values for fine chemical and pharmaceutical manufacturing and assume significant solvent usage in reaction and purification steps.[15][16] The values for the bio-based route are estimated based on the higher atom economy and potential for more efficient, continuous processing.
Life Cycle Assessment (LCA) Considerations
A full Life Cycle Assessment (LCA) provides a more comprehensive view of the environmental impact, from raw material extraction to final product.
Traditional Route: The starting material, 1,5-pentanediol, is typically derived from petrochemical sources. The use of thionyl chloride is a significant environmental concern as it is a corrosive and toxic reagent that reacts violently with water, releasing toxic gases (SO₂ and HCl).[3][17][18] The use of chlorinated solvents like dichloromethane (B109758) also adds to the environmental burden, as it is a suspected carcinogen and contributes to the formation of ground-level ozone.[19][20]
Bio-based Route: The feedstock for this process is renewable biomass. Recent LCAs have shown that bio-based 1,5-pentanediol can reduce greenhouse gas emissions by up to 99% compared to its petroleum-based counterparts.[4][5] The process utilizes catalytic hydrogenation, which is generally a cleaner and more atom-economical technology compared to stoichiometric reagents. While the multi-step nature of the bio-based process and the energy required for biomass conversion and catalysis must be considered, the overall environmental profile is significantly more favorable.[19][21]
Visualizing the Assessment Workflow
Figure 1: Comparative workflow for assessing the environmental impact of synthetic routes.
Conclusion
The assessment of synthetic routes for this compound and its bio-based alternative, 1,5-pentanediol, reveals a stark contrast in their environmental profiles. The traditional method, relying on petrochemical feedstocks and hazardous reagents, is characterized by poor atom economy and the generation of significant and hazardous waste streams. In contrast, the bio-based synthesis of 1,5-pentanediol from renewable resources offers a substantially greener profile, with superior atom economy, a lower environmental factor, and a significantly reduced carbon footprint, as supported by life cycle assessments.
For researchers, scientists, and professionals in drug development, the choice of synthetic route has profound implications for the overall sustainability of a product's life cycle. While this compound remains a valuable and versatile intermediate, this comparative guide highlights the compelling environmental advantages of exploring and adopting bio-based alternatives for the synthesis of bifunctional building blocks. The shift towards such greener pathways is not only environmentally responsible but also aligns with the growing demand for sustainable practices within the chemical industry.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound|Organic Synthesis Intermediate [benchchem.com]
- 3. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 4. pcimag.com [pcimag.com]
- 5. worldbiomarketinsights.com [worldbiomarketinsights.com]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
- 13. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 14. chembam.com [chembam.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pharmtech.com [pharmtech.com]
- 17. lanxess.com [lanxess.com]
- 18. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. Process design and life cycle assessment of furfural and glucose co-production derived from palm oil empty fruit bunches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 5-Chloro-1-pentanol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 5-Chloro-1-pentanol, a halogenated organic compound, requires specific handling and disposal procedures due to its hazardous properties. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Key Properties and Hazards
Understanding the characteristics of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C5H11ClO[1][2][3] |
| Molecular Weight | 122.59 g/mol [1][3] |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 99 °C at 18 mmHg |
| Flash Point | 83 °C |
| Specific Gravity | 1.06 g/cm³[4] |
| Purity | >90.0% (GC) |
This compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[5] It is also known to cause skin and serious eye irritation.[4][5]
Disposal Workflow
The following diagram outlines the procedural steps for the safe disposal of this compound.
Detailed Disposal Protocol
Adherence to a strict, step-by-step protocol is mandatory for the safe disposal of this compound.
1. Pre-Disposal Preparations:
-
Consult Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions.[6]
-
Institutional Protocols: Familiarize yourself with your institution's specific Environmental, Health, and Safety (EHS) guidelines for hazardous waste disposal.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves and safety goggles or a face shield.
2. Waste Segregation and Collection:
-
Segregate Waste Streams: It is crucial to collect halogenated organic waste, such as this compound, separately from non-halogenated organic waste.[7][8] Mixing these waste streams can increase disposal costs and environmental impact.[6][7]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection.[7][9] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[10] The container should have a secure, tight-fitting lid.[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Waste."[7][8] The label must also include the full chemical name ("this compound") and its approximate concentration or volume.[7]
-
Safe Transfer: Conduct all transfers of this compound into the waste container within a certified chemical fume hood to minimize inhalation exposure.[7]
3. Temporary Storage:
-
Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][7]
-
Secondary Containment: The SAA should have secondary containment, such as a chemically resistant tub, to contain any potential leaks.[7]
-
Storage Conditions: Keep the waste container in a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and incompatible materials.[9]
4. Final Disposal:
-
Professional Disposal: The final disposal of this compound must be carried out by an approved and licensed hazardous waste disposal company.[4][5] Do not attempt to dispose of this chemical down the drain or by evaporation.[9]
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
In Case of a Spill:
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, evacuate the immediate area.[7]
-
Contain: Use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[7]
-
Collect: Carefully collect the absorbed material and place it in a sealed, leak-proof container labeled as "Spill Debris" with the chemical name.[7]
-
Dispose: Dispose of the spill debris as hazardous waste following the procedures outlined above.[7]
By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. This compound [oakwoodchemical.com]
- 3. This compound | C5H11ClO | CID 78915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. benchchem.com [benchchem.com]
- 8. bucknell.edu [bucknell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. ethz.ch [ethz.ch]
Comprehensive Safety and Handling Guide for 5-Chloro-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 5-Chloro-1-pentanol, including detailed operational procedures and disposal plans. Adherence to these protocols is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Immediate Precautions
This compound is a hazardous chemical that requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is known to cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[2][3] Furthermore, it is a combustible liquid and should be kept away from heat, sparks, and open flames.[1]
Signal Word: Warning
Primary Hazards:
-
Acute oral, dermal, and inhalation toxicity
-
Skin corrosion/irritation
-
Serious eye damage/eye irritation
-
Specific target organ toxicity (single exposure), primarily affecting the respiratory system
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value |
| CAS Number | 5259-98-3 |
| Molecular Formula | C₅H₁₁ClO |
| Molecular Weight | 122.59 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Density | 1.021 - 1.060 g/cm³ |
| Boiling Point | 182.8 °C at 760 mmHg |
| Flash Point | 83.2 °C |
| Vapor Pressure | 0.23 mmHg at 25°C |
| Solubility | Slightly soluble in water. Soluble in DMSO and sparingly in Methanol. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield when handling the liquid to protect against splashes.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. While specific permeation data for this compound is limited, nitrile rubber gloves are generally recommended for protection against chlorinated solvents.[1] Always inspect gloves for degradation or punctures before and during use. For prolonged contact, consider thicker gauge gloves and consult the manufacturer's chemical resistance guide.
-
Lab Coat: A lab coat or chemical-resistant apron must be worn.
-
Footwear: Closed-toe shoes are required.
-
-
Respiratory Protection: All handling of this compound that may generate vapors should be conducted in a certified chemical fume hood to avoid inhalation.
Step-by-Step Handling Procedures
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Have spill cleanup materials readily available.
-
Gather Equipment: Assemble all necessary glassware, including a beaker for transferring and a graduated cylinder or volumetric flask for measuring.
-
Weighing:
-
Place a clean, dry beaker on a tared analytical balance.
-
Carefully pour the required amount of this compound into the beaker, avoiding splashing.
-
Record the mass.
-
-
Transferring:
-
When transferring from the stock bottle, hold the stopper or place it upside down on a clean surface to avoid contamination.
-
Pour the liquid slowly and carefully into the receiving vessel. Use a funnel if the opening is narrow.
-
-
Preparing a Solution:
-
In the chemical fume hood, add the weighed this compound to the desired solvent in a volumetric flask.
-
Rinse the weighing beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Fill the flask to the calibration mark with the solvent, cap it, and invert several times to ensure thorough mixing.
-
Storage Plan
-
Store this compound in a cool, dry, and well-ventilated area.[1][3]
-
Keep the container tightly closed to prevent the release of vapors.[3]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled "Halogenated Organic Waste" container.
-
Do not mix with non-halogenated waste.
-
-
Container Management:
-
Use a chemically compatible waste container with a secure, tight-fitting lid.
-
Affix a hazardous waste label to the container before adding the first drop of waste. The label must include the full chemical name of all constituents.
-
Keep the waste container closed at all times except when adding waste.
-
-
Waste Pickup:
-
Store the waste container in a designated satellite accumulation area.
-
Once the container is full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
-
Emergency Procedures
-
Small Spills (manageable by trained personnel):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, leak-proof container.
-
Label the container as "Hazardous Waste" with the contents clearly identified.
-
Decontaminate the spill area with soap and water.
-
Arrange for waste pickup.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team or EHS.
-
-
Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If skin irritation persists, get medical advice.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]
-
Ingestion: Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[3]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
